Penicillanic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKMMJSQKNKNEV-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236038 | |
| Record name | Penicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-53-6 | |
| Record name | Penicillanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIS09H0QIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Nucleus of an Antibiotic Revolution: A Technical Guide to the Discovery and History of 6-Aminopenicillanic Acid (6-APA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of 6-aminopenicillanic acid (6-APA), the fundamental nucleus of penicillins, marked a pivotal moment in the history of medicine. This breakthrough transformed antibiotic therapy, paving the way for the development of a vast arsenal of semi-synthetic penicillins with tailored efficacy against a wide range of bacterial pathogens. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with 6-APA. It offers detailed protocols, quantitative data, and visual representations of the critical processes, serving as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The journey from the serendipitous observation of penicillin's antibacterial properties to the deliberate isolation and utilization of its core structure is a testament to scientific ingenuity and has laid the groundwork for modern antibiotic development.
Introduction: The Dawn of the Antibiotic Era and the Penicillin Puzzle
The story of 6-APA is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a life-saving drug by Howard Florey and Ernst Boris Chain.[1] While the natural penicillins, such as penicillin G, were remarkably effective against many gram-positive bacteria, their limitations were soon apparent. These included a narrow spectrum of activity and susceptibility to bacterial resistance mechanisms, primarily through the action of β-lactamase enzymes.[1] The quest for new and improved antibiotics led researchers to question whether the penicillin molecule could be chemically modified to enhance its properties. The key to this lay in understanding its fundamental structure.
The core of the penicillin molecule, a bicyclic system consisting of a thiazolidine ring fused to a β-lactam ring, was the subject of intense research. It was hypothesized that the acyl side chain attached to this nucleus was responsible for some of the molecule's specific properties, and that by altering this side chain, new penicillins with different characteristics could be synthesized. This concept, however, remained a theoretical possibility until the isolation and characterization of the penicillin nucleus itself: 6-aminothis compound.
The Landmark Discovery of 6-APA
In 1958, a team of scientists at Beecham Research Laboratories in Surrey, England, made the groundbreaking discovery of 6-APA.[2][3] This team, which included F.R. Batchelor, F.P. Doyle, J.H.C. Nayler, and G.N. Rolinson, found that by fermenting Penicillium chrysogenum in the absence of a side-chain precursor, they could isolate the core penicillin nucleus.[4][5] This discovery was a watershed moment, as it provided the essential building block for the creation of a multitude of semi-synthetic penicillins.[2][3]
The Precursor-Starved Fermentation: A Key Experiment
The initial breakthrough came from a deceptively simple yet elegant experimental design. The Beecham team cultured Penicillium chrysogenum in a fermentation medium that lacked the typical precursors for penicillin side chains, such as phenylacetic acid for penicillin G. This led to the accumulation of a novel compound which they identified as 6-aminothis compound.
Production of 6-APA: From Fermentation to Enzymatic Hydrolysis
Following its discovery, the focus shifted to developing efficient methods for the large-scale production of 6-APA. Two primary routes emerged: direct fermentation and enzymatic hydrolysis of natural penicillins.
Direct Fermentation
While the initial discovery relied on fermentation without a side-chain precursor, this method generally resulted in low yields of 6-APA.[2] Strains of Penicillium chrysogenum have been developed that can produce higher titers of 6-APA directly.[7][8]
Enzymatic Hydrolysis of Penicillin G and V
The most industrially significant method for 6-APA production is the enzymatic hydrolysis of penicillin G or penicillin V.[9] This process utilizes the enzyme penicillin G acylase (PGA), also known as penicillin amidase, to cleave the acyl side chain from the penicillin molecule, yielding 6-APA and the corresponding side-chain acid (phenylacetic acid from penicillin G or phenoxyacetic acid from penicillin V).[10]
Penicillin G acylase is a crucial enzyme in the industrial production of 6-APA. It is produced by various microorganisms, with strains of Escherichia coli and Bacillus megaterium being the most common sources for industrial applications.[1][10] The enzyme is often immobilized on a solid support, which allows for its easy separation from the reaction mixture and repeated use, thereby reducing production costs.[4]
Experimental Protocols
Enzymatic Hydrolysis of Penicillin G to 6-APA
This protocol outlines a general procedure for the laboratory-scale enzymatic hydrolysis of penicillin G using immobilized penicillin G acylase.
Materials and Reagents:
-
Penicillin G potassium salt
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
-
Methyl isobutyl ketone (MIBK)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: Prepare a solution of penicillin G potassium salt in 0.1 M phosphate buffer (pH 8.0) to a desired concentration (e.g., 5-10% w/v) in a temperature-controlled reaction vessel maintained at 37-40°C.
-
Enzyme Addition: Add the immobilized penicillin G acylase to the penicillin G solution. The amount of enzyme will depend on its specific activity.
-
pH Control: Continuously monitor the pH of the reaction mixture. The hydrolysis of penicillin G releases phenylacetic acid, which will lower the pH. Maintain the pH at 8.0 by the controlled addition of 1 M NaOH using a pH-stat or manual titration.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals. The concentration of 6-APA and the disappearance of penicillin G can be quantified using HPLC.[11]
-
Reaction Termination: Once the desired conversion (typically >95%) is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.
Isolation and Purification of 6-APA
Following the enzymatic hydrolysis, 6-APA needs to be isolated from the reaction mixture, which contains unreacted penicillin G, phenylacetic acid, and buffer salts.
Procedure:
-
Acidification and Extraction of Byproducts: Cool the reaction mixture to 0-5°C. Adjust the pH to 2.0 with 1 M HCl. This protonates the phenylacetic acid, making it soluble in an organic solvent. Extract the acidified solution with an equal volume of cold MIBK to remove the phenylacetic acid and any unreacted penicillin G. Separate the aqueous phase, which contains the 6-APA. Repeat the extraction with fresh MIBK to ensure complete removal.
-
Crystallization of 6-APA: Adjust the pH of the aqueous phase to the isoelectric point of 6-APA (around pH 4.3) with 1 M NaOH. Perform this step slowly with constant stirring in a cold environment (0-5°C) to induce the crystallization of 6-APA.
-
Collection and Drying: Collect the 6-APA crystals by vacuum filtration. Wash the crystals with cold water and then with a cold organic solvent like ethanol to remove residual impurities. Dry the purified 6-APA crystals under vacuum.
Quantitative Analysis of 6-APA by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of 6-APA.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 4.0-5.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210-220 nm.
-
Quantification: The concentration of 6-APA is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure 6-APA.[12]
Quantitative Data
The efficiency of 6-APA production is influenced by various factors, including the source and preparation of the enzyme, and the reaction conditions.
Table 1: Kinetic Parameters of Penicillin G Acylase (PGA)
| Enzyme Source | Immobilization Support | K_m (mM) for Penicillin G | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Escherichia coli | Soluble | 0.13 | - | 7.8 | 30 | [13] |
| Escherichia coli | Oxirane-acrylic beads | 11.36 | - | 8.0 | 55 | [4] |
| Bacillus megaterium | Soluble | 1.83 | 0.165 x 10⁻³ (mmol/min/UI) | 8.0 | 37 | [1] |
| E. coli on Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄ nanoparticles | Covalent | 0.0436 (mol/L) | 0.3727 (µmol/min) | 8.0 | 50 | [14] |
Table 2: Yields and Conversion Rates in 6-APA Production
| Production Method | Substrate | Biocatalyst/Strain | Key Conditions | Conversion/Yield | Reference |
| Enzymatic Hydrolysis | Penicillin G | Immobilized E. coli PGA | pH 8.0, 40°C | 95% conversion in 30 min | [4] |
| Enzymatic Hydrolysis | Penicillin V | Lentikats-encapsulated E. coli | - | 85-90% isolated yield | |
| Fermentation | - | P. chrysogenum DS17690 with >20 copies of penDE | - | 4- to 5-fold increase in extracellular 6-APA | [7] |
| Enzymatic Hydrolysis in Three-Liquid-Phase System | Penicillin G | Covalently attached PGA | pH 5.5, 42°C | 80% productivity |
Visualizations
Experimental Workflow for 6-APA Production
Caption: Workflow for the enzymatic production and purification of 6-APA.
Regulation of Penicillin Biosynthesis in Penicillium chrysogenum
Caption: Regulatory network of penicillin biosynthesis in P. chrysogenum.
Conclusion and Future Perspectives
The discovery of 6-aminothis compound was a transformative event in the field of infectious disease treatment. It unlocked the potential for creating a vast array of semi-synthetic penicillins, which have saved countless lives and remain a cornerstone of modern medicine. The development of efficient enzymatic processes for 6-APA production exemplifies the power of biotechnology in pharmaceutical manufacturing.
Looking ahead, the principles learned from the story of 6-APA continue to be relevant. The rise of antibiotic resistance necessitates the ongoing search for new antimicrobial agents. The strategy of identifying and modifying a core chemical scaffold to generate novel drugs with improved properties remains a central paradigm in drug discovery. Furthermore, advances in synthetic biology and enzyme engineering offer exciting possibilities for developing even more efficient and sustainable methods for producing 6-APA and other critical pharmaceutical intermediates. The legacy of 6-APA is not just in the drugs it enabled, but in the scientific approach it championed: a deep understanding of natural products as a foundation for innovation in medicine.
References
- 1. scielo.br [scielo.br]
- 2. [PDF] Formation of 6-Aminothis compound by Alkaline Hydrolysis of Penicillins | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of penicillin: 6-aminothis compound in penicillin fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Penicillin: 6-Aminothis compound in Penicillin Fermentations | Semantic Scholar [semanticscholar.org]
- 5. Formation of 6-Aminothis compound, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equilibrium modeling of extractive enzymatic hydrolysis of penicillin G with concomitant 6-aminothis compound crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. researchgate.net [researchgate.net]
- 11. repository.unad.edu.co [repository.unad.edu.co]
- 12. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of 6-aminothis compound from penicillin by enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Penicillin - Wikipedia [en.wikipedia.org]
The Core of Penicillin Production: A Technical Guide to the Fungal Biosynthesis of Penicillanic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 6-aminopenicillanic acid (6-APA), the fundamental precursor to all penicillin-class antibiotics, within filamentous fungi such as Penicillium chrysogenum. This document details the core enzymatic steps, genetic regulation, quantitative parameters, and essential experimental protocols for studying this critical metabolic pathway.
The Central Biosynthetic Pathway
The fungal biosynthesis of this compound is a three-step enzymatic process, localized within the cytosol and microbodies, that converts three primary amino acids into the foundational β-lactam structure.[1] The genes encoding the three core enzymes are clustered together, facilitating coordinated regulation of their expression.[2][3][4][5]
The pathway commences in the cytosol with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multi-domain non-ribosomal peptide synthetase, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS).[1][6] The product of this first step is the linear tripeptide, ACV.
Subsequently, still within the cytosol, isopenicillin N synthase (IPNS) facilitates an oxidative cyclization of the linear ACV tripeptide. This crucial step forms the bicyclic ring structure characteristic of all penicillins, yielding isopenicillin N (IPN), the first bioactive intermediate in the pathway.[1][7]
The final step occurs within the microbodies. Here, the L-α-aminoadipyl side chain of isopenicillin N is exchanged for a hydrophobic side chain, a reaction catalyzed by Acyl-CoA:isopenicillin N acyltransferase (IAT).[1] This transacylation reaction ultimately produces the desired penicillin molecule, such as penicillin G when phenylacetyl-CoA is used as the acyl donor.
Quantitative Insights into the Pathway
Understanding the kinetics of the enzymes and the concentrations of key metabolites is crucial for optimizing penicillin production. The following tables summarize available quantitative data for the core biosynthetic enzymes in Penicillium chrysogenum.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax | kcat |
| ACV Synthetase (ACVS) | L-α-aminoadipic acid | 45 | Data not available | Data not available |
| L-cysteine | 80 | Data not available | Data not available | |
| L-valine | 80 | Data not available | Data not available | |
| Isopenicillin N Synthase (IPNS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 130 | Data not available | Data not available |
| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Isopenicillin N | Data not available | Data not available | Data not available |
| Phenylacetyl-CoA | Data not available | Data not available | Data not available | |
| 6-Aminothis compound (6-APA) | Data not available | Data not available | Data not available |
Table 2: Intracellular Metabolite Concentrations
| Metabolite | Concentration | Conditions |
| Phenylacetic Acid (PAA) | Measurable | Extracellular abundance |
| Penicillin-G | Measurable | Extracellular abundance |
| 6-Aminothis compound (6-APA) | Accumulates at high IAT levels | High-yielding strains |
| Isopenicillin N (IPN) | Accumulates in high gene copy number strains | High-yielding strains |
Detailed Experimental Protocols
This section provides detailed methodologies for the purification and activity assays of the core enzymes in the penicillin biosynthesis pathway, as well as a standard protocol for the analysis of key metabolites using High-Performance Liquid Chromatography (HPLC).
Enzyme Purification Protocols
Protocol:
-
Cell Lysis: Obtain a cell-free extract from P. chrysogenum mycelia through sonication or mechanical disruption.
-
(NH4)2SO4 Precipitation: Perform ammonium sulfate precipitation to fractionate the proteins in the cell-free extract.
-
Protamine Sulphate Treatment: Use protamine sulphate to precipitate nucleic acids.
-
Ion-Exchange Chromatography: Subject the protein fraction to ion-exchange chromatography to separate proteins based on charge.
-
Gel Filtration: Further purify the ACVS-containing fraction using gel filtration chromatography to separate proteins by size.
-
Hydrophobic Interaction Chromatography: The final purification step involves hydrophobic interaction chromatography to separate proteins based on their hydrophobicity.[7]
Protocol:
-
Cell Lysis: Prepare a cell-free extract from P. chrysogenum.
-
Protamine Sulfate Precipitation: Remove nucleic acids using protamine sulfate.
-
Ammonium Sulfate Fractionation: Precipitate IPNS using an ammonium sulfate cut between 50% and 80% saturation.
-
DEAE-Sephacel Chromatography: Apply the protein fraction to a DEAE-Sephacel column for anion-exchange chromatography.
-
Gel Filtration: Perform gel filtration chromatography on a Sephacryl S-200 column to obtain purified IPNS.[8]
Protocol:
-
Cell Lysis: Prepare a cell-free extract from P. chrysogenum.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Separate the proteins in the cell-free extract based on their molecular weight using SDS-PAGE.
-
Isoelectric Focusing: Further purify the IAT by separating proteins based on their isoelectric point.[1]
Enzyme Activity Assays
Principle: This assay measures the formation of the tripeptide ACV from its constituent amino acids in a cell-free system.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified or partially purified ACV synthetase, L-α-aminoadipic acid, L-cysteine, L-valine, ATP, and MgCl2 in a suitable buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Quenching: Stop the reaction at various time points.
-
Analysis: Analyze the formation of ACV using HPLC or other suitable analytical techniques.
Principle: This assay monitors the conversion of the linear tripeptide ACV to the bicyclic product isopenicillin N.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified IPNS, ACV, dithiothreitol, ferrous ions, and ascorbate in a buffer at pH 7.8.
-
Incubation: Incubate the reaction at 25°C.
-
Oxygenation: Ensure the reaction mixture is adequately supplied with oxygen.
-
Analysis: Monitor the formation of isopenicillin N using a continuous spectrophotometric assay at 235 nm or by HPLC.[8][9]
HPLC Analysis of Penicillin G and 6-APA
Principle: This method utilizes reversed-phase HPLC to separate and quantify penicillin G and its precursor, 6-APA.
Protocol:
-
Sample Preparation: Prepare standards and samples in the mobile phase.
-
Chromatographic Conditions:
-
Column: Phenyl column or a C18 column (e.g., Ascentis C18, 15 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, phosphate buffer (pH 3.5), and water (e.g., 30:10:60 v/v/v) or 10 mM ammonium acetate (pH 4.5) and acetonitrile (e.g., 75:25 v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the samples and standards through the HPLC system and quantify the amounts of penicillin G and 6-APA by comparing the peak areas to the standard curves.[4][10]
Regulatory Networks
The expression of the penicillin biosynthesis genes is tightly controlled by a complex regulatory network. This network is influenced by various factors, including ambient pH, the available carbon source, and the levels of amino acids and nitrogen.[1][3] Key regulatory proteins such as PacC (pH-dependent) and the CCAAT-binding complex AnCF have been identified as positive regulators, while repressors like AnBH1 and VeA are also involved.[3][5]
This technical guide provides a foundational understanding of the biosynthesis of this compound in fungi. The presented data and protocols offer valuable resources for researchers and professionals in the field of antibiotic discovery and development, enabling further investigation and optimization of this vital metabolic pathway.
References
- 1. Purification to homogeneity and characterization of acyl coenzyme A:6-aminothis compound acyltransferase of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and preliminary X-ray diffraction of Cys103Ala acyl coenzyme A: isopenicillin N acyltransferase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isopenicillin N synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to isopenicillin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl coenzyme A: 6-aminothis compound acyltransferase from Penicillium chrysogenum and Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-coenzyme A: isopenicillin N acyltransferase from Penicillium chrysogenum: effect of amino acid substitutions at Ser227, Ser230 and Ser309 on proenzyme cleavage and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Penicillanic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and analysis of penicillanic acid derivatives. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and biological mechanisms to support research and development in the field of β-lactam antibiotics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives, providing detailed insights into the molecular framework and stereochemistry.
Quantitative ¹H and ¹³C NMR Data
The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, offering a fingerprint of the molecular structure. The following tables summarize typical chemical shift ranges for key this compound derivatives.[1][2][3][4][5][6][7][8][9]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Derivatives in D₂O
| Compound | H-2 | H-3α | H-3β | H-5 | H-6 | Side-Chain Protons |
| Penicillin G | 4.19 (s) | 1.48 (s) | 1.59 (s) | 5.41 (d) | 5.49 (d) | 3.56 (s, -CH₂-), 7.21-7.35 (m, Ar-H) |
| Penicillin V | ~4.3 (s) | ~1.5 (s) | ~1.6 (s) | ~5.5 (d) | ~5.6 (d) | ~4.6 (s, -OCH₂-), 6.9-7.4 (m, Ar-H) |
| Ampicillin | ~4.2 (s) | ~1.5 (s) | ~1.6 (s) | ~5.5 (d) | ~5.6 (d) | ~5.0 (s, -CH(NH₂)-), 7.4-7.5 (m, Ar-H) |
| Amoxicillin | ~4.2 (s) | ~1.5 (s) | ~1.6 (s) | ~5.4 (d) | ~5.5 (d) | ~4.9 (s, -CH(NH₂)-), 6.8-7.2 (m, Ar-H) |
| Sulbactam | ~4.5 (s) | ~1.2 (s) | ~1.4 (s) | ~4.9 (t) | - | 3.1-3.6 (m, -CH₂-) |
| Tazobactam | ~4.6 (s) | ~1.3 (s) | - | ~5.0 (t) | - | ~5.2 (s, -CH₂-), 7.8 (s, triazole-H), 8.3 (s, triazole-H) |
| Clavulanic Acid | ~4.9 (d) | - | - | ~5.7 (d) | ~3.1 (d), ~3.5 (dd) | ~4.2 (m, -CH₂OH), ~5.1 (t, =CH-) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Derivatives in D₂O
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 (β-lactam C=O) | Carboxyl C=O | Side-Chain Carbons |
| Penicillin G | 65.1 | 73.0 | 58.5 | 67.2 | 175.8 | 176.5 | 27.2, 31.5 (-CH₃), 43.5 (-CH₂-), 127.8, 129.2, 130.1, 135.2 (Ar-C), 172.1 (Amide C=O) |
| Penicillin V | ~65 | ~73 | ~59 | ~67 | ~175 | ~176 | ~27, ~31 (-CH₃), ~67 (-OCH₂-), ~115, ~123, ~130, ~157 (Ar-C), ~170 (Amide C=O) |
| Ampicillin | ~65 | ~73 | ~59 | ~68 | ~176 | ~177 | ~27, ~31 (-CH₃), ~58 (-CH(NH₂)-), ~128, ~129, ~130, ~135 (Ar-C), ~172 (Amide C=O) |
| Amoxicillin | ~65 | ~73 | ~59 | ~68 | ~176 | ~177 | ~27, ~31 (-CH₃), ~58 (-CH(NH₂)-), ~116, ~129, ~130, ~156 (Ar-C), ~172 (Amide C=O) |
| Sulbactam | ~69 | ~62 | ~66 | - | ~174 | ~171 | ~20, ~21 (-CH₃), ~50 (-CH₂-) |
| Tazobactam | ~69 | ~62 | ~66 | - | ~174 | ~171 | ~19 (-CH₃), ~53 (-CH₂-), ~60 (C-triazole), ~125, ~144 (triazole-C) |
| Clavulanic Acid | ~77 | ~154 | ~61 | ~101 | ~169 | ~175 | ~46 (-CH₂-), ~60 (-CH₂OH), ~120 (=CH-) |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of this compound derivatives is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples soluble in water, D₂O is preferred.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, for accurate chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, an acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width (e.g., 200-220 ppm) is required.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift axis using the reference standard (TSP or TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
// Node Definitions sample_prep [label="Sample Preparation\n(5-10 mg in 0.5-0.7 mL D₂O/DMSO-d₆ + Ref. Std.)", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_tube [label="Transfer to 5 mm NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; spectrometer [label="Place in High-Field NMR Spectrometer\n(≥400 MHz)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lock_shim [label="Lock and Shim", fillcolor="#FBBC05", fontcolor="#202124"]; acquire_1h [label="Acquire ¹H Spectrum\n(16-64 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acquire_13c [label="Acquire ¹³C Spectrum\n(≥1024 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; processing [label="Data Processing\n(FT, Phasing, Baseline Correction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Spectral Analysis\n(Chemical Shift, Integration, Coupling)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions sample_prep -> nmr_tube; nmr_tube -> spectrometer; spectrometer -> lock_shim; lock_shim -> acquire_1h; lock_shim -> acquire_13c; acquire_1h -> processing; acquire_13c -> processing; processing -> analysis; } .
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in this compound derivatives, most notably the characteristic β-lactam carbonyl group.
Characteristic Vibrational Frequencies
The IR spectrum of a this compound derivative is dominated by absorptions from its functional groups. The strained four-membered β-lactam ring exhibits a carbonyl (C=O) stretching vibration at a significantly higher frequency compared to acyclic amides.
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | β-Lactam Carbonyl | 1760 - 1800 | Strong |
| C=O Stretch | Carboxylic Acid/Ester | 1700 - 1750 | Strong |
| C=O Stretch | Amide (Side-Chain) | 1640 - 1680 | Strong |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| N-H Stretch | Amide (Side-Chain) | 3200 - 3400 | Medium |
| C-N Stretch | β-Lactam | 1350 - 1400 | Medium |
| S=O Stretch | Sulfone (Sulbactam/Tazobactam) | 1300 - 1350 and 1100 - 1150 | Strong |
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and the software is running.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Scan:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid this compound derivative powder directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks corresponding to the characteristic functional groups.
-
// Node Definitions instrument_prep [label="Instrument Preparation\n(Clean ATR Crystal)", fillcolor="#F1F3F4", fontcolor="#202124"]; background_scan [label="Acquire Background Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; sample_application [label="Apply Solid Sample to ATR Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquire_spectrum [label="Acquire Sample Spectrum\n(16-32 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_processing [label="Data Processing\n(Background Subtraction, Baseline Correction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spectral_analysis [label="Spectral Analysis\n(Identify Characteristic Peaks)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions instrument_prep -> background_scan; background_scan -> sample_application; sample_application -> acquire_spectrum; acquire_spectrum -> data_processing; data_processing -> spectral_analysis; } .
Caption: Experimental workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound derivatives and offers valuable structural insights through the analysis of fragmentation patterns.
Major Mass Spectral Fragmentation Pathways
Electrospray ionization (ESI) is a soft ionization technique commonly used for these polar and thermally labile molecules, typically producing a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and elucidate the structure. A characteristic fragmentation involves the cleavage of the β-lactam ring.
Table 4: Common Mass Spectral Fragments of this compound Derivatives (ESI-MS/MS)
| This compound Derivative | Precursor Ion [M+H]⁺ | Major Fragment Ions (m/z) | Description of Fragmentation |
| Penicillin G | 335.1 | 176.1, 160.1 | Cleavage of the β-lactam and thiazolidine rings |
| Amoxicillin | 366.1 | 349.1, 160.1 | Loss of NH₃, Cleavage of the β-lactam and thiazolidine rings |
| Ampicillin | 350.1 | 333.1, 160.1 | Loss of NH₃, Cleavage of the β-lactam and thiazolidine rings |
| Sulbactam | 234.0 | 142.0, 92.0 | Loss of the sulfone and carboxyl groups |
| Tazobactam | 301.1 | 139.0, 113.0 | Fragmentation of the triazole side chain and β-lactam ring |
| Clavulanic Acid | 200.0 | 138.0, 110.0 | Decarboxylation and subsequent ring cleavage |
Experimental Protocol for LC-MS/MS
Liquid chromatography (LC) is typically coupled with MS to separate the analyte from complex matrices before detection.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., water/acetonitrile mixture).
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is necessary.
-
-
LC Separation:
-
Use a reverse-phase C18 column.
-
A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The gradient program is optimized to achieve good separation of the target analyte from impurities.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺.
-
Conduct tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the precursor and product ions.
-
Correlate the observed fragmentation pattern with the proposed structure of the this compound derivative.
-
// Node Definitions sample_prep [label="Sample Preparation\n(Dissolution/Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; lc_injection [label="Inject into LC System\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gradient_elution [label="Gradient Elution\n(Water/Acetonitrile with Formic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; esi_ionization [label="Electrospray Ionization (ESI)\n(Positive Ion Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; ms_detection [label="MS Detection\n(Full Scan for [M+H]⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; msms_fragmentation [label="Tandem MS (MS/MS)\n(Collision-Induced Dissociation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Identify Precursor and Product Ions)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions sample_prep -> lc_injection; lc_injection -> gradient_elution; gradient_elution -> esi_ionization; esi_ionization -> ms_detection; ms_detection -> msms_fragmentation; msms_fragmentation -> data_analysis; } .
Caption: Experimental workflow for LC-MS/MS analysis.
Biological Mechanisms
The antibacterial activity of this compound derivatives is intrinsically linked to their chemical structure, which is elucidated by the spectroscopic methods described above.
Mechanism of Action of β-Lactam Antibiotics
β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] They are structural analogs of D-alanyl-D-alanine, the terminal amino acid residues of the peptidoglycan precursors.[3] This structural mimicry allows them to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptidoglycan cell wall.[3] The acylation of the PBP active site by the β-lactam ring is irreversible, leading to the inhibition of cell wall synthesis, and ultimately, bacterial cell lysis and death.[3]
// Node Definitions beta_lactam [label="β-Lactam Antibiotic\n(Structural analog of D-Ala-D-Ala)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pbp [label="Penicillin-Binding Protein (PBP)\n(Bacterial Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; binding [label="Irreversible Acylation of PBP Active Site", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of Peptidoglycan Cross-linking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_wall_defect [label="Defective Cell Wall Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cell_lysis [label="Bacterial Cell Lysis and Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edge Definitions beta_lactam -> binding; pbp -> binding; binding -> inhibition; inhibition -> cell_wall_defect; cell_wall_defect -> cell_lysis; } .
Caption: Mechanism of action of β-lactam antibiotics.
Mechanism of β-Lactamase Inhibition
A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are co-administered with β-lactam antibiotics to counteract this resistance. These inhibitors also contain a β-lactam ring and act as "suicide substrates." They are recognized by the β-lactamase and form a covalent intermediate. However, this intermediate is stable and/or undergoes further reaction to irreversibly inactivate the enzyme, thereby protecting the partner antibiotic from degradation.
// Node Definitions beta_lactamase [label="β-Lactamase Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="β-Lactamase Inhibitor\n(e.g., Clavulanic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_lactam [label="β-Lactam Antibiotic", fillcolor="#34A853", fontcolor="#FFFFFF"]; binding [label="Inhibitor Binds to β-Lactamase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inactivation [label="Irreversible Enzyme Inactivation", fillcolor="#202124", fontcolor="#FFFFFF"]; protection [label="Antibiotic is Protected from Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; bacterial_death [label="Antibiotic Inhibits Bacterial Cell Wall Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions beta_lactamase -> binding [label="recognizes"]; inhibitor -> binding; binding -> inactivation; inactivation -> protection [style=dashed]; beta_lactam -> protection [style=dashed]; protection -> bacterial_death; beta_lactamase -> beta_lactam [label="hydrolyzes", color="#EA4335", fontcolor="#EA4335", style=dotted]; } .
Caption: Mechanism of β-lactamase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Monitoring of ampicillin and its related substances by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
An In-depth Technical Guide to the Natural Sources and Isolation of Penicillanic Acid Precursors
Introduction
Penicillanic acid, specifically its core nucleus, 6-aminothis compound (6-APA), represents a cornerstone in the development of semi-synthetic β-lactam antibiotics. While natural penicillins like Penicillin G have a limited spectrum of activity, the isolation of the 6-APA nucleus allows for chemical modification of the side chain, leading to the creation of a vast array of potent antibiotics such as ampicillin and amoxicillin.[1][2][3] This guide provides a comprehensive overview of the natural origins of these essential precursors, the biosynthetic pathways involved, and the detailed industrial methodologies for their isolation and purification, tailored for researchers and professionals in drug development.
Natural Sources and Biosynthesis of Penicillin
The primary natural sources of penicillin are filamentous fungi, with strains of Penicillium chrysogenum being the most significant for industrial production.[4][5] The biosynthesis of penicillin is a complex, multi-step process involving three key enzymatic reactions that convert precursor amino acids into the final antibiotic molecule.[4][6]
The Penicillin Biosynthetic Pathway
The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[4][7]
-
Step 1: Tripeptide Formation: The enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACV synthetase), a large non-ribosomal peptide synthetase, condenses the three amino acids to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[4][6]
-
Step 2: Bicyclic Ring Formation: The ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxidase.[8][9][10] This crucial step forms the characteristic β-lactam and thiazolidine rings of the penicillin core, yielding the first bioactive intermediate, isopenicillin N (IPN).[4]
-
Step 3: Side Chain Exchange: In the final step, the enzyme isopenicillin N acyltransferase (IAT) exchanges the L-α-aminoadipyl side chain of IPN for a hydrophobic side chain, such as phenylacetic acid (for Penicillin G) or phenoxyacetic acid (for Penicillin V), which are supplied externally to the fermentation medium.[4]
The genes encoding these three enzymes (pcbAB, pcbC, and penDE) are typically found clustered together in the fungal genome.[4][11]
Industrial Production and Isolation of Penicillin G
The industrial production of penicillin is achieved through a highly optimized fed-batch fermentation process using high-yielding strains of P. chrysogenum.[5][12] The process is divided into upstream processing (fermentation) and downstream processing (extraction and purification).[6][12]
Data Presentation: Penicillin Production Yields
Modern industrial strains, developed through decades of mutation and selection programs, have dramatically increased penicillin output compared to the original strains.
| Strain Type | Organism | Typical Penicillin Titer (g/L) | Recovery Yield (%) |
| Original Wild-Type | Penicillium notatum | < 0.15 | Low |
| Modern Industrial | Penicillium chrysogenum | 40 - 50 | > 90% |
Experimental Protocol: Penicillin G Fermentation and Extraction
A. Upstream Processing: Fed-Batch Fermentation
-
Inoculum Preparation: Spores from a high-yielding P. chrysogenum strain are used to inoculate a seed culture medium in a series of flasks and seed tanks to generate sufficient biomass.
-
Production Fermentation: The seed culture is transferred to a large-scale (30,000 - 100,000 gallon) stainless steel fermenter.[12]
-
Medium: The fermentation medium contains a carefully controlled balance of nutrients. Lactose is often used as the primary carbon source, as glucose can inhibit penicillin production. Corn steep liquor provides nitrogen and essential growth factors.
-
Conditions: The fermentation is run for 120-200 hours under sterile conditions.[12] Key parameters are strictly controlled:
-
Fed-Batch Strategy: Nutrients and the side-chain precursor (phenylacetic acid for Penicillin G) are fed continuously or intermittently to the fermenter to sustain a prolonged production phase (stationary phase).[12]
-
B. Downstream Processing: Solvent Extraction
-
Mycelial Removal: At the end of the fermentation, the broth is filtered using a rotary vacuum filter to separate the fungal mycelium from the penicillin-rich liquid broth.[15]
-
Acidification & Extraction: The filtered broth is chilled and the pH is adjusted to 2.0-2.5 with a mineral acid.[15][16] At this acidic pH, penicillin G is protonated and becomes more soluble in organic solvents.
-
Solvent Transfer: The acidified broth is immediately extracted with a counter-current flow of an organic solvent, typically amyl acetate or butyl acetate.[12][17] The penicillin transfers from the aqueous phase to the organic solvent phase.
-
Back Extraction: The penicillin is then extracted back into an aqueous phase by mixing the solvent with a potassium acetate buffer. This converts the penicillin to a more stable potassium salt, which is highly soluble in water.
-
Purification & Crystallization: The aqueous solution is further purified, potentially with activated charcoal to remove pigments, and concentrated.[17] The final product, Penicillin G potassium salt, is obtained through crystallization.[16]
References
- 1. scialert.net [scialert.net]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. news-medical.net [news-medical.net]
- 5. Industrial production of penicillin.ppt [slideshare.net]
- 6. Penicillin g production | PPTX [slideshare.net]
- 7. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 9. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of isopenicillin N synthase is the first from a new structural family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. news-medical.net [news-medical.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. CN1052727C - Extracting and purifying of penicillin - Google Patents [patents.google.com]
- 17. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
Penicillanic Acid: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 87-53-6 Molecular Formula: C₈H₁₁NO₃S
This technical guide provides an in-depth overview of penicillanic acid, the core structural component of all penicillins. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the chemical and physical properties of this compound, outlines experimental protocols for the synthesis of its derivatives, and discusses its degradation pathways.
Core Properties of this compound
This compound is the fundamental nucleus of the penicillin family of antibiotics.[1] While it exhibits low intrinsic antibacterial activity, its bicyclic system, featuring a β-lactam ring fused to a thiazolidine ring, is the key to the antibacterial action of its derivatives.[1] The structure can be chemically modified at the 6-position to produce a wide array of semi-synthetic penicillins with varying antimicrobial spectra and pharmacological properties.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 87-53-6 | [2][3] |
| Molecular Formula | C₈H₁₁NO₃S | [2][3] |
| Molecular Weight | 201.25 g/mol | [2] |
| IUPAC Name | (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [2] |
| Appearance | Grey Solid | [2] |
| Melting Point | 208-209 °C | [2] |
| Boiling Point | 423.8±45.0 °C (Predicted) | [2] |
| Density | 1.46±0.1 g/cm3 (Predicted) | [2] |
Synthesis of Penicillin Derivatives
The primary utility of the this compound structure in drug development lies in its derivative, 6-aminothis compound (6-APA). 6-APA serves as the pivotal starting material for the synthesis of numerous semi-synthetic penicillins. The general approach involves the acylation of the 6-amino group of 6-APA. Both chemical and enzymatic methods are widely employed for this purpose.
Experimental Protocol: Chemical Synthesis of Ampicillin from 6-APA
This protocol details a representative chemical synthesis of ampicillin, a widely used semi-synthetic penicillin, through the acylation of 6-aminothis compound.
Materials:
-
6-Aminothis compound (6-APA)
-
D-(-)-α-Phenylglycine
-
Triethylamine
-
Trimethylchlorosilane
-
Methylene chloride
-
Urea
-
Acyl chloride (derived from D-(-)-α-Phenylglycine)
-
Sodium bicarbonate
-
Acetone
-
Hydrochloric acid
Procedure:
-
Silylation of 6-APA: A suspension of 6-aminothis compound (0.197 moles) and urea (0.300 moles) in methylene chloride (390 ml) is stirred at 20°C. Triethylamine (0.520 moles) is added, followed by the dropwise addition of trimethylchlorosilane (0.520 moles) over 15 minutes, maintaining the temperature at 20°C. The mixture is stirred for 30 minutes, then heated to 40°C for 60 minutes to complete the silylation.
-
Acylation: The reaction mixture is cooled, and the acyl chloride of D-(-)-α-phenylglycine is added. The acylation is carried out at a low temperature.
-
Hydrolysis and Isolation: After the acylation is complete, the silyl protecting groups are cleaved by the addition of water or an alcohol. The product, ampicillin, is then precipitated by adjusting the pH of the solution.
-
Purification: The crude ampicillin is collected by filtration, washed, and can be further purified by recrystallization.
Experimental Protocol: Enzymatic Synthesis of Penicillin Derivatives
Enzymatic synthesis offers a more environmentally friendly alternative to chemical methods, often proceeding under milder conditions with high specificity. Penicillin G acylase is a commonly used enzyme for this purpose.
Materials:
-
6-Aminothis compound (6-APA)
-
Acyl donor (e.g., phenylglycine methyl ester for ampicillin synthesis)
-
Immobilized Penicillin G Acylase
-
Phosphate buffer (pH 6.5)
-
2N HCl
Procedure:
-
Reaction Setup: A reaction vessel is prepared with a 50 mM phosphate buffer (pH 6.5). 6-APA is added to a final concentration of 100 mM, along with the acyl donor.
-
Enzymatic Reaction: The reaction is initiated by the addition of immobilized Penicillin G Acylase. The mixture is maintained at a constant temperature (e.g., 35°C) with stirring. The pH is kept constant at 6.5 by the controlled addition of 2N HCl.
-
Reaction Monitoring: Samples are withdrawn at regular intervals and analyzed by HPLC to monitor the concentrations of the substrate, acyl donor, and the synthesized penicillin derivative.
-
Product Isolation: Once the reaction reaches the optimal yield, the immobilized enzyme is removed by filtration or magnetic separation. The pH of the supernatant is adjusted to the isoelectric point of the product to induce precipitation. The product is then collected by filtration, washed, and dried.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for monitoring the synthesis and degradation of penicillins.
HPLC Method for Penicillin Analysis
-
Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: [A] 10 mM ammonium acetate (pH 4.5 with acetic acid): [B] acetonitrile (75:25, A:B)
-
Flow Rate: 1 mL/min
-
Column Temperature: 35 °C
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
Signaling Pathways and Workflows
General Workflow for Semi-Synthetic Penicillin Synthesis
The following diagram illustrates the general workflow for the production of semi-synthetic penicillins from 6-aminothis compound.
Caption: Workflow for semi-synthetic penicillin synthesis.
Degradation of this compound
The stability of the β-lactam ring in the this compound core is crucial for its biological activity. This ring is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to inactivation.
Acid-Catalyzed Degradation Pathway
Under acidic conditions, the primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring to form penicilloic acid. This process involves the protonation of the nitrogen atom in the β-lactam ring, followed by a nucleophilic attack of a water molecule on the carbonyl carbon.
Caption: Acidic degradation of this compound.
This degradation is a critical consideration in the formulation and storage of penicillin-based antibiotics. The formation of penicilloic acid results in the loss of antibacterial activity.
References
The Core and the Countermeasure: Penicillanic Acid's Central Role in the Evolution of β-Lactam Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of penicillin heralded a new age in medicine, but the subsequent rise of antibiotic resistance has locked researchers in a continuous evolutionary arms race with bacteria. At the heart of this battle lies penicillanic acid, a deceptively simple scaffold that has served as both the foundation for the most successful class of antibiotics and the blueprint for countermeasures against bacterial defenses. This technical guide explores the pivotal role of the this compound core, from its initial use in groundbreaking antibiotics to its ingenious adaptation into inhibitors that rescue the efficacy of the entire β-lactam class.
The this compound Scaffold: A Foundation for Antibacterial Activity
The fundamental structure of all penicillins is 6-aminothis compound (6-APA), which consists of a fused thiazolidine and β-lactam ring.[1][2] This strained bicyclic system is the key to its antibacterial action. The core structure of β-lactam antibiotics mimics the D-Ala-D-Ala dipeptide, which is essential for the cross-linking of the peptidoglycan layer in bacterial cell walls.[3] By acylating the active site serine of penicillin-binding proteins (PBPs), the enzymes responsible for this cross-linking, β-lactam antibiotics inhibit cell wall synthesis, leading to bacterial lysis and death.[4][5]
The discovery in 1958 that 6-APA could be isolated from penicillin fermentation broths was a watershed moment.[2][6] It provided a versatile nucleus upon which various side chains could be attached, leading to the creation of a vast portfolio of semi-synthetic penicillins with broadened spectra of activity and improved pharmacological properties.[1][7][8]
The Rise of Resistance: The β-Lactamase Challenge
The widespread use of penicillins exerted immense selective pressure on bacterial populations, leading to the emergence of resistance mechanisms. The most significant of these is the production of β-lactamase enzymes.[9][10] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[11] β-lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their amino acid sequence. Classes A, C, and D are serine hydrolases, while class B enzymes are metallo-β-lactamases that require zinc ions for activity.[11] The rapid spread of plasmid-mediated β-lactamases, such as TEM-1 and SHV-1, posed a major clinical threat, neutralizing the efficacy of early penicillins.[11][12]
The Countermeasure: this compound-Based Inhibitors
In a remarkable turn of events, the same this compound scaffold that formed the basis of the antibiotics became the key to defeating resistance. Researchers discovered that modified this compound molecules, while having weak antibacterial activity themselves, could potently inhibit β-lactamase enzymes. These compounds act as "suicide inhibitors" or mechanism-based inactivators.[13][14]
Notable examples derived from the this compound core include sulbactam and tazobactam.[15] These are this compound sulfones, where the sulfur atom of the thiazolidine ring is oxidized to a sulfone.[13][16] This modification alters the chemistry of the molecule's interaction with the β-lactamase active site.
The mechanism of inhibition involves the inhibitor being recognized as a substrate by the β-lactamase. The enzyme's active site serine attacks the β-lactam carbonyl, forming a covalent acyl-enzyme intermediate.[17] However, unlike with a standard antibiotic, this intermediate is unstable. The chemical properties of the inhibitor, enhanced by the sulfone group, facilitate a series of rearrangements that lead to the formation of a stable, irreversibly inactivated enzyme complex, sometimes involving cross-linking to other nearby residues.[17][18] By sacrificing itself to permanently disable the β-lactamase, the inhibitor allows the partner antibiotic to reach its PBP target.
Quantitative Efficacy of this compound-Based Inhibitors
The effectiveness of β-lactamase inhibitors is quantified by their 50% inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce enzyme activity by half. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for sulbactam and tazobactam, both this compound derivatives, against common and clinically important β-lactamases.
| β-Lactamase Enzyme | Inhibitor | IC50 (μM) | Citation(s) |
| Conventional Spectrum | |||
| TEM-1 | Sulbactam | 4.8 | [14] |
| Tazobactam | 0.1 | [14] | |
| SHV-1 | Sulbactam | 5.8 | [14] |
| Tazobactam | 0.07 | [14] | |
| Extended Spectrum (TEM-derived) | |||
| TEM-3 | Sulbactam | 0.8 | [14] |
| Tazobactam | 0.05 | [14] | |
| TEM-5 | Sulbactam | 1.5 | [14] |
| Tazobactam | 0.1 | [14] | |
| TEM-12 | Sulbactam | 0.5 | [14] |
| Tazobactam | 0.04 | [14] | |
| Extended Spectrum (SHV-derived) | |||
| SHV-2 | Sulbactam | 0.4 | [14] |
| Tazobactam | 0.03 | [14] |
Data shows that while both are effective, tazobactam is generally more potent than sulbactam against these Class A enzymes.[14][19]
Key Experimental Protocols
The development and evaluation of this compound-based inhibitors rely on standardized laboratory procedures.
The synthesis of inhibitors like sulbactam starts from 6-aminothis compound (6-APA). A general synthetic route involves:
-
Protection of the Carboxylic Acid: The carboxylic acid at C3 is typically protected as an ester (e.g., benzyl ester) to prevent unwanted side reactions.
-
Diazotization and Halogenation: The amine group at C6 is removed via diazotization followed by substitution to introduce a leaving group, such as a bromine atom (e.g., to form 6β-bromothis compound).
-
Oxidation: The thiazolidine sulfur is oxidized to a sulfone using a strong oxidizing agent like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (mCPBA).
-
Deprotection: The protecting group on the carboxylic acid is removed, often by hydrogenolysis for benzyl esters, to yield the final active inhibitor.[16]
A common method to determine the inhibitory potency of a compound is a spectrophotometric assay using a chromogenic cephalosporin substrate, such as nitrocefin.
-
Reagents: Purified β-lactamase enzyme, nitrocefin solution (in a suitable buffer like phosphate-buffered saline, pH 7.0), and the inhibitor compound dissolved in DMSO at various concentrations.
-
Procedure: a. The β-lactamase enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).[20] b. The reaction is initiated by adding the nitrocefin substrate.[20] c. Hydrolysis of the β-lactam ring in nitrocefin causes a color change from yellow to red, which can be monitored by measuring the increase in absorbance at a specific wavelength (typically 482-495 nm) over time using a spectrophotometer. d. The initial rate of hydrolysis is calculated for each inhibitor concentration.
-
Data Analysis: The rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the rate of nitrocefin hydrolysis compared to a control with no inhibitor.[12]
Conclusion and Future Outlook
The journey of this compound from the core of the first miracle drug to the essential scaffold for modern resistance-busters is a testament to its remarkable chemical versatility. It has been the central figure in the ongoing evolutionary struggle between antibiotic development and bacterial resistance. While sulbactam and tazobactam have successfully extended the life of many β-lactam antibiotics, the emergence of new and more complex β-lactamases, including metallo-β-lactamases and carbapenemases, presents ongoing challenges.[21] Future research will continue to leverage the this compound scaffold and insights from its mechanism to design novel inhibitors with broader spectra and improved stability against these evolving enzymatic threats, ensuring that the legacy of this foundational molecule endures.
References
- 1. goldbio.com [goldbio.com]
- 2. 6-APA - Wikipedia [en.wikipedia.org]
- 3. Structural Insights for β-Lactam Antibiotics [biomolther.org]
- 4. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Penicillin: 6-Aminothis compound in Penicillin Fermentations | Semantic Scholar [semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cmpt.ca [cmpt.ca]
- 11. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 12. journals.asm.org [journals.asm.org]
- 13. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of new sulfonylamido-penicillanic acid sulfones inhibitors of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. This compound Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link: an Alternative Mechanism of β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. mims.com [mims.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Penicillanic Acid Derivatives from 6-APA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various penicillanic acid derivatives starting from 6-aminothis compound (6-APA). The protocols cover the synthesis of new penicillin analogues through direct acylation, the preparation of β-lactamase inhibitors such as sulbactam and tazobactam, and enzymatic synthesis methods.
Synthesis of 6-Acylaminopenicillanic Acids (Semi-Synthetic Penicillins)
The most direct modification of 6-APA is the acylation of its primary amino group to generate a wide variety of semi-synthetic penicillins.[1] This process allows for the introduction of different side chains, which can modulate the antibacterial spectrum, improve stability against β-lactamases, and alter pharmacokinetic properties.[2]
General Chemical Acylation Protocol
This protocol describes a general method for the acylation of 6-APA using an acid chloride.
Experimental Protocol:
-
Preparation of 6-APA Salt: Suspend 6-aminothis compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane). Add a tertiary amine base such as triethylamine (1.0-1.2 eq) and stir the mixture at room temperature for 60 minutes to form the triethylammonium salt of 6-APA.[2]
-
Activation of the Acyl Side Chain: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous solvent and convert it to a more reactive form, such as an acid chloride (e.g., by reacting with thionyl chloride or oxalyl chloride) or a mixed anhydride (e.g., by reacting with pivaloyl chloride).[2]
-
Acylation Reaction: Cool the 6-APA salt solution to 0-5 °C. To this solution, add the activated acyl side chain derivative dropwise while maintaining the temperature.[2]
-
Reaction Monitoring and Work-up: Stir the reaction mixture at a low temperature (e.g., 8-10 °C) for 1-2 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine.
-
Purification: The desired 6-acylaminothis compound can be purified by crystallization from an appropriate solvent system or by column chromatography.[3]
Enzymatic Synthesis of Ampicillin
Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under mild conditions in aqueous media.[4] This protocol outlines the synthesis of ampicillin using immobilized Penicillin G Acylase (PGA).
Experimental Protocol:
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5). Add 6-aminothis compound (6-APA) and an activated acyl donor, such as D-(-)-phenylglycine methyl ester (PGME). A typical molar ratio of 6-APA to PGME is 1:3.[4][5]
-
Enzymatic Reaction: Add immobilized Penicillin G Acylase to the reaction mixture. Maintain the temperature at approximately 35°C with constant stirring.[4] The pH of the reaction is kept constant by the addition of an acid (e.g., 2N HCl).[4]
-
Reaction Monitoring: Monitor the formation of ampicillin over time using High-Performance Liquid Chromatography (HPLC).[4]
-
Product Isolation: Once the maximum yield is achieved, the immobilized enzyme is removed by filtration. The product, ampicillin, can be precipitated from the aqueous solution by adjusting the pH.
Quantitative Data for Ampicillin Synthesis:
| Method | 6-APA:Acyl Donor Ratio | Temperature (°C) | pH | Conversion/Yield of 6-APA | Citation |
| Enzymatic (Immobilized PGA) | 1:3 (PGME) | 35 | 6.5 | High Selectivity | [4] |
| Enzymatic (CLEA) | 1:3 (PGME) | 25 | 5.5-6.5 | 84% | [5] |
| Enzymatic (Aqueous-Precipitate) | Repetitive Addition | - | 7.0 -> 6.3 | 97% | [6] |
| Enzymatic (Two-Enzyme Cascade) | 1:3 (PGME) | - | - | 47% | [7] |
Experimental Workflow for Enzymatic Ampicillin Synthesis:
Caption: Workflow for the enzymatic synthesis of ampicillin.
Synthesis of this compound Sulfones (β-Lactamase Inhibitors)
This compound sulfones, such as sulbactam and tazobactam, are potent inhibitors of β-lactamase enzymes and are often co-administered with β-lactam antibiotics to overcome bacterial resistance. Their synthesis from 6-APA is a multi-step process.
Synthesis of Sulbactam
The synthesis of sulbactam from 6-APA typically involves diazotization, bromination, oxidation, and a final reduction/debromination step.[8]
Experimental Protocol:
-
Diazotization and Dibromination:
-
Suspend 6-APA (1.0 eq) in an acidic medium (e.g., hydrobromic acid or a mixture of sulfuric acid and sodium bromide).[8][9]
-
Cool the suspension to -5 to 5 °C.
-
Slowly add a solution of sodium nitrite (approx. 1.0 eq) followed by bromine (approx. 4.0 eq).[8]
-
Maintain the temperature between -5 to 5 °C and stir for 3-5 hours.[8]
-
The resulting 6,6-dibromothis compound is extracted into an organic solvent (e.g., ethyl acetate).[8]
-
-
Oxidation to Sulfone:
-
Dissolve the 6,6-dibromothis compound in a suitable solvent.
-
Add an oxidizing agent, such as potassium permanganate, portion-wise while maintaining a low temperature.[8] A phase transfer catalyst may be used to improve the reaction.[8]
-
After the reaction is complete, the manganese dioxide byproduct is removed.
-
-
Reduction and Debromination:
-
The 6,6-dibromothis compound sulfone is then subjected to a reduction reaction to remove the bromine atoms.
-
This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel under hydrogen pressure or by using a reducing metal powder like zinc or magnesium.[8]
-
-
Purification:
-
After the reaction, the catalyst or metal salts are filtered off.
-
The pH of the aqueous phase is adjusted to precipitate the sulbactam.
-
The crude sulbactam can be further purified by recrystallization from a suitable solvent system, such as aqueous isopropyl alcohol.[10]
-
Quantitative Data for Sulbactam Synthesis:
| Step | Key Reagents | Typical Yield | Citation |
| Diazotization & Dibromination | NaNO₂, Br₂, HBr | - | [8] |
| Oxidation | KMnO₄ | - | [8] |
| Reduction & Debromination | Raney Ni, H₂ | - | [8] |
| Overall Yield | - | ~75% | [8] |
Experimental Workflow for Sulbactam Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102532164A - Synthesis method for sulbactam - Google Patents [patents.google.com]
- 9. Characterization of a new TEM-type beta-lactamase resistant to clavulanate, sulbactam, and tazobactam in a clinical isolate of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009053256A2 - Process for the production of beta lactam crystals - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of 6-Aminopenicillanic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 6-aminopenicillanic acid (6-APA), a crucial intermediate in the production of semi-synthetic β-lactam antibiotics. The enzymatic approach offers a more environmentally friendly and efficient alternative to traditional chemical methods.
Introduction
6-Aminothis compound (6-APA) is the fundamental nucleus for the industrial production of a vast array of semi-synthetic penicillins, such as ampicillin and amoxicillin.[1][2] The enzymatic hydrolysis of penicillin G, catalyzed by the enzyme Penicillin G Acylase (PGA), has become the predominant industrial method for 6-APA production.[1][3][4] This biocatalytic process is favored for its high specificity, mild reaction conditions, and reduced environmental impact compared to chemical synthesis routes.[5]
PGA, a microbial enzyme, specifically cleaves the amide bond between the phenylacetyl side chain and the 6-amino group of the penicillin G molecule, yielding 6-APA and phenylacetic acid (PAA) as a byproduct.[1][6] To enhance process efficiency and enzyme reusability, PGA is often employed in an immobilized form, either as an isolated enzyme or within whole cells.[1][7][8] Various strategies, including the use of aqueous two-phase systems and organic solvents, have been developed to optimize product yield and facilitate downstream processing.[9][10][11][12]
Reaction Principle
The enzymatic synthesis of 6-APA from Penicillin G is a hydrolysis reaction catalyzed by Penicillin G Acylase.
Caption: Enzymatic hydrolysis of Penicillin G to 6-APA and Phenylacetic acid.
Quantitative Data Summary
The efficiency of 6-APA production can vary significantly based on the biocatalyst, reaction conditions, and process strategy. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Different Biocatalyst Systems for 6-APA Production
| Biocatalyst System | Substrate | Key Parameters | Conversion Yield (%) | Reference |
| Intact E. coli Cells (BDCS-N-FMu12) | Penicillin G | 4-hour reaction time | 68 | [1][13] |
| Intact E. coli Cells (ATCC 11105) | Penicillin G | - | 51 | [1] |
| Intact E. coli Cells (ATCC 9637) | Penicillin G | - | 55 | [1] |
| Mutant E. coli Strain (BDCS-N-M36) | Penicillin G | 0.5 g Penicillin G | 83 | [2] |
| Immobilized Penicillin G Acylase | Penicillin G | Batch reaction, whole-cell immobilization | ~75 | [1][6] |
| Recombinant E. coli in Aqueous Two-Phase System | Penicillin G (7% w/v) | pH 7.8, 37°C, 40 min reaction | 90-99 | [14][15] |
| Dodecane/Thermosensitive Polymer/Water System | Penicillin G | pH 5.5, 42°C | 80 | [10] |
Table 2: Influence of Reaction Conditions on Immobilized PGA Performance
| Immobilization Support/Method | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference | | --- | --- | --- | --- | --- | | | Covalent binding on Eupergit C | 9.5-10.5 | 60 | Higher optimal temperature compared to soluble enzyme (50°C) |[16] | | Grafted Carrageenan Gels | 6.5-7.0 | 75 | Significant increase in optimal temperature from 45°C for the free enzyme |[7] | | Amino-functionalized Magnetic Nanoparticles | 8.0 | 45 | Immobilized PGA showed higher stability against pH and temperature changes |[8] |
Experimental Protocols
The following protocols provide detailed methodologies for the enzymatic synthesis of 6-APA using either whole cells or immobilized enzymes.
Protocol 1: 6-APA Production using Whole E. coli Cells
This protocol is based on the methodology for using intact bacterial cells containing Penicillin G Acylase as a biocatalyst.[1][13]
Materials:
-
Penicillin G potassium salt
-
Wet cell paste of a PGA-producing E. coli strain
-
Phosphate buffer (pH 7.5-8.0)
-
Sodium hydroxide (0.8 N) for pH control
-
Methanol
-
Hydrochloric acid
-
p-Dimethylaminobenzaldehyde (PDAB) solution for quantification
Equipment:
-
Temperature-controlled reaction vessel
-
pH meter and controller
-
Stirrer/shaker
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Suspend a known quantity of wet E. coli cell paste in a phosphate buffer (pH 7.5-8.0) within a temperature-controlled reaction vessel maintained at 28-37°C.[14]
-
Initiate stirring to ensure a homogenous suspension.
-
-
Enzymatic Reaction:
-
Dissolve Penicillin G potassium salt in a minimal amount of buffer and add it to the reaction vessel to achieve the desired substrate concentration (e.g., 5-7% w/v).[14]
-
Maintain the pH of the reaction mixture at a constant level (typically 7.5-8.2) by the automated addition of sodium hydroxide solution. The consumption of NaOH is indicative of phenylacetic acid formation and thus, the reaction progress.[17]
-
Allow the reaction to proceed for a predetermined time (e.g., 40 minutes to 4 hours), depending on the enzyme activity and desired conversion.[1][13][14]
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by rapidly changing the pH or by separating the biocatalyst from the reaction mixture.
-
Centrifuge the mixture to pellet the bacterial cells.
-
Carefully decant the supernatant containing the 6-APA and phenylacetic acid.
-
-
Crystallization of 6-APA:
-
Adjust the pH of the supernatant to the isoelectric point of 6-APA (around pH 3.6-4.3) using hydrochloric acid to induce crystallization.[17]
-
Cool the solution to facilitate further crystallization.
-
Collect the 6-APA crystals by filtration.
-
Wash the crystals with cold water and dry them.
-
-
Quantification:
-
The amount of 6-APA produced can be determined spectrophotometrically using a p-dimethylaminobenzaldehyde (PDAB) assay, which forms a colored complex with 6-APA.
-
Caption: Workflow for 6-APA production using whole E. coli cells.
Protocol 2: 6-APA Production using Immobilized Penicillin G Acylase
This protocol outlines the use of immobilized PGA for the synthesis of 6-APA, which allows for easier enzyme recovery and reuse.
Materials:
-
Immobilized Penicillin G Acylase (e.g., on agarose beads or other supports)
-
Penicillin G potassium salt
-
Phosphate buffer (pH 7.5-8.0)
-
Sodium hydroxide (0.8 N)
-
Organic solvent (e.g., methyl isobutyl ketone - MIBK, optional for extractive hydrolysis)[12]
Equipment:
-
Packed bed reactor or stirred tank reactor
-
pH meter and controller
-
Pump for recirculation (for packed bed reactor)
-
Filtration system for enzyme recovery
Procedure:
-
Reactor Setup:
-
For a stirred tank reactor, suspend the immobilized PGA in the phosphate buffer.
-
For a packed bed reactor, pack the immobilized enzyme into a column and recirculate the buffer through the bed.[17]
-
-
Enzymatic Reaction:
-
Introduce the Penicillin G solution into the reactor.
-
Maintain the reaction at the optimal temperature and pH for the specific immobilized enzyme preparation (refer to Table 2).[17]
-
Continuously monitor and control the pH through the addition of sodium hydroxide.
-
If using an organic solvent for in-situ product extraction, ensure proper mixing to facilitate phase transfer.[11][12]
-
-
Product Recovery and Enzyme Reuse:
-
After the desired conversion is achieved, separate the product solution from the immobilized enzyme. In a stirred tank, this can be done by filtration. In a packed bed reactor, the product solution is drained from the column.
-
The immobilized enzyme can be washed with buffer and reused for subsequent batches.
-
-
Crystallization and Quantification:
-
Follow steps 4 and 5 from Protocol 1 for the crystallization and quantification of 6-APA from the product solution.
-
Caption: Workflow for 6-APA production using immobilized Penicillin G Acylase.
Concluding Remarks
The enzymatic synthesis of 6-aminothis compound represents a mature and highly optimized industrial biotechnology process. The choice between using whole cells versus immobilized enzymes depends on factors such as cost, desired enzyme stability, and the scale of production. Further improvements in 6-APA yield can be achieved through strain improvement of the enzyme-producing microorganisms and by exploring advanced process configurations like aqueous two-phase systems.[2][9] These protocols and data provide a solid foundation for researchers and professionals in the field of antibiotic development to implement and optimize the enzymatic production of this vital pharmaceutical intermediate.
References
- 1. scialert.net [scialert.net]
- 2. scialert.net [scialert.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous production of 6-APA in an aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving the Industrial Production of 6‐APA: Enzymatic Hydrolysis of Penicillin G in the Presence of Organic Solvents | Semantic Scholar [semanticscholar.org]
- 12. Improving the industrial production of 6-APA: enzymatic hydrolysis of penicillin G in the presence of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-aminothis compound production by intact cells of E. coli containing penicillin G acylase (PGA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of 6-aminothis compound in aqueous two-phase systems by recombinant Escherichia coli with intracellular penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. db.cngb.org [db.cngb.org]
- 16. Optimization of 6-aminothis compound (6-APA) production by using a new immobilized penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US4113566A - Process for preparing 6-aminothis compound - Google Patents [patents.google.com]
Application Notes and Protocols for the N-acylation of 6-Aminopenicillanic Acid
These application notes provide detailed protocols for the N-acylation of 6-aminopenicillanic acid (6-APA), a crucial step in the synthesis of semi-synthetic β-lactam antibiotics. The protocols cover both enzymatic and chemical approaches, offering researchers and drug development professionals a comprehensive guide to producing novel penicillin derivatives.
Introduction
6-Aminothis compound (6-APA) is the fundamental nucleus of all penicillin antibiotics.[1][2] It is commercially produced by the enzymatic hydrolysis of penicillin G or penicillin V.[3][4] The N-acylation of the primary amino group at the 6-position of 6-APA allows for the introduction of various side chains, leading to the creation of a wide array of semi-synthetic penicillins with diverse antimicrobial spectra and improved pharmacological properties.[1][2] This document outlines established protocols for both enzymatic and chemical N-acylation of 6-APA.
Enzymatic N-Acylation of 6-APA
Enzymatic synthesis of β-lactam antibiotics is an attractive alternative to chemical methods due to its high specificity, mild reaction conditions, and reduced environmental impact.[5] Penicillin G acylase (PGA) is a commonly used enzyme for the kinetically controlled synthesis of penicillins, where an activated acyl donor is coupled to the 6-APA nucleus.[3][6]
Quantitative Data for Enzymatic N-Acylation
The efficiency of enzymatic N-acylation is influenced by several factors, including pH, temperature, substrate ratio, and the presence of co-solvents. The following table summarizes key quantitative data from various studies on the enzymatic synthesis of different penicillin derivatives.
| Antibiotic | Acyl Donor | Enzyme | Nucleophile (6-APA) Concentration | Acyl Donor to Nucleophile Ratio | Temperature (°C) | pH | Co-solvent | Max Yield (%) | Reference |
| Amoxicillin | D-p-hydroxyphenylglycine methyl ester (D-HPGM) | Immobilized Penicillin G Acylase (IPA) | 150 mM | 3:1 | 25 | 6.0 | 60% Ethylene glycol | 55.2 | [7] |
| Amoxicillin | D-p-hydroxyphenylglycine methyl ester (HPGM) | Immobilized Penicillin G Acylase (PGA) | 20 mM | 2:1 | 35 | 6.3 (constant) | Aqueous | ~50 | [5] |
| Penicillin V | Methyl phenoxyacetate (MPOA) | Soluble Penicillin Acylase from Streptomyces lavendulae (SlPVA) | 100 mM | 1:5 | 30 | 7.0 | 2.7% DMSO | 94.5 | [6] |
| Amoxicillin | p-hydroxyphenylglycine methyl ester (PHPGME) | Penicillin G Acylase (PGA) | 50 mM | 1:1 | 25 | 6.5 | 71% (v/v) BMI·NTf2 (Ionic Liquid) | >70 (conversion) | [8] |
Experimental Protocol: Enzymatic Synthesis of Amoxicillin
This protocol is a representative example for the enzymatic synthesis of amoxicillin using immobilized Penicillin G Acylase.
Materials:
-
6-Aminothis compound (6-APA)
-
D-(-)-p-hydroxyphenylglycine methyl ester (HPGM)
-
Immobilized Penicillin G Acylase (PGA)
-
Potassium phosphate buffer (0.1 M, pH 6.3)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Stirred tank reactor with pH and temperature control
Procedure:
-
Prepare a solution of 6-APA (20 mM) and HPGM (40 mM) in 0.1 M potassium phosphate buffer (pH 6.3) in the stirred tank reactor.[5]
-
Equilibrate the reactor to the desired temperature, for instance, 35°C.[5]
-
Add the immobilized PGA to the substrate solution at a concentration of 5 g/L.[5]
-
Initiate the reaction by starting the agitation.
-
Maintain a constant pH of 6.3 throughout the reaction by the controlled addition of 1 M NaOH.[5]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of amoxicillin, 6-APA, and HPGM by HPLC.
-
The reaction is typically run for up to 480 minutes.[5]
-
Upon completion, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.
-
The product, amoxicillin, can be isolated and purified from the reaction mixture using standard crystallisation techniques.
Workflow for Enzymatic N-Acylation
References
- 1. 6-APA - Wikipedia [en.wikipedia.org]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi.. [askfilo.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Penicillanic Acid Sulfones as β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of penicillanic acid sulfones as potent inhibitors of β-lactamase enzymes. The information detailed below, including quantitative data, experimental protocols, and mechanism of action diagrams, is intended to guide research and development efforts in combating antibiotic resistance.
Introduction
β-Lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is critically threatened by the widespread emergence of bacterial resistance, primarily mediated by β-lactamase enzymes that hydrolyze the β-lactam ring.[1][2][3] this compound sulfones, such as sulbactam and tazobactam, are a class of β-lactamase inhibitors that structurally resemble penicillin but possess weak intrinsic antibacterial activity.[4] When co-administered with a β-lactam antibiotic, they act as "suicide inhibitors," irreversibly inactivating β-lactamase and thereby restoring the antibiotic's ability to kill the bacteria.[5]
Mechanism of Action
This compound sulfones are mechanism-based inhibitors. They are recognized by the β-lactamase as a substrate and acylate the active site serine residue, forming a transient acyl-enzyme intermediate.[6][7] Unlike a true substrate, this intermediate does not readily deacylate. Instead, it undergoes a series of chemical rearrangements, leading to the formation of a stable, inactive enzyme.[8][9] A recently elucidated mechanism for tazobactam and enmetazobactam against the CTX-M-15 extended-spectrum β-lactamase (ESBL) involves the formation of a covalent cross-link between the catalytic serine (Ser70) and a nearby lysine (Lys73) residue, resulting in irremediable inactivation of the enzyme.[1][6]
Caption: Mechanism of β-Lactamase Action and Inhibition.
Quantitative Data: Inhibitory Potency
The efficacy of this compound sulfones can be quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The tables below summarize key inhibitory data for various sulfones against different β-lactamase enzymes.
Table 1: Ki Values of this compound Sulfones against Class D β-Lactamases (OXA-type)
| Inhibitor | β-Lactamase | Ki (µM) | Reference |
| JDB/LN-1-255 | OXA-1 | 0.70 ± 0.14 | [10][11] |
| JDB/LN-III-26 | OXA-1 | 1.60 ± 0.30 | [10][11] |
| JDB/ASR-II-292 | OXA-1 | 1.10 ± 0.20 | [10] |
| Tazobactam | OXA-1 | 580 ± 120 | [10] |
| Clavulanic Acid | OXA-1 | 190 ± 40 | [10] |
| JDB/LN-1-255 | OXA-10 | 17 ± 4 | [10][11] |
| JDB/ASR-II-292 | OXA-10 | 11 ± 2 | [10] |
| JDB/LN-1-255 | OXA-24/40 | 0.65 ± 0.05 | [10] |
| JDB/ASR-II-292 | OXA-24/40 | 2.4 ± 0.4 | [10] |
Table 2: IC50 Values of this compound Sulfones against Class A β-Lactamases (ESBL-type)
| Inhibitor | β-Lactamase | IC50 (nM) | Reference |
| Tazobactam | CTX-M-15 | 6 | [12] |
| Enmetazobactam | CTX-M-15 | 7 | [12] |
| Ro 48-1220 | TEM-1 | 0.03 | [13] |
| Tazobactam | TEM-1 | 0.03 | [13] |
| Clavulanic Acid | TEM-1 | 0.06 | [13] |
| Ro 48-1220 | TEM-3 | 0.01 | [13] |
| Tazobactam | TEM-3 | 0.02 | [13] |
| Clavulanic Acid | TEM-3 | 0.04 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific enzymes, inhibitors, or bacterial strains.
Protocol 1: β-Lactamase Inhibition Assay (Colorimetric)
This protocol is used to determine the IC50 of an inhibitor by measuring the hydrolysis of a chromogenic substrate, nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
β-Lactamase Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Nitrocefin solution (in DMSO)
-
Test inhibitor (this compound sulfone) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Reagents:
-
Dilute the β-lactamase enzyme to a working concentration in cold Assay Buffer. The final concentration should yield a linear rate of nitrocefin hydrolysis for at least 10-15 minutes.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Prepare a working solution of nitrocefin in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of diluted test inhibitor to the sample wells.
-
Add 20 µL of Assay Buffer to the Enzyme Control (EC) wells (no inhibitor).
-
Add 20 µL of a known inhibitor (e.g., clavulanic acid) to the Inhibitor Control (IC) wells.[14]
-
-
Enzyme Addition:
-
Add 50 µL of the diluted β-lactamase enzyme solution to the sample, EC, and IC wells.
-
Mix gently and incubate for 10 minutes at 25°C to allow for inhibitor binding.[14]
-
-
Substrate Addition & Measurement:
-
Data Analysis:
-
Calculate the rate of hydrolysis (Vo) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Vo, EC - Vo, Sample) / Vo, EC] * 100.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of an antibiotic, alone and in combination with an inhibitor, that prevents visible bacterial growth.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-Lactam antibiotic
-
This compound sulfone inhibitor
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB down the columns of the microtiter plate.
-
Prepare a second plate identical to the first, but add the this compound sulfone inhibitor to all wells at a fixed concentration (e.g., 4 µg/mL).
-
-
Inoculation:
-
Incubation:
-
Incubate the plates at 35 ± 1°C for 18-24 hours in ambient air.[15]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth, as detected by the naked eye.[16]
-
Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the inhibitor. A significant reduction (typically ≥4-fold) in the MIC indicates synergy.
-
Protocol 3: Synergy Testing by Checkerboard Assay
The checkerboard method provides a more detailed assessment of the synergistic interaction between an antibiotic and an inhibitor.
Materials:
-
Same as for the MIC assay.
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of the β-lactam antibiotic along the y-axis (e.g., rows A-H).
-
Prepare serial two-fold dilutions of the this compound sulfone inhibitor along the x-axis (e.g., columns 1-12). This creates a matrix of unique concentration combinations.[18]
-
-
Inoculation and Incubation:
-
Inoculate and incubate the plate as described in the MIC protocol.
-
-
Data Analysis:
-
Determine the MIC for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FICA + FICB.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Caption: Workflow for Evaluating Inhibitors.
Overcoming Resistance: The Combinatorial Approach
The clinical utility of this compound sulfones lies in their combination with β-lactam antibiotics. This strategy effectively neutralizes the primary resistance mechanism of many bacteria, allowing the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect.
Caption: Logic of Combination Therapy.
References
- 1. This compound Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link: an Alternative Mechanism of β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound sulfone: interaction with RTEM beta-lactamase from Escherichia coli at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sulfone: nature of irreversible inactivation of RTEM beta-lactamase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sulfone: an unexpected isotope effect in the interaction of 6 alpha- and 6 beta-monodeuterio and of 6,6-dideuterio derivatives with RTEM beta-lactamase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin Sulfone Inhibitors of Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin sulfone inhibitors of class D beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. journals.asm.org [journals.asm.org]
- 14. assaygenie.com [assaygenie.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. bmj.com [bmj.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Fluorescent Probes Based on Penicillanic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent probes derived from penicillanic acid. These probes are invaluable tools for studying bacterial cell wall biosynthesis, detecting antibiotic resistance mechanisms, and screening for new antibacterial agents. The primary applications covered are the detection of Penicillin-Binding Proteins (PBPs) and the activity of β-lactamase enzymes.
Introduction to this compound-Based Fluorescent Probes
This compound forms the core structure of penicillin antibiotics, which exert their antibacterial effect by acylating the active site of Penicillin-Binding Proteins (PBPs), enzymes crucial for bacterial cell wall synthesis.[1][2] By chemically modifying the this compound scaffold with a fluorophore, researchers have developed fluorescent probes that retain the ability to bind to PBPs.[2] This allows for the visualization and quantification of PBP activity in bacteria.
Furthermore, the β-lactam ring within the this compound structure is the target of β-lactamase enzymes, a primary mechanism of bacterial resistance to penicillin and related antibiotics. Fluorescent probes based on this compound have been designed to signal the cleavage of this ring, providing a method for detecting and quantifying β-lactamase activity.
Data Presentation: Properties of this compound-Based Fluorescent Probes
The selection of a fluorescent probe is dictated by its specific application and the instrumentation available. This table summarizes the key quantitative data for commonly used this compound-based fluorescent probes.
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Target | Reference |
| BOCILLIN™ FL | BODIPY FL | ~485 | ~520 | Not Reported | PBPs | [3][4] |
| BOCILLIN™ 650/665 | BODIPY 650/665 | Not Reported | Not Reported | Not Reported | PBPs | [2] |
| Fluorescein-Penicillin Conjugates | Fluorescein | ~494 | ~521 | Not Reported | PBPs | [1][5] |
| ADOTA-PMX 1 | ADOTA | 540 | 558 | 0.68 | Gram-Negative Bacteria | [6] |
Note: "Not Reported" indicates that the specific value was not found in the surveyed literature. Researchers are encouraged to consult the product-specific documentation for the most accurate information.
Signaling Pathways and Experimental Workflows
Detection of Penicillin-Binding Proteins (PBPs)
The primary signaling mechanism for PBP detection involves the covalent binding of the this compound-based probe to the active site of the PBP. This results in the localization of the fluorescent signal to the protein, which can then be detected.
References
- 1. Synthesis, purification and kinetic properties of fluorescein-labelled penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Bocillins: synthesis and application in the detection of penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. chimique.wordpress.com [chimique.wordpress.com]
- 6. A Long Fluorescence Lifetime Probe for Labeling of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Penicillanic Acid Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillanic acid and its derivatives form the core structure of β-lactam antibiotics, a class of drugs that has revolutionized medicine by inhibiting bacterial cell wall synthesis. These compounds exert their action by covalently acylating the active site of penicillin-binding proteins (PBPs), which are essential bacterial enzymes.[1][2] The advent of click chemistry, a set of powerful, reliable, and bioorthogonal reactions, has provided a novel platform to leverage the inherent reactivity of the this compound scaffold for a variety of biomedical applications.[3]
By functionalizing the this compound core with bioorthogonal handles, such as terminal alkynes or azides, researchers can create versatile probes. These probes can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach reporter molecules like fluorophores or biotin for activity-based protein profiling (ABPP), target identification, and the development of novel antibiotic conjugates.[2]
These application notes provide detailed protocols for the synthesis of a clickable this compound derivative and its subsequent use in labeling target proteins within a complex biological sample, such as a bacterial cell lysate.
I. Synthesis of a Clickable this compound Probe
A key step in utilizing click chemistry is the synthesis of a this compound derivative bearing a bioorthogonal handle. Here, we describe a representative two-step synthesis to produce Benzyl 6-azidopenicillanate, an azide-functionalized probe, starting from the widely available 6-aminothis compound (6-APA).
Reaction Scheme
The overall synthesis involves the protection of the carboxylic acid group as a benzyl ester, followed by the conversion of the C-6 amine to an azide.
Caption: Synthesis of Benzyl 6-azidopenicillanate probe.
Experimental Protocol: Synthesis of Benzyl 6-azidopenicillanate
This protocol is adapted from synthetic strategies for preparing azide-functionalized penicillin derivatives.[4]
Step 1: Synthesis of Benzyl 6-aminopenicillanate (Carboxyl Protection)
-
Suspend 6-aminothis compound (6-APA) (1.0 eq) in benzyl alcohol.
-
Cool the suspension in an ice bath to 0-5°C.
-
Add thionyl chloride (1.1 eq) dropwise to the cooled suspension while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Filter the resulting solid, wash thoroughly with diethyl ether, and dry under vacuum to yield Benzyl 6-aminopenicillanate.
Step 2: Synthesis of Benzyl 6-azidopenicillanate (Azide Formation)
-
Dissolve the Benzyl 6-aminopenicillanate (1.0 eq) from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Add a base, such as triethylamine (2.5 eq), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of trifluoromethanesulfonyl azide (TfN₃) (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, Benzyl 6-azidopenicillanate.
Quantitative Data: Synthesis Yields
| Compound | Starting Material | Key Reagents | Typical Yield |
| Benzyl 6-aminopenicillanate | 6-Aminothis compound | Benzyl Alcohol, Thionyl Chloride | 85-95% |
| Benzyl 6-azidopenicillanate | Benzyl 6-aminopenicillanate | Trifluoromethanesulfonyl Azide, Triethylamine | 70-85% |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
II. Application: Labeling of Target Proteins in Cell Lysates
The primary application of clickable this compound derivatives is in activity-based protein profiling (ABPP) to identify and visualize PBPs in complex biological samples. The workflow involves two main stages: covalent labeling of active PBPs with an alkyne-functionalized probe, followed by the CuAAC reaction to attach a reporter tag to the probe for downstream analysis.
Experimental Workflow
This workflow outlines the key steps for labeling PBPs in a bacterial cell lysate using an alkyne-functionalized penicillin probe and an azide-functionalized fluorescent reporter.
Caption: Workflow for PBP labeling using a clickable probe.
Protocol: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate
This is a general protocol for the copper-catalyzed click reaction on cell lysates containing proteins that have been pre-labeled with an alkyne probe.[2][4][5]
1. Preparation of Stock Solutions:
-
Protein Lysate: Prepare bacterial cell lysate (e.g., 1-5 mg/mL protein concentration) in a suitable lysis buffer (e.g., PBS with protease inhibitors) from cells previously incubated with an alkyne-penicillin probe.
-
Azide Reporter: Prepare a 1-2.5 mM stock solution of the azide-functionalized reporter (e.g., AFDye 488 Azide) in DMSO or water.
-
THPTA Ligand: Prepare a 100 mM stock solution of THPTA in water.
-
Copper (II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in water.
-
Sodium Ascorbate (NaAsc): Prepare a fresh 300 mM stock solution in water immediately before use.
2. Click Reaction Assembly:
For a typical 200 µL final reaction volume:
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
50 µL of alkyne-labeled protein lysate (1-5 mg/mL).
-
90-100 µL of PBS buffer (pH 7.4).
-
20 µL of 2.5 mM Azide Reporter (final concentration: 250 µM). Note: The optimal concentration may range from 20-250 µM and should be optimized.
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution (final concentration: 5 mM). Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution (final concentration: 1 mM). Vortex briefly.
-
Initiate the reaction by adding 10 µL of fresh 300 mM Sodium Ascorbate solution (final concentration: 15 mM). Vortex immediately.
3. Incubation and Sample Preparation:
-
Protect the reaction from light (if using a fluorescent reporter).
-
Incubate at room temperature for 30-60 minutes.
-
The sample is now ready for downstream processing. For SDS-PAGE analysis, add an appropriate volume of loading buffer (e.g., 4x Laemmli buffer), boil for 5-10 minutes, and load onto a polyacrylamide gel.
Quantitative Data: Typical CuAAC Reaction Conditions
| Component | Stock Concentration | Volume Added (per 200 µL) | Final Concentration | Purpose |
| Alkyne-Labeled Lysate | 1-5 mg/mL | 50 µL | 0.25 - 1.25 mg/mL | Source of target proteins |
| Azide Reporter | 2.5 mM | 20 µL | 250 µM | Reporter tag for detection |
| THPTA Ligand | 100 mM | 10 µL | 5 mM | Stabilizes Cu(I) and accelerates reaction |
| Copper (II) Sulfate (CuSO₄) | 20 mM | 10 µL | 1 mM | Catalyst precursor (reduced to Cu(I) in situ) |
| Sodium Ascorbate (NaAsc) | 300 mM | 10 µL | 15 mM | Reducing agent to generate and maintain Cu(I) |
| Reaction Time | N/A | N/A | 30 - 60 min | Incubation period for cycloaddition |
| Reaction Temperature | N/A | N/A | Room Temp. | Standard condition for bioconjugation |
III. Concluding Remarks
The combination of the this compound scaffold with click chemistry provides a robust and versatile toolset for chemical biology and drug discovery. The protocols outlined here offer a reproducible framework for synthesizing clickable β-lactam probes and applying them to profile enzyme activity directly in complex biological systems. This approach facilitates a deeper understanding of antibiotic mechanisms of action, aids in the discovery of new drug targets, and enables the construction of novel therapeutic conjugates.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Target-guided Design and Synthesis of Aryl-functionalized Promysalin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Pharmacological and Toxicological Screening of Penicillin–Triazole Conjugates (PNTCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of penicillin derivatives and study of their biological antibacterial activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Solid-Phase Synthesis of Penicillanic Acid Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The penicillanic acid core is the fundamental structural motif of penicillin antibiotics, which have been a cornerstone of antibacterial therapy for decades. The emergence of antibiotic resistance necessitates the development of novel penicillin analogs with improved efficacy and resistance profiles. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient generation of large and diverse libraries of this compound derivatives. This combinatorial approach accelerates the drug discovery process by enabling the parallel synthesis and screening of thousands of compounds, facilitating the identification of new lead candidates with enhanced biological activity.
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of this compound libraries, focusing on the immobilization of 6-aminothis compound (6-APA) and the subsequent diversification through N-acylation.
Core Principles
The solid-phase synthesis of this compound libraries involves several key steps:
-
Resin Selection and Preparation: An appropriate solid support, typically a polystyrene-based resin functionalized with a suitable linker, is chosen. The resin must be stable to the reaction conditions and allow for efficient cleavage of the final products.
-
Immobilization of 6-APA: The penicillin core, 6-aminothis compound (6-APA), is covalently attached to the solid support through its carboxylic acid functionality.
-
Diversification: The free amino group of the resin-bound 6-APA is acylated with a diverse library of carboxylic acids or their activated derivatives. This step introduces variability into the final compounds.
-
Cleavage: The synthesized penicillin derivatives are cleaved from the solid support.
-
Purification and Analysis: The final products are purified and characterized to determine their identity and purity.
Data Presentation
Table 1: Resin Loading Efficiency of 6-Aminothis compound
| Resin Type | Linker | Loading Method | Loading Capacity (mmol/g) | Reference |
| 2-Chlorotrityl chloride resin | Trityl | DIPEA | 0.8 - 1.2 | [1][2] |
| Wang resin | p-Alkoxybenzyl alcohol | DCC/DMAP | 0.6 - 1.0 | [3] |
| Merrifield resin | Chloromethyl | Cs₂CO₃ | 0.5 - 0.9 | [4] |
Table 2: Representative N-Acylation Reactions of Resin-Bound 6-APA
| Acylating Agent | Coupling Reagent | Solvent | Reaction Time (h) | Cleavage Cocktail | Purity (%) |
| Phenylacetic acid | HBTU, DIPEA | DMF | 4 | 95% TFA, 2.5% H₂O, 2.5% TIPS | >95 |
| Thiophene-2-carboxylic acid | HATU, DIPEA | NMP | 4 | 95% TFA, 2.5% H₂O, 2.5% TIPS | >95 |
| 4-Methoxybenzoic acid | DIC, HOBt | DCM/DMF | 6 | 95% TFA, 2.5% H₂O, 2.5% TIPS | >95 |
| Cyclohexanecarboxylic acid | PyBOP, DIPEA | DMF | 4 | 95% TFA, 2.5% H₂O, 2.5% TIPS | >95 |
| Boc-glycine | TBTU, DIPEA | DMF | 3 | 95% TFA, 2.5% H₂O, 2.5% TIPS | >95 |
Note: Purity was determined by HPLC analysis after cleavage and purification.
Experimental Protocols
Protocol 1: Immobilization of 6-Aminothis compound on 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
6-Aminothis compound (6-APA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Orbital shaker
Procedure:
-
Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin (e.g., loading capacity of 1.2 mmol/g) in a solid-phase synthesis vessel. Wash the resin with anhydrous DCM (3 x 10 mL). Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.[2]
-
Preparation of 6-APA Solution: In a separate flask, dissolve 6-APA (2 equivalents relative to the resin loading, e.g., 2.4 mmol, 518 mg) in a minimal amount of anhydrous DMF. Add DIPEA (4 equivalents, e.g., 4.8 mmol, 0.84 mL) to the solution.
-
Loading of 6-APA: Drain the DCM from the swollen resin. Add the 6-APA solution to the resin. Agitate the mixture on an orbital shaker at room temperature for 4 hours.
-
Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction vessel and agitate for 30 minutes.[4]
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Determination of Loading (Optional): The loading of 6-APA on the resin can be determined spectrophotometrically by cleaving a small, weighed amount of resin and quantifying the released 6-APA.
Protocol 2: Combinatorial N-Acylation of Resin-Bound 6-APA
Materials:
-
6-APA-loaded resin (from Protocol 1)
-
Library of carboxylic acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis reaction block or individual reaction vessels
Procedure:
-
Resin Distribution: Distribute the 6-APA-loaded resin into the wells of a reaction block or individual reaction vessels (e.g., 50 mg of resin per well).
-
Resin Swelling: Swell the resin in anhydrous DMF (1 mL per well) for 30 minutes.
-
Preparation of Acylating Solutions: In separate vials, prepare stock solutions of each carboxylic acid from the library (3 equivalents relative to the resin loading in each well) in anhydrous DMF. In another set of vials, prepare a stock solution of HBTU (3 equivalents) and DIPEA (6 equivalents) in anhydrous DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. To each well, add the corresponding carboxylic acid solution, followed by the HBTU/DIPEA solution. Agitate the reaction block at room temperature for 4 hours.
-
Washing: Drain the reaction mixtures. Wash the resin in each well sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of this compound Derivatives from the Resin
Materials:
-
Acylated this compound-resin (from Protocol 2)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen stream
Procedure:
-
Resin Preparation: Place the dried, acylated resin in a clean reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail (2 mL per 100 mg of resin) to the resin.[5] Agitate the mixture at room temperature for 2 hours.
-
Filtration: Filter the resin and collect the filtrate in a clean centrifuge tube. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 times the volume of the filtrate). A precipitate of the crude penicillin derivative should form.[5]
-
Isolation: Centrifuge the mixture to pellet the product. Decant the ether.
-
Washing: Wash the pellet with cold diethyl ether (2 x 10 mL) to remove scavengers and soluble impurities.
-
Drying: Dry the final product under a stream of nitrogen and then under high vacuum.
Visualizations
Caption: Workflow for the solid-phase synthesis of a this compound library.
Conclusion
Solid-phase synthesis is a robust and efficient methodology for the generation of diverse this compound libraries. The protocols outlined in this document provide a framework for the successful immobilization of 6-aminothis compound and its subsequent diversification. By employing a combinatorial approach, researchers can rapidly synthesize and screen a large number of novel penicillin analogs, accelerating the discovery of new antibacterial agents to combat the growing threat of antibiotic resistance. Careful optimization of resin loading, coupling conditions, and cleavage protocols is essential to ensure high yields and purity of the final compounds.
References
Application of Penicillanic Acid in Designing Penicillin-Binding Protein (PBP) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Penicillanic acid and its derivatives represent a cornerstone in the development of inhibitors targeting penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall biosynthesis. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and characterization of novel PBP inhibitors based on the this compound scaffold.
Introduction to this compound and PBP Inhibition
Penicillin-binding proteins (PBPs) catalyze the final steps of peptidoglycan synthesis, a process essential for the structural integrity of the bacterial cell wall.[1] The inhibition of these enzymes leads to defects in the cell wall, ultimately causing cell lysis and bacterial death.[1] The β-lactam ring of this compound mimics the D-alanyl-D-alanine substrate of PBPs, allowing it to bind to the active site serine residue of the enzyme. This interaction forms a stable, covalent acyl-enzyme complex, effectively inactivating the PBP.[1]
This compound sulfones are a notable class of derivatives that act as "suicide inhibitors." Following acylation of the PBP active site, a chemical rearrangement can occur, leading to a more stable, irreversibly inhibited enzyme complex. This mechanism enhances their inhibitory potency and can overcome some forms of bacterial resistance.
Quantitative Data on PBP Inhibition
The inhibitory activity of this compound derivatives against various PBPs is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target PBP by 50%. The table below summarizes IC50 values for selected this compound derivatives and related compounds against specific PBPs.
| Compound | Target PBP | Organism | IC50 (µM) | Reference |
| (5R)-Penicilloic Acid | PBP3 | Pseudomonas aeruginosa | 196 ± 28 | [2] |
| (5S)-Penicilloic Acid | PBP3 | Pseudomonas aeruginosa | 126 ± 18 | [2] |
| Piperacillin | PBP3 | Pseudomonas aeruginosa | 0.166 ± 0.062 | [2] |
| Benzylidene derivative | PBP3 | Escherichia coli | 130 | [2] |
| FPI-1523 | PBP2 | Escherichia coli | 3.2 ± 0.4 | [2] |
| FPI-1602 | PBP2 | Escherichia coli | 3.6 ± 0.3 | [2] |
| FPI-1465 | PBP2 | Escherichia coli | 15 ± 1 | [2] |
| Avibactam (AVI) | PBP2 | Escherichia coli | 63 ± 6 | [2] |
| Cefaclor | PBP2 | Staphylococcus aureus | ≤ 0.1 | [3] |
Experimental Protocols
Competitive PBP Binding Assay for IC50 Determination
This protocol describes a competitive binding assay to determine the IC50 of a test compound (e.g., a this compound derivative) against a specific PBP. The assay relies on the competition between the test compound and a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to the PBP.
Materials:
-
Purified PBP or bacterial membrane preparation containing PBPs
-
Test compound (this compound derivative)
-
Bocillin-FL (fluorescent penicillin probe)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
SDS-PAGE apparatus and reagents
-
Fluorescence imager
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the reaction buffer to achieve a range of concentrations for the assay.
-
Prepare a working solution of Bocillin-FL at a constant, subsaturating concentration.
-
-
Incubation:
-
In a microcentrifuge tube or microplate well, combine the purified PBP or bacterial membrane preparation with each dilution of the test compound.
-
Incubate the mixture for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the test compound to bind to the PBPs.[4]
-
-
Fluorescent Labeling:
-
Add the Bocillin-FL working solution to each reaction mixture.
-
Incubate for an additional 10-15 minutes to allow the fluorescent probe to bind to any PBPs not inhibited by the test compound.[4]
-
-
Termination and Electrophoresis:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample loading buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Visualization and Quantification:
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager with appropriate excitation and emission wavelengths for the fluorophore (e.g., ~488 nm excitation and ~520 nm emission for fluorescein).[5]
-
Quantify the fluorescence intensity of the PBP band in each lane using densitometry software.
-
-
Data Analysis:
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a this compound derivative, which is the lowest concentration that prevents visible growth of a bacterial strain.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the bacterial strain and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Alternatively, bacterial growth can be assessed by measuring the optical density at 600 nm using a microplate reader or by adding a viability indicator like resazurin.[8]
-
Visualizations of Mechanisms and Workflows
Mechanism of PBP Inhibition by a this compound Derivative
Caption: Covalent inhibition of a PBP by a this compound derivative.
Experimental Workflow for PBP Inhibitor Screening
Caption: Workflow for the screening and characterization of PBP inhibitors.
References
- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of penicillin-binding protein 2 of Staphylococcus aureus: deacylation reaction and identification of two penicillin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apec.org [apec.org]
- 8. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic Penicillanic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic penicillanic acid analogs, a critical step in the development of new β-lactam antibiotics. The methodologies outlined below cover a range of techniques from initial extraction to high-resolution chromatographic separation and final crystallization, ensuring the high purity required for subsequent biological assays and pharmaceutical development.
Data Presentation: Comparative Analysis of Purification Methods
The selection of a purification strategy depends on the specific characteristics of the analog, the scale of the synthesis, and the desired final purity. The following table summarizes quantitative data for common purification techniques applied to this compound analogs and related compounds.
| Purification Method | Analog/Compound | Scale | Typical Yield (%) | Typical Purity (%) | Reference/Notes |
| Liquid-Liquid Extraction | Penicillin G | Lab-scale | ~91-95% | Initial Purification | Efficiency is highly pH-dependent; butyl acetate and methyl isobutyl ketone are common solvents. |
| Amoxicillin & Penicillin V | Lab-scale | 86-95% (Recovery) | Pre-purification | Pressurized liquid extraction with acetonitrile/water mixtures.[1] | |
| Solid-Phase Extraction (SPE) | Penicillins | Analytical | 71.5-109.5% (Recovery) | Clean-up step | Magnetic graphene oxide-based nanocomposites have been used for extraction from serum.[2] |
| Ion Exchange Chromatography | Penicillin G Acylase | Lab-scale | High Yield | >95% | Can be used for the purification of enzymes involved in synthesis, and for the purification of the analogs themselves. |
| General Proteins | Lab-scale | ~87% (Recovery) | High Purity | Membrane adsorbers can offer a high-throughput alternative to traditional columns. | |
| Reversed-Phase HPLC (RP-HPLC) | Amoxicillin | Analytical | 99.39% (Recovery) | >99% | A common method for final purity analysis and purification.[3] |
| GLP-1 Analogue | Preparative | ~93% | 96-99% | Demonstrates the high purity achievable with multi-step HPLC. | |
| Crystallization | Ampicillin | Lab-scale | ~86% | >95% | Seeded reactive crystallization can improve yield and purity.[4][5][6] |
| Rubidium Penicillin | Lab-scale | 65% | Crystalline Solid | A method for obtaining highly pure crystalline salts. | |
| Potassium Penicillin | Lab-scale | 62% (Recovery) | Crystalline Solid | Direct crystallization from fermentation broth. |
Experimental Protocols
The following protocols provide detailed methodologies for the purification of synthetic this compound analogs.
Protocol 1: Liquid-Liquid Extraction for Initial Purification
This protocol describes a general method for the initial purification and concentration of this compound analogs from a crude synthetic reaction mixture.
1. Materials:
- Crude reaction mixture containing the this compound analog
- Organic solvent (e.g., n-butyl acetate, ethyl acetate, or methyl isobutyl ketone)
- Deionized water
- Acid (e.g., 1M HCl or H₃PO₄)
- Base (e.g., 1M NaOH or NaHCO₃ solution)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Separatory funnel
- pH meter or pH paper
- Rotary evaporator
2. Procedure:
- Acidification and Extraction:
- If the reaction solvent is water-miscible, remove it under reduced pressure.
- Dissolve the crude residue in water.
- Transfer the aqueous solution to a separatory funnel.
- Cool the solution in an ice bath.
- Acidify the aqueous solution to a pH of 2.0-3.0 by the dropwise addition of the acid while stirring. This converts the penicillin salt to its free acid form, which is more soluble in organic solvents.
- Add an equal volume of the organic solvent (e.g., n-butyl acetate).
- Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
- Allow the layers to separate.
- Drain the lower aqueous layer.
- Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
- Washing the Organic Phase:
- Combine the organic extracts.
- Wash the combined organic layer with a small volume of deionized water to remove any water-soluble impurities.
- Wash the organic layer with brine to facilitate the removal of residual water.
- Drying and Concentration:
- Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
- Filter to remove the drying agent.
- Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified this compound analog.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for the high-resolution purification of this compound analogs to achieve high purity.
1. Materials and Equipment:
- Partially purified this compound analog from Protocol 1 or other methods.
- HPLC system with a preparative or semi-preparative column.
- Reversed-phase C18 or C8 column.
- Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
- Mobile Phase B: HPLC-grade acetonitrile with 0.1% trifluoroacetic acid (TFA).
- Syringe filters (0.22 µm or 0.45 µm).
- Lyophilizer (freeze-dryer).
2. Procedure:
- Sample Preparation:
- Dissolve the partially purified product in a minimal amount of a mixture of Mobile Phase A and B (e.g., 95:5 A:B) to ensure complete dissolution.
- Filter the sample through a syringe filter to remove any particulate matter.
- HPLC Method Development (Analytical Scale):
- Before preparative purification, optimize the separation on an analytical scale.
- Equilibrate the analytical C18 column with the initial mobile phase composition.
- Inject a small amount of the sample.
- Run a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target compound and the separation from impurities.
- Adjust the gradient to achieve optimal resolution.
- Preparative Purification:
- Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run.
- Inject the prepared sample.
- Run the optimized gradient.
- Collect fractions corresponding to the peak of the target this compound analog.
- Post-Purification Processing:
- Analyze the collected fractions for purity using analytical HPLC.
- Pool the fractions with the desired purity (typically >95%).
- Remove the acetonitrile from the pooled fractions using a rotary evaporator.
- Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound analog as a powder.
Protocol 3: Crystallization for Final Purification
This protocol describes the final purification step to obtain a highly pure, crystalline solid of the this compound analog, often as a salt.
1. Materials:
- Purified this compound analog (from HPLC or other methods).
- A suitable solvent system (e.g., n-butyl alcohol, acetone, water).
- A suitable base for salt formation (e.g., potassium hydroxide solution, sodium acetate in ethanol, or ammonium hydroxide).
- Antisolvent (a solvent in which the product is poorly soluble).
- Crystallization vessel.
- Stirring apparatus.
- Filtration apparatus (e.g., Büchner funnel).
2. Procedure:
- Dissolution:
- Dissolve the purified this compound analog in a minimal amount of a suitable solvent at room temperature or with gentle warming.
- Salt Formation and Supersaturation:
- While stirring, slowly add the base to the solution to form the desired salt. The pH should be adjusted to near neutral (e.g., pH 7.0).
- If necessary, concentrate the solution under reduced pressure to induce supersaturation.
- Alternatively, slowly add an antisolvent to the solution until it becomes slightly turbid, indicating the onset of nucleation.
- Crystal Growth:
- Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystal growth.
- For difficult-to-crystallize compounds, seeding with a small crystal of the desired product can be beneficial.
- Isolation and Drying:
- Collect the crystals by filtration.
- Wash the crystals with a small amount of the cold solvent or antisolvent to remove any remaining impurities.
- Dry the crystals under vacuum to obtain the final, highly pure product.
Visualizations
Bacterial Cell Wall Stress Response Signaling Pathway
The following diagram illustrates a simplified model of the Rcs (Regulator of Capsule Synthesis) two-component signaling pathway in Gram-negative bacteria, which is a key response to cell envelope stress that can be induced by β-lactam antibiotics like this compound analogs.
Caption: Rcs signaling pathway in response to cell wall stress.
General Purification Workflow
This diagram outlines a typical workflow for the purification of a synthetic this compound analog, from the crude product to the final pure compound.
Caption: A general workflow for the purification of synthetic this compound analogs.
Logical Relationships of Purification Techniques
This diagram illustrates the logical relationships and typical sequencing of different purification techniques.
Caption: Logical relationships between various purification techniques.
References
- 1. Quantitative determination of penicillin V and amoxicillin in feed samples by pressurised liquid extraction and liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103937866A - Improved preparation method of ampicillin - Google Patents [patents.google.com]
Application Notes and Protocols: Penicillanic Acid as a Starting Material for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of penicillanic acid, primarily through its derivative 6-aminothis compound (6-APA), as a versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Introduction
This compound and its derivatives, particularly 6-aminothis compound (6-APA), represent a cornerstone in the development of β-lactam antibiotics. The inherent reactivity of the β-lactam ring and the accessibility of the 6-amino group on 6-APA make it an ideal scaffold for chemical modification. By introducing various heterocyclic moieties onto the this compound core, researchers can explore new chemical space, aiming to overcome antibiotic resistance, broaden the spectrum of activity, and develop compounds with novel biological activities beyond antibacterial effects. This document outlines key synthetic strategies, provides detailed experimental protocols, and summarizes relevant data for the synthesis and evaluation of these novel heterocyclic derivatives.
Synthetic Strategies
The primary strategies for modifying 6-APA to incorporate novel heterocycles involve the acylation of the 6-amino group and the Mannich reaction. These methods allow for the introduction of a wide variety of heterocyclic rings, leading to the generation of diverse chemical libraries for biological screening.
Acylation of 6-Aminothis compound
Acylation of the 6-amino group of 6-APA is a robust and widely used method to introduce diverse side chains, including those containing heterocyclic rings. The general approach involves the activation of a carboxylic acid bearing the desired heterocycle, followed by its condensation with 6-APA.
Mannich Reaction
The Mannich reaction is a powerful tool for the C-N bond formation, enabling the introduction of an aminomethyl group to a CH-acidic compound. In the context of 6-APA derivatives, Mannich reactions can be employed to link heterocyclic systems to the penicillin core, often through a linker attached to the 6-acylamino side chain. This approach has been successfully used to synthesize derivatives containing 1,2,4-triazole and 1,3,4-oxadiazole moieties.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of representative novel heterocyclic derivatives from 6-APA.
Protocol 1: Synthesis of a Novel Penicillin Derivative via Acylation of 6-APA
This protocol describes a general two-step chemical method for synthesizing novel penicillin derivatives by first converting a heterocyclic carboxylic acid into a more reactive acid chloride, followed by condensation with 6-APA.[2]
Step 1: Acid Chloride Formation
-
In a round-bottom flask, dissolve the selected heterocyclic carboxylic acid (1.0 mmol) in 5-8 mL of dry benzene.
-
Add freshly distilled thionyl chloride (1.2 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling, remove the excess thionyl chloride and benzene under reduced pressure to obtain the crude acid chloride.
Step 2: Condensation with 6-APA [2]
-
Prepare a solution of 6-APA (1.0 mmol) in 40 mL of 2% aqueous sodium bicarbonate.
-
Dilute the 6-APA solution with 30 mL of acetone.
-
While stirring vigorously, add the acid chloride solution (from Step 1) dropwise to the 6-APA solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours to allow for the completion of the condensation reaction.
-
After the reaction, acidify the mixture to a pH of approximately 3-4 with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Synthesis of a 1,2,4-Triazole Containing Penicillin Derivative via Mannich Reaction[1]
This protocol details the synthesis of a penicillin derivative incorporating a 1,2,4-triazole moiety through a Mannich reaction.
-
Synthesize the requisite 5-substituted-4-phenyl-1,2,4-triazole-3-thiol intermediate according to established literature procedures.
-
In a suitable reaction vessel, dissolve the triazole derivative (1.0 mmol), formaldehyde (1.2 mmol), and 6-APA (1.0 mmol) in a solvent such as ethanol.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.
Data Presentation
The following tables summarize representative quantitative data for newly synthesized heterocyclic penicillin derivatives.
Table 1: Synthesis and Antibacterial Activity of Novel Penicillin Derivatives
| Compound ID | Heterocyclic Moiety | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Amp-1 | Diazophenyl | - | - | - | [3] |
| Amx-1 | Diazophenyl | - | - | - | [3] |
| Oxa-1 | Nitrated Oxacillin | - | Inactive | Inactive | [3] |
| 3d | Thiazole-Thiadiazole | - | >1000 | >1000 | [4] |
| 3f | Thiazole-Benzimidazole | - | 125 | 62.5 | [4] |
| 3g | Thiazole-Triazole | - | 125 | 62.5 | [4] |
| 4c | NSAID conjugate | - | 12.5 | 12.5 | [5] |
| 4e | NSAID conjugate | - | 6.25 | 12.5 | [5] |
Table 2: β-Lactamase Inhibitory Activity of Penam Sulfone Derivatives
| Compound ID | Substituent on Penam Sulfone | IC50 (µM) vs. TEM-1 β-lactamase | IC50 (µM) vs. CTX-1 β-lactamase | Reference |
| Ro 48-1220 | (Z)-2β-acrylonitrile | Potent | Potent | [3] |
| Sulfone Series | 2β-substituted-oxyimino | Strong Inhibition | Strong Inhibition | [2] |
| Sulfone Series | 2β-substituted-hydrazone | Less Active | Less Active | [2] |
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and biological evaluation of penam sulfones as inhibitors of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming stability issues of the beta-lactam ring during synthesis.
Welcome to the technical support center for the synthesis of β-lactam derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common stability challenges encountered during the synthesis of the critical β-lactam ring.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired β-Lactam Product
| Possible Cause | Troubleshooting Steps |
| Degradation of the β-lactam ring | - Monitor pH: The β-lactam ring is highly susceptible to both acidic and basic hydrolysis. Maintain neutral or slightly acidic conditions (pH 4-6) where possible, as this range is where many β-lactams exhibit maximum stability.[1] - Control Temperature: Elevated temperatures accelerate degradation. If a reaction requires heat, use the lowest effective temperature and minimize reaction time. For storage of intermediates and final products, -70°C is recommended for long-term stability.[2] - Solvent Choice: Polar, protic solvents like water and methanol can facilitate hydrolysis.[3] Consider using non-polar or aprotic solvents when feasible. For Staudinger cycloadditions, dichloromethane (DCM) is a common choice.[4] |
| Ketene Polymerization (in Staudinger Reactions) | - In Situ Generation: Generate the ketene in the presence of the imine to ensure immediate reaction, minimizing the chance for polymerization.[5][6] - Slow Addition: Add the ketene precursor (e.g., acid chloride) slowly to the reaction mixture containing the imine and a suitable base. |
| Side Reactions | - Review Reaction Mechanism: In Staudinger reactions, the electronic properties of both the ketene and imine substituents influence the rate of ring closure versus isomerization of the zwitterionic intermediate, which can affect the yield of the desired stereoisomer.[5][7] - Optimize Reagents: For instance, in a Staudinger reaction, using tosyl chloride (TsCl) as an activating co-reagent for the in situ generation of ketene from phenylacetic acids can improve yields and diastereoselectivity.[8] |
Problem 2: Difficulty in Achieving Desired Stereoselectivity (cis/trans isomers)
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions in Staudinger Cycloaddition | - Solvent Polarity: Non-polar solvents tend to favor the formation of cis-β-lactams, while polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization and favoring the formation of trans-β-lactams.[8] - Temperature Control: Lower reaction temperatures generally favor the formation of the cis-isomer by reducing the rate of isomerization of the intermediate.[5] |
| Electronic Properties of Reactants | - To favor cis-isomers: Use ketenes with electron-donating groups and imines with electron-withdrawing groups. This accelerates the direct ring closure.[5][7] - To favor trans-isomers: Use ketenes with electron-withdrawing groups and imines with electron-donating groups. This slows down the ring closure, allowing the intermediate to isomerize.[5][7] |
| Imine Geometry | - (E)-imines generally lead to cis-β-lactams, while (Z)-imines tend to produce trans-β-lactams. Ensure the stereochemistry of your starting imine is well-defined.[5] |
Frequently Asked Questions (FAQs)
Q1: My β-lactam product degrades during purification. What can I do?
A1: Degradation during purification, especially chromatography, is a common issue.
-
Use non-protic solvents for your mobile phase in column chromatography where possible.
-
Work quickly and at low temperatures. Consider performing chromatography in a cold room.
-
pH control: If using reverse-phase HPLC with aqueous buffers, ensure the pH is in the optimal stability range for your specific β-lactam, typically between pH 4 and 6.[1]
-
Alternative purification: If possible, consider crystallization as a non-chromatographic purification method to avoid prolonged exposure to solvents.
Q2: How can I protect the β-lactam nitrogen during subsequent reaction steps?
A2: Protecting the nitrogen atom can enhance stability and prevent unwanted side reactions. Common protecting groups include:
-
Silyl groups (e.g., TBDMS): These are versatile protecting groups. However, their removal with fluoride sources can sometimes be harsh.
-
tert-Butoxycarbonyl (Boc): The Boc group can be attached using Boc anhydride.[9] It is typically removed under acidic conditions (e.g., trifluoroacetic acid - TFA), which must be carefully controlled to avoid cleavage of the β-lactam ring.[10]
-
p-Methoxybenzyl (PMB): This group can be removed under mildly oxidative conditions using dichlorodicyanobenzoquinone (DDQ), which are often compatible with the β-lactam ring.[11]
-
N-Tosyl (Ts) and N-Triflyl (Tf) groups: These are often used on the imine nitrogen in Staudinger reactions and can influence the stereochemical outcome.[12]
Q3: What are the best analytical techniques to monitor the stability of my β-lactam compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.
-
HPLC-UV: A robust and widely available technique for quantifying the parent β-lactam.
-
LC-MS/MS: Offers higher sensitivity and specificity, allowing for the detection and quantification of not only the parent compound but also its degradation products.[13][14]
Q4: Can enzymatic synthesis improve the stability of my β-lactam product?
A4: Yes, enzymatic synthesis using enzymes like Penicillin G Acylase (PGA) can be a milder alternative to traditional chemical synthesis, often leading to higher stability and better yields.[15] This method avoids harsh reagents and reaction conditions that can lead to ring degradation. The reaction is typically carried out in an aqueous medium under controlled pH.[15][16][17][18][19]
Data Presentation: Stability of Common β-Lactams
The following tables summarize the stability data for several classes of β-lactams under various conditions. Half-life (t½) is the time required for 50% of the compound to degrade.
Table 1: Effect of pH and Temperature on the Half-life of Selected β-Lactams
| β-Lactam | pH | Temperature (°C) | Half-life (t½) |
| Ampicillin | 7 | 25 | 27 days |
| 9 | 25 | 6.7 days | |
| Cefalotin | 7 | 25 | 24 days |
| 9 | 25 | 1.4 days | |
| Cefoxitin | 7 | 25 | 5.3 days |
| 9 | 25 | 6.6 days | |
| Mecillinam | 7.4 | 37 | ~2 hours |
| 6.5 | 37 | ~6 hours | |
| Aztreonam | 7.4 | 37 | >6 hours |
| Cefotaxime | 7.4 | 37 | >6 hours |
| Imipenem | 7.25 | 36 | 16.9 hours |
| Meropenem | 7.25 | 36 | 46.5 hours |
| Doripenem | 7.25 | 36 | 40.6 hours |
Data synthesized from multiple sources, including[1][2].
Experimental Protocols
Protocol 1: General Procedure for Monitoring β-Lactam Stability by HPLC-UV
-
Preparation of Stock Solution: Accurately weigh and dissolve the β-lactam standard in a suitable solvent (e.g., water or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare working solutions at various pH values (e.g., pH 4, 7, 9) using appropriate buffers. Dilute the stock solution into these buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the working solutions at controlled temperatures (e.g., 25°C, 37°C, 50°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Sample Preparation: If necessary, quench the degradation by adding a suitable reagent or by freezing the sample immediately at -80°C until analysis. For plasma or serum samples, protein precipitation with acetonitrile is a common step.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column (e.g., Atlantis T3) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid) is typical.
-
Detection: Monitor the absorbance at the λmax of the specific β-lactam (e.g., 210 nm, 230 nm, or 298 nm).
-
Quantification: Determine the peak area of the β-lactam at each time point and calculate the remaining concentration relative to the initial concentration (t=0).
-
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: General Procedure for Staudinger [2+2] Cycloaddition
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1 equivalent) and a tertiary amine base (e.g., triethylamine, 2-3 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C or 0°C). Lower temperatures often improve stereoselectivity.[5]
-
Ketene Generation and Addition: In a separate flask, dissolve the acid chloride (1-1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled imine solution over a period of 30-60 minutes. This in situ generation of the ketene minimizes its polymerization.[5][6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired β-lactam.
Visualizations
Caption: Major pathways leading to the degradation of the β-lactam ring.
Caption: Workflow for the Staudinger synthesis of β-lactams.
Caption: A logical workflow for troubleshooting low yields in β-lactam synthesis.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idstewardship.com [idstewardship.com]
- 14. Impact of Timing of Beta-Lactam Therapeutic Drug Monitoring and Therapy Adjustment in Critically Ill Patients [mdpi.com]
- 15. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic synthesis of beta-lactam antibiotics via direct condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic synthesis of monocyclic beta-lactams. | Department of Chemistry [chem.ox.ac.uk]
- 19. researchgate.net [researchgate.net]
Troubleshooting low yields in penicillanic acid derivative synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of penicillanic acid derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments, covering both enzymatic and chemical synthesis routes.
Enzymatic Synthesis
Q1: My enzymatic synthesis of amoxicillin is showing low yield. What are the primary competing reactions I should be aware of?
A1: In the kinetically controlled enzymatic synthesis of amoxicillin, two main undesired side reactions, catalyzed by Penicillin G Acylase (PGA), compete with the primary synthesis reaction:
-
Hydrolysis of the activated side-chain donor: The enzyme can hydrolyze the acyl donor (e.g., D-p-hydroxyphenylglycine methyl ester or D-HPGM), consuming it before it can react with the 6-aminothis compound (6-APA) nucleus.[1]
-
Hydrolysis of the product: The desired product, amoxicillin, can be hydrolyzed back into 6-APA and the side-chain acid. This is a significant cause of yield loss, especially with prolonged reaction times.[1][2]
Q2: How critical is the molar ratio of substrates (6-APA to acyl donor) in enzymatic synthesis?
A2: The molar ratio of the acyl donor to the 6-APA nucleus is a critical parameter. Using an excess of the acyl donor can favor the synthesis reaction over competing hydrolysis reactions. Studies have shown that a 1:3 ratio of 6-APA to D-HPGM can significantly improve the yield of amoxicillin.[1]
Q3: What is the optimal pH for enzymatic amoxicillin synthesis, and how does it impact the reaction?
A3: The pH of the reaction medium significantly influences the activity and stability of Penicillin G Acylase. For amoxicillin synthesis, a pH of around 6.3 to 6.5 is often optimal.[2] Maintaining a constant pH is preferable to a variable one for achieving higher yields.[3] Deviations from the optimal pH can lead to decreased enzyme activity and increased hydrolysis of the β-lactam ring.[2]
Q4: I'm observing a significant decrease in product concentration after an initial increase. What could be the cause?
A4: This is a classic sign of product hydrolysis. The highest yield in enzymatic synthesis is often achieved before the rate of product hydrolysis begins to significantly reduce the product concentration.[2] It is crucial to monitor the reaction over time (e.g., using HPLC) to determine the optimal reaction time for harvesting the product.
Q5: Can the choice of solvent or the addition of co-solvents improve my yield in enzymatic synthesis?
A5: Yes, the reaction medium can have a significant impact. While enzymatic synthesis is often performed in aqueous media, the presence of organic co-solvents can sometimes be beneficial.[4] For instance, adding co-solvents like ethylene glycol can reduce water activity, which in turn can suppress the undesired hydrolytic side reactions.[1] However, the choice and concentration of the organic solvent must be carefully optimized, as some can inhibit or destabilize the enzyme.[5][6]
Chemical Synthesis
Q1: What is the most critical factor affecting the stability of the penicillin core during chemical synthesis?
A1: The primary factor is the integrity of the β-lactam ring.[2] This four-membered ring is highly strained and susceptible to hydrolysis under both acidic and basic conditions.[2] Maintaining a pH between 4.0 and 7.0 and using low temperatures are crucial to prevent degradation of the β-lactam core.[2]
Q2: My overall yield is consistently low, even when the acylation reaction seems to work. What should I investigate?
A2: Low overall yields often stem from the degradation of the β-lactam ring during multiple steps, especially during workup and purification.[2] Each step involving pH adjustment or prolonged exposure to solvents can contribute to product loss.[2] It is also possible that side reactions, such as the formation of penillic acid, are occurring.[2]
Q3: What are the best practices for minimizing by-product formation during the acylation of 6-APA?
A3: To minimize by-products, consider the following:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reactants or product.[2]
-
Protecting Groups: Using silyl-protected 6-APA can prevent side reactions at the carboxylic acid group.[2][7]
-
Low Temperatures: Performing the reaction at low temperatures (e.g., -10°C to 0°C) can improve selectivity and reduce the rate of degradation reactions.[2]
-
Acylating Agent Quality: If using an acyl chloride, ensure it has not been hydrolyzed by exposure to moisture.[2] If using a carboxylic acid with a coupling agent (e.g., DCC, EDC), ensure the coupling agent is active and used in the correct stoichiometric amount.[2]
Q4: Can I use standard peptide coupling reagents for the acylation of 6-APA?
A4: Yes, standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can be used.[2][8] However, their efficiency can vary, and the reaction conditions must be mild enough to avoid opening the β-lactam ring.[1][2] The choice of solvent, base, and temperature must be carefully optimized for each specific substrate and coupling agent.[2]
Q5: I am having trouble purifying my this compound derivative. What are some common purification challenges?
A5: Purification can be challenging due to the instability of the β-lactam ring and the presence of closely related impurities.
-
Harsh pH: Avoid harsh pH conditions (strong acid or base) during work-up and purification.[2]
-
Chromatography: While column chromatography on silica gel can be effective, prolonged exposure should be avoided. A quick filtration through a silica plug may be preferable.[2]
-
By-product Removal: By-products from coupling reagents need to be efficiently removed. For example, the dicyclohexylurea by-product from DCC is often insoluble in common organic solvents and can be removed by filtration, while the by-product from EDC is water-soluble and can be removed with an aqueous wash.[2]
Data Presentation
Table 1: Effect of Substrate Ratio on Amoxicillin Yield in Enzymatic Synthesis
| 6-APA:D-HPGM Molar Ratio | Amoxicillin Yield (%) | Reference |
| 1:1 | Lower | [1] |
| 1:3 | Significantly Improved | [1][3] |
Reaction Conditions: pH 6.3, 25°C, 400 min, 0.5% enzyme concentration.
Table 2: Effect of Temperature and pH Control on Amoxicillin Yield in Enzymatic Synthesis
| Temperature (°C) | pH Control | Amoxicillin Yield (%) | Reference |
| 5 | Constant | Lower | [3] |
| 25 | Constant | Moderate | [3] |
| 35 | Constant | Up to 50% | [3] |
| 25 | Variable | Lower | [3] |
Reaction Conditions: 6-APA = 20 mM, D-HPGM = 60 mM, 5 g/L enzyme.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of Amoxicillin
-
Reaction Setup: Prepare a buffered solution (e.g., phosphate buffer) at the desired pH (typically around 6.5).
-
Substrate Addition: Dissolve 6-aminothis compound (6-APA) and D-p-hydroxyphenylglycine methyl ester (D-HPGM) in the buffer. A typical molar ratio is 1:3 (6-APA:D-HPGM).
-
Enzyme Addition: Add immobilized Penicillin G Acylase (PGA) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25°C) with constant stirring.
-
pH Control: Monitor the pH of the reaction and maintain it at the setpoint (e.g., 6.5) by the controlled addition of an acid (e.g., 2 M HCl).[2]
-
Monitoring: Withdraw aliquots at regular time intervals. Quench the reaction in the aliquots (e.g., by adding acetonitrile or acid) and analyze by HPLC to determine the concentration of amoxicillin and remaining reactants.[2]
-
Termination and Isolation: Once the maximum yield is reached, separate the immobilized enzyme by filtration. Isolate the amoxicillin from the reaction mixture, often through crystallization by adjusting the pH.[2]
Protocol 2: General Procedure for Chemical Acylation of 6-APA using an Acyl Chloride
-
Reaction Setup: Suspend 6-aminothis compound (6-APA) in a suitable anhydrous aprotic organic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Silylation (Optional but Recommended): To protect the carboxylic acid, add a silylating agent (e.g., trimethylchlorosilane) and a base (e.g., triethylamine) and stir until silylation is complete.[7]
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -10°C to 0°C).
-
Acylation: Slowly add a solution of the desired acyl chloride in the same solvent.
-
Reaction: Allow the reaction to proceed at a low temperature, monitoring its progress by a suitable method (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a mild aqueous acid).
-
Extraction and Purification: Perform an aqueous work-up to remove water-soluble by-products. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by crystallization or chromatography.
Visualizations
Caption: Key reactions in the enzymatic synthesis of amoxicillin.
Caption: Comparison of Chemical vs. Enzymatic synthesis workflows.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. futurelearn.com [futurelearn.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. "SYNTHESIS AND TESTING OF PENICILLIN DERIVATIVES: AN INTERDISCIPLINARY " by Josy Hill*, Emily Rankin et al. [digitalcommons.gaacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of clavulanic acid production by Streptomyces daufpe 3060 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]
- 8. How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi.. [askfilo.com]
Technical Support Center: Optimizing 6-APA Production
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the enzymatic production of 6-Aminopenicillanic acid (6-APA).
Frequently Asked Questions (FAQs)
Q1: What is 6-APA and why is its production important?
6-Aminothis compound (6-APA) is the core chemical nucleus for the vast majority of semi-synthetic β-lactam antibiotics. Its production is a critical upstream process in the pharmaceutical industry. The enzymatic hydrolysis of Penicillin G (Pen G) using Penicillin G Acylase (PGA) is the preferred industrial method for producing 6-APA, as it avoids the harsh chemicals, high costs, and significant environmental hazards associated with purely chemical synthesis routes.[1][2]
Q2: What is Penicillin G Acylase (PGA) and how does it work?
Penicillin G Acylase (PGA, EC 3.5.1.11) is an enzyme that catalyzes the hydrolysis of the amide bond in Penicillin G.[1] This reaction splits Pen G into two products: 6-APA and phenylacetic acid (PAA). The enzyme is typically a heterodimer, consisting of an α and a β subunit.[3] PGAs are widely used in industrial applications, often in an immobilized form to improve stability and reusability.[4]
Q3: Why is enzyme immobilization recommended for 6-APA production?
Immobilization involves attaching the PGA enzyme to a solid support or carrier. This strategy is highly recommended because it:
-
Enhances Stability: Immobilized enzymes generally show greater resistance to changes in temperature and pH.[2]
-
Improves Reusability: The enzyme can be easily recovered from the reaction mixture and reused for multiple batches, significantly reducing costs.[2][5] Some immobilization techniques allow the enzyme to be reused for over 50 cycles.[5]
-
Simplifies Downstream Processing: It prevents enzyme contamination in the final product, simplifying the purification of 6-APA.
Troubleshooting Guide
Issue 1: Low Yield or Poor Conversion Rate
Q: My 6-APA conversion from Penicillin G is consistently low. What are the likely causes and how can I fix them?
A: Low yield is a common issue stemming from several factors related to reaction conditions and enzyme health. Systematically investigate the following potential causes:
-
Sub-Optimal pH: The catalytic activity of PGA is highly dependent on pH. The optimal pH for the hydrolysis of Penicillin G is typically between 7.5 and 8.5. A deviation from this range can drastically reduce the reaction rate.
-
Solution: Calibrate your pH meter and use a reliable buffer system (e.g., 0.1 M phosphate buffer) to maintain the pH at the optimal level throughout the reaction.[6] Consider using a pH-stat for tight control in larger-scale reactions.
-
-
Incorrect Temperature: Temperature affects both enzyme activity and stability. While higher temperatures can increase the initial reaction rate, they can also lead to faster enzyme denaturation. The optimal temperature for PGA is generally between 35°C and 50°C.[7][8]
-
Product Inhibition: The reaction products, 6-APA and phenylacetic acid (PAA), can inhibit the enzyme's activity. PAA is known to be a competitive inhibitor, while 6-APA acts as a noncompetitive inhibitor.[8][11] As their concentrations build up, the reaction rate slows down.
-
Solution: Consider in-situ product removal techniques if feasible. For batch reactions, optimizing the initial substrate concentration is key. Do not let product concentrations accumulate to excessively high levels.
-
-
Substrate Inhibition: Although less common for Pen G, very high substrate concentrations can sometimes lead to substrate inhibition.[8][11]
-
Solution: Determine the optimal substrate concentration for your system. Studies have shown effective conversions at Pen G concentrations ranging from 5% to 7% (w/v).[7]
-
-
Poor Enzyme Activity: The enzyme itself may have low intrinsic activity or may have been partially denatured during storage or handling.
-
Solution: Always perform an enzyme activity assay before starting your experiment to confirm the potency of your enzyme stock.[6] Store the enzyme according to the manufacturer's instructions, typically at low temperatures.
-
Logical Flow for Troubleshooting Low Yield
dot
Caption: A decision tree for diagnosing and resolving low 6-APA yield.
Issue 2: Rapid Loss of Enzyme Activity
Q: My immobilized PGA loses activity much faster than expected over a few cycles. How can I improve its operational stability?
A: Rapid deactivation points to issues with the immobilization process, reaction conditions, or mechanical stress.
-
Sub-optimal Immobilization: The chosen carrier or cross-linking method may not be ideal, leading to enzyme leaching or conformational changes.
-
Mechanical Stress: In stirred-tank reactors, high agitation speeds can cause mechanical damage to the immobilized carrier, leading to enzyme loss and carrier breakdown.
-
Solution: Optimize the agitation speed to ensure sufficient mixing without causing excessive shear stress. Test different impeller types. For sensitive carriers, consider using a packed-bed or fluidized-bed reactor.
-
-
Fouling or Clogging: The surface of the immobilized enzyme can become clogged by substrate or product crystallization, or by impurities in the substrate feed.[12][13] This blocks the active sites and reduces activity.
-
Solution: Ensure the Penicillin G solution is fully dissolved and free of particulates before adding it to the reactor. If crystallization is observed, adjusting substrate concentration or reaction temperature may help.[13] Some studies suggest that using co-solvents can reduce clogging.
-
Data Presentation: Optimized Reaction Conditions
The optimal conditions for 6-APA production can vary based on the source of the PGA and whether it is free or immobilized. The table below summarizes typical ranges found in the literature.
| Parameter | Free Enzyme | Immobilized Enzyme | Key Considerations |
| pH | 7.5 - 8.5 | 8.0 - 10.5 | Immobilization can sometimes shift the optimal pH.[9][10] |
| Temperature (°C) | 35 - 50°C | 40 - 60°C | Immobilization generally increases thermal stability.[9][10] |
| Substrate (Pen G) Conc. | 2% - 7% (w/v) | 5% - 10% (w/v) | High concentrations can lead to substrate/product inhibition.[7][8] |
| Enzyme Loading | N/A | Variable | Must be optimized; higher loading can be limited by mass transfer.[14] |
| Inhibitor Constants (Ki) | PAA: ~130 mM (Competitive)6-APA: ~131 mM (Noncompetitive) | Similar to free enzyme | These values highlight the importance of managing product accumulation.[8][11] |
Experimental Protocols
Protocol 1: Standard Assay for PGA Hydrolytic Activity
This protocol is based on the colorimetric determination of 6-APA using p-dimethylaminobenzaldehyde (p-DMAB).[4]
-
Reagent Preparation:
-
Substrate Solution: Prepare a 2% (w/v) Penicillin G potassium salt solution in 0.1 M phosphate buffer (pH 7.8).
-
p-DMAB Reagent: Dissolve p-DMAB in methanol to a final concentration of your assay's requirements.
-
-
Enzymatic Reaction:
-
Pre-warm the substrate solution to the desired assay temperature (e.g., 37°C).
-
Add a known amount of enzyme solution (or immobilized enzyme suspension) to the substrate solution to start the reaction.
-
Incubate for a precise period (e.g., 10-15 minutes) under constant, gentle agitation.
-
-
Reaction Quenching & Color Development:
-
Stop the reaction by adding acetic anhydride and sodium acetate.
-
Add the p-DMAB reagent. A yellow Schiff base will form with the 6-APA produced.
-
-
Quantification:
-
Measure the absorbance of the solution at the appropriate wavelength (typically ~415 nm) using a spectrophotometer.
-
Determine the concentration of 6-APA produced by comparing the absorbance to a standard curve prepared with known concentrations of 6-APA.
-
-
Activity Calculation:
Protocol 2: HPLC Analysis of Reaction Components
High-Performance Liquid Chromatography (HPLC) is a precise method for monitoring the progress of the reaction by quantifying Pen G, 6-APA, and PAA.[15][16][17]
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture at various time points.
-
Immediately stop the enzymatic reaction by adding a quenching agent (e.g., acid or organic solvent) and centrifuge to remove enzyme/particles.
-
Dilute the supernatant with the mobile phase to a suitable concentration.
-
-
HPLC Conditions (Example):
-
Data Analysis:
-
Identify and quantify the peaks for Pen G, 6-APA, and PAA by comparing their retention times and peak areas to those of certified reference standards.
-
Calculate the conversion rate and yield based on the disappearance of the substrate and the appearance of the products.
-
Workflow for 6-APA Production & Analysis
dot
Caption: A generalized workflow for enzymatic 6-APA production and analysis.
References
- 1. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 2. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
- 4. Immobilization of penicillin G acylase using permeabilized Escherichia coli whole cells within chitosan beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Development for 6-Aminothis compound Production Using Lentikats-Encapsulated Escherichia coli Cells Expressing Penicillin V Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Penicillin G Acylase Immobilization Process by Surface Response Methodology Using Central Composite Design [scirp.org]
- 7. Enhanced production of 6-aminothis compound in aqueous methyl isobutyl ketone system with immobilized penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of 6-aminothis compound (6-APA) production by using a new immobilized penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzymatic Synthesis of Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitoring enzyme conversion of penicillin-G to 6-APA by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Solubility of Penicillanic Acid Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with penicillanic acid compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guides
Issue: My this compound compound is precipitating out of my aqueous buffer.
-
Question: I'm observing precipitation of my this compound derivative (e.g., amoxicillin, sulbactam) when I try to dissolve it in an aqueous buffer for my experiment. What could be the cause and how can I fix it?
-
Answer: Precipitation is a common issue and can be caused by several factors:
-
Concentration Exceeds Solubility: The concentration of your compound may be higher than its intrinsic solubility in the chosen buffer. It's recommended to start with a lower concentration and gradually increase it. For example, amoxicillin has limited water solubility, and concentrations above 150 mg/mL are prone to precipitation[1].
-
Incorrect pH: The pH of your buffer is critical. This compound derivatives are weak acids, and their solubility is highly pH-dependent. At a pH below their pKa, they exist in their less soluble free acid form. Increasing the pH of the solution will convert the compound to its more soluble salt form.
-
Temperature: Lower temperatures can decrease solubility. Ensure your buffer and dissolution environment are at a suitable temperature. However, be cautious, as higher temperatures can accelerate the degradation of some this compound compounds[2][3].
-
Improper Dissolution Technique: Simply adding the powder to the buffer may not be sufficient. Gentle vortexing or sonication can aid in dissolution.
-
Issue: My compound seems to be degrading in solution, leading to inconsistent results.
-
Question: My experimental results are inconsistent, and I suspect my this compound compound is degrading in the aqueous solution. How can I prevent this?
-
Answer: Degradation is a significant concern for β-lactam compounds like penicillins. Here are some strategies to minimize it:
-
pH Control: The β-lactam ring is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. For many penicillins, a pH range of 6.0-7.2 is optimal for stability[4]. For instance, clavulanic acid stability is optimal between pH 6 and 7.2[2].
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or below) and prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes[4]. Some studies recommend storage below -30°C for longer-term stability of amoxicillin solutions[1].
-
Use of Buffers: Using a suitable buffer system, such as a citrate buffer, can be more protective against degradation than a phosphate buffer for some penicillins[4].
-
Minimize Time in Solution: Due to their inherent instability in aqueous solutions, it is best to use prepared solutions of this compound compounds as quickly as possible. For example, it is not recommended to store aqueous solutions of sulbactam for more than one day[5].
-
Frequently Asked Questions (FAQs)
Solubility Enhancement Techniques
-
Question: What are the primary strategies to improve the solubility of a poorly soluble this compound compound?
-
Answer: Several strategies can be employed, ranging from simple adjustments to more complex chemical modifications:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group and form a more soluble salt.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the solubility of hydrophobic compounds.
-
Salt Formation: Converting the acidic drug into a more soluble salt form prior to dissolution.
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension to increase the surface area and dissolution rate.
-
Prodrug Approach: Chemically modifying the molecule to create a more soluble derivative that is converted back to the active drug in vivo.
-
Quantitative Data
-
Question: Where can I find quantitative solubility data for common this compound derivatives?
-
Answer: The following tables summarize available solubility data for several this compound compounds in various solvents.
Table 1: Solubility of Sulbactam
| Solvent | Solubility | Reference |
| Water | 18 mg/mL | [5] |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
| Ethanol | ~30 mg/mL | [5] |
| DMSO | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
Table 2: Solubility of Sulbactam Sodium
| Solvent | Solubility | Reference |
| Water | Freely soluble | [3] |
| Methanol | Sparingly soluble | [6] |
| Ethanol (99.5%) | Very slightly soluble | [6] |
| Acetonitrile | Practically insoluble | [6] |
| Ethyl Acetate | Sparingly soluble | [3] |
| Dilute Acids | Freely soluble | [3] |
Table 3: Solubility of Tazobactam
| Solvent | Solubility | Reference |
| Water | Moderately soluble | [1] |
| Methanol | Moderately soluble | [1] |
| Acetone | Moderately soluble | [1] |
| Ethanol | Moderately soluble | [1] |
| Dimethylformamide | Soluble | [1] |
| Ethyl Acetate | Slightly soluble | [1] |
| Chloroform | Slightly soluble | [1] |
| Hexane | Insoluble | [1] |
Experimental Protocols
General Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[6][7]
References
Technical Support Center: Crystallization of 6-Aminopenicillanic Acid (6-APA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 6-aminopenicillanic acid (6-APA).
Troubleshooting Guides
This section offers solutions to common problems encountered during 6-APA crystallization experiments.
Issue: Poor Crystal Yield
Question: My 6-APA crystallization is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yield in 6-APA crystallization can be attributed to several factors, primarily related to solubility. Here are the key aspects to investigate:
-
pH Optimization: The solubility of 6-APA is highly dependent on pH. The isoelectric point of 6-APA is approximately pH 3.7 to 4.2, where its solubility is at a minimum. Ensure your crystallization is performed within this optimal pH range to maximize precipitation.[1][2]
-
Temperature Control: Lowering the temperature of the solution can decrease the solubility of 6-APA and improve yield. However, the influence of pH is generally more significant than temperature.[1]
-
Solvent Composition: The presence of organic solvents can significantly impact solubility. For instance, adding methanol at a volume ratio of 0.3 (v/v) can reduce the solubility of 6-APA to about one-third, thereby increasing the crystal yield.[1]
-
Presence of Impurities: Unreacted Penicillin G (Pen-G) can increase the solubility of 6-APA. Higher concentrations of Pen-G in the reaction mixture will lead to a proportional increase in 6-APA solubility, thus reducing the final yield.[1]
-
Mother Liquor Recovery: A significant amount of 6-APA can remain dissolved in the mother liquor after crystallization. Implementing a recovery process, such as secondary crystallization or nanofiltration, can significantly improve the overall yield.[2][3]
Issue: Undesirable Crystal Size or Morphology
Question: The 6-APA crystals I'm obtaining are too small, agglomerated, or have an inconsistent shape. How can I control the crystal size and morphology?
Answer: Controlling crystal size and morphology is crucial for downstream processing. Here are the key parameters to adjust:
-
Supersaturation Control: High supersaturation levels tend to produce smaller, coagulated crystals. To obtain larger, more uniform crystals, it is recommended to start the crystallization with a lower initial supersaturation (around 1.5) and then gradually increase it, for example, by slowly adjusting the pH towards the isoelectric point.[1]
-
Seeding: The addition of seed crystals provides a surface for crystal growth, promoting the formation of larger and more uniform crystals over spontaneous nucleation which can lead to fine particles.[1][4]
-
Agitation: The stirring rate in the crystallizer influences crystal size distribution. While adequate mixing is necessary for homogeneity, excessive agitation can lead to crystal breakage and the formation of smaller particles. The optimal agitation speed should be determined empirically for your specific setup.
-
pH Adjustment Rate: The rate at which the pH is adjusted to the isoelectric point affects the supersaturation profile and, consequently, the crystal size. A gradual pH reduction allows for controlled crystal growth.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for 6-APA crystallization?
The optimal pH for 6-APA crystallization is its isoelectric point, which is in the range of 3.7 to 4.2.[1][2] At this pH, the zwitterionic form of 6-APA is least soluble in aqueous solutions, leading to maximum precipitation.
Q2: How do impurities like Penicillin G and Phenylacetic Acid affect 6-APA crystallization?
Studies have shown that within typical concentration ranges, impurities such as remaining Penicillin G (PenG) and the byproduct phenylacetic acid (PAA) do not have a significant influence on the crystal growth rate of 6-APA.[4][5][6] However, Pen-G can increase the solubility of 6-APA, which may negatively impact the overall yield.[1]
Q3: Can I reuse the mother liquor from the crystallization?
Yes, the mother liquor contains a significant amount of dissolved 6-APA and can be recycled to improve the overall process economy.[2] Methods for recovery include concentration followed by a second crystallization or using techniques like nanofiltration to concentrate the 6-APA before reuse.[3]
Q4: What is the role of seeding in 6-APA crystallization?
Seeding is the process of adding small crystals of 6-APA to a supersaturated solution to initiate crystallization. This technique helps to control the crystal size and morphology by promoting growth on the existing seed crystals rather than relying on spontaneous nucleation, which can result in a wide distribution of crystal sizes.[1][4]
Q5: Does temperature significantly affect the crystallization yield?
While temperature does influence the solubility of 6-APA, its effect is generally less pronounced than that of pH.[1] Lowering the temperature will decrease solubility and can improve yield, but precise control of pH is the primary factor for maximizing the recovery of crystalline 6-APA.
Data Presentation
Table 1: Effect of Penicillin G on 6-APA Solubility
| Penicillin G Concentration (mmol/l) | 6-APA Solubility (mmol/l) |
| 1.34 | 3.6 |
| 13.2 | 8.0 |
Data extracted from a study on the batch crystallization of 6-APA from an enzymatic hydrolysis reaction mixture.[1]
Experimental Protocols
Protocol 1: Batch Crystallization of 6-APA by pH Adjustment
This protocol describes a general procedure for the crystallization of 6-APA from a solution.
-
Preparation of Supersaturated Solution:
-
Crystallization:
-
Transfer the filtered solution to a jacketed crystallizer equipped with an agitator and maintain the temperature at 25 °C.[4]
-
Begin agitation at a moderate speed (e.g., 200 rpm).[4]
-
Gradually add an acid (e.g., 5 M HCl) to slowly reduce the pH of the solution to the isoelectric point of 6-APA (approximately 4.0-4.2).[1][4]
-
To control crystal size, consider adding 1.0 g of 6-APA seed crystals once a slight turbidity is observed or at the beginning of the pH adjustment.[4]
-
-
Crystal Growth and Harvesting:
-
Continue stirring for a defined period (e.g., 1.5-2.5 hours) after the final pH is reached to allow for crystal growth.[2]
-
Stop the agitation and collect the crystals by filtration.
-
Wash the crystals with purified water and then with a solvent like ethanol to remove residual impurities.[2]
-
Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C).[2]
-
Visualizations
Caption: Troubleshooting workflow for common 6-APA crystallization issues.
References
- 1. Crystallization of 6-APA from Reaction Mixture of Enzymatic Hydrolysis of Penicillin G [jstage.jst.go.jp]
- 2. CN108218893B - Method for recovering 6-APA from 6-APA crystallization mother liquor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ul.ie [pure.ul.ie]
Technical Support Center: Penicillanic Acid Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways and byproducts of penicillanic acid. It includes troubleshooting guides and frequently asked questions to assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound and its derivatives, like penicillin G, primarily degrade through three main pathways:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 5), the β-lactam ring is susceptible to hydrolysis, leading to the formation of various degradation products.[1][2]
-
Alkaline-Catalyzed Hydrolysis: In alkaline environments (pH > 8), the β-lactam ring is also readily cleaved.[1][2]
-
Enzymatic Degradation: Enzymes such as β-lactamases, produced by various bacteria, can efficiently catalyze the hydrolysis of the β-lactam ring, leading to the inactivation of the antibiotic.[3] Penicillin acylases can also be involved in the cleavage of the side chain.[4][5]
Q2: What are the major byproducts of this compound degradation?
A2: The degradation of this compound results in several byproducts, with the specific products depending on the degradation conditions. Common byproducts include:
-
Penicilloic Acid: A major product of both alkaline and enzymatic hydrolysis, formed by the opening of the β-lactam ring.[2][3]
-
Penilloic Acid: Often formed from penicilloic acid under acidic conditions.[2][6]
-
Penillic Acid: A degradation product typically associated with acid-catalyzed degradation.[2]
-
Isopenillic Acid: Another byproduct observed in degradation studies.[7]
-
6-Aminothis compound (6-APA): Can be a product of enzymatic hydrolysis by penicillin acylase, which removes the acyl side chain.[4][8]
Q3: What factors influence the rate of this compound degradation?
A3: The stability of this compound is influenced by several factors:
-
pH: Stability is highly pH-dependent. Degradation is accelerated in both acidic (below pH 5) and alkaline (above pH 8) conditions, with maximum stability generally observed between pH 5 and 8.[1] Acidic conditions are often more conducive to degradation than alkaline conditions.[1][9]
-
Temperature: Higher temperatures generally increase the rate of degradation.[9]
-
Metal Ions: The presence of certain metal ions can catalyze the degradation of penicillins.[9]
-
Enzymes: The presence of β-lactamases will significantly accelerate the degradation process.[3]
Q4: How can I monitor the degradation of this compound and its byproducts?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for monitoring the degradation of this compound and quantifying its byproducts.[1]
Degradation Pathways
The degradation of this compound can proceed through several pathways depending on the environmental conditions. The following diagrams illustrate the acid-catalyzed and enzymatic degradation pathways.
Quantitative Data
The rate of this compound degradation is highly dependent on pH and temperature. The following tables summarize kinetic data from various studies.
Table 1: Pseudo-First-Order Degradation Rate Constants (k) of Penicillin at Different pH and Temperatures.
| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Reference |
| 4 | 100 | 0.1603 | [9] |
| 7 | 100 | 0.0039 | [9] |
| 10 | 100 | 0.0485 | [9] |
| 6 | 100 | ~0.009 | [9] |
| 8 | 100 | ~0.019 | [9] |
Data adapted from a study on the hydrothermal treatment of penicillin.[9]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Derivatives
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound derivatives.
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water or a buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the sample to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to UV and visible light.
-
-
Sample Neutralization: For acid and alkaline hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Interpretation: Identify and quantify the degradation products formed under each stress condition.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
This protocol provides an example of an HPLC method for the separation and quantification of penicillin G and its degradation products.
Chromatographic Conditions:
-
Column: Spherisorb C18 (250 mm x 4.6 mm, 10 µm) or equivalent.[8]
-
Mobile Phase: A mixture of methanol and 0.004 mol/L KH₂PO₄ buffer (pH 4.5) in a 50:50 (v/v) ratio.[8] A gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) can also be used for better separation.[1]
-
Detection: UV at 230 nm.[8]
-
Injection Volume: 10-20 µL.[1]
Troubleshooting Guide
Problem: Rapid degradation of the sample observed immediately after preparation.
-
Possible Causes:
-
Incorrect pH of the medium.
-
High temperature.
-
Contamination with β-lactamase enzymes.
-
-
Recommended Solutions:
-
Verify the pH of all solutions and buffers before use. Ensure the pH is within the optimal stability range (pH 5-8) if immediate analysis is not possible.[1]
-
Prepare and store samples at low temperatures (e.g., on ice or at 2-8°C).
-
Use sterile equipment and solutions to prevent enzymatic degradation.
-
Problem: Poor separation of this compound and its degradation products in HPLC analysis.
-
Possible Causes:
-
Inappropriate mobile phase composition or pH.
-
Unsuitable HPLC column.
-
Incorrect flow rate or gradient program.
-
-
Recommended Solutions:
-
Optimize the mobile phase by adjusting the organic solvent ratio and pH.
-
Select a column with appropriate chemistry (e.g., C18) and particle size.
-
Optimize the flow rate and gradient elution program to improve resolution.
-
Problem: Inconsistent or irreproducible results between replicate experiments.
-
Possible Causes:
-
Fluctuations in pH or temperature.
-
Inaccurate initial concentration of the analyte.
-
Variability in sample preparation.
-
-
Recommended Solutions:
-
Use a reliable buffer system to maintain a constant pH.
-
Precisely control the temperature throughout the experiment using a calibrated thermostat or water bath.
-
Ensure accurate and consistent preparation of stock and working solutions.
-
Problem: Unexpected peaks observed in the chromatogram.
-
Possible Causes:
-
Contamination of the sample or mobile phase.
-
Degradation of the mobile phase.
-
Carryover from previous injections.
-
-
Recommended Solutions:
-
Use high-purity solvents and freshly prepared mobile phases.
-
Flush the HPLC system thoroughly between analyses.
-
Inject a blank solvent to check for carryover.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Penillic Acid|Research Compound|RUO [benchchem.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Penicillanic Acid Stability Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting pH and temperature stability studies of penicillanic acid and related β-lactam compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound and other penicillins in aqueous solutions involves the hydrolytic cleavage of the β-lactam ring. This process is highly dependent on pH. Under acidic conditions, this compound can rearrange to form penillic acid. In neutral to alkaline conditions, the main degradation product is penicilloic acid, which is biologically inactive. Penicilloic acid can be further degraded to penilloic acid under acidic conditions.
Q2: What is the optimal pH and temperature for maintaining the stability of this compound solutions?
A2: this compound exhibits its maximum stability in the pH range of 5.0 to 8.0.[1] Degradation accelerates significantly under both acidic (pH < 5) and alkaline (pH > 8) conditions. For short-term storage and during experiments, it is recommended to maintain the temperature as low as practically possible, ideally at refrigerated temperatures (2-8 °C), to minimize degradation. Some studies recommend storage at -70°C for long-term stability.[2]
Q3: What is the kinetic order of this compound degradation?
A3: The degradation of penicillins, including this compound, in aqueous solutions typically follows pseudo-first-order kinetics.[3][4]
Q4: What analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the degradation of this compound and quantifying its degradation products.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also frequently used for the identification and confirmation of degradation products.[7]
Q5: What are forced degradation studies and why are they necessary?
A5: Forced degradation, or stress testing, involves intentionally degrading a drug substance under more severe conditions than accelerated stability testing (e.g., high temperature, extreme pH, oxidation, and photolysis).[8][9][10] These studies are mandated by regulatory bodies like the ICH and are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods.[11]
-
Understanding the intrinsic stability of the molecule.[8]
Data Presentation: Degradation Kinetics
The following tables summarize the degradation rate constants (k) of penicillin under various pH and temperature conditions. The degradation follows a pseudo-first-order kinetic model.
Table 1: Effect of pH on Penicillin G Degradation Rate Constant (k) at 37 °C
| pH | Rate Constant (k) (h⁻¹) | Reference |
| 2.0 | Significantly high | General Knowledge |
| 4.0 | 0.1603 (min⁻¹) | [3] |
| 6.0 | ~0.004 (min⁻¹) | [3] |
| 7.0 | 0.0039 (min⁻¹) | [3] |
| 8.0 | ~0.004 (min⁻¹) | [3] |
| 10.0 | 0.0485 (min⁻¹) | [3] |
Table 2: Effect of Temperature on Penicillin G Degradation
| Temperature (°C) | Condition | Observation | Reference |
| 4 | Aqueous Solution | Degradation is considerably lower than at 25 °C. | General Knowledge |
| 25 | Aqueous Solution | Significant degradation occurs. | General Knowledge |
| 37 | MOPS medium, pH 7.4 | Half-life can be as short as 2 hours for some penicillins. | [1][12] |
| 60 | 0.1 N HCl / 0.1 N NaOH | Used for forced degradation studies to accelerate degradation. | [8] |
| 80-100 | Aqueous Solution | Rapid and complete degradation, especially at acidic pH. | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted to 5.0
-
Water (HPLC grade)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. A common starting point is a ratio of 95:5 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: For stability studies, dilute the samples withdrawn at each time point with the mobile phase to a concentration within the linear range of the assay.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of the intact drug.
-
Inject the degraded samples to separate and quantify the remaining this compound and its degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent if necessary) at a concentration of approximately 1 mg/mL.[9]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60 °C for a specified period (e.g., 30 minutes).[8]
-
Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60 °C for a specified period (e.g., 30 minutes).[8]
-
Cool the solution and neutralize with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a specified period (e.g., 2-8 days).
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 60 °C) for a specified period.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing both UV and visible light, as specified by ICH Q1B guidelines.
-
3. Sample Analysis:
-
At the end of the stress period, dilute the samples appropriately with the HPLC mobile phase and analyze using a validated stability-indicating HPLC method.
Troubleshooting Guides
Issue 1: Rapid and Unexpected Degradation of this compound
-
Possible Cause:
-
Incorrect pH of the buffer or sample solution.
-
Elevated temperature during sample preparation or storage.
-
Contamination with β-lactamase enzymes.
-
-
Troubleshooting Steps:
-
Verify the pH of all solutions using a calibrated pH meter before use.
-
Prepare and store all solutions at low temperatures (e.g., on ice or in a refrigerator).
-
Use sterile glassware and solutions to prevent microbial contamination.
-
Issue 2: Inconsistent or Irreproducible Results in Stability Studies
-
Possible Cause:
-
Fluctuations in temperature or pH during the experiment.
-
Inaccurate preparation of standard or sample solutions.
-
Variability in incubation times.
-
-
Troubleshooting Steps:
-
Use a calibrated and stable incubator or water bath.
-
Employ a reliable buffer system to maintain a constant pH.
-
Ensure accurate and consistent pipetting and weighing for all solutions.
-
Maintain a strict and consistent schedule for sample withdrawal.
-
Issue 3: Poor Chromatographic Separation of this compound and its Degradants (HPLC)
-
Possible Cause:
-
Inappropriate mobile phase composition or pH.
-
Unsuitable HPLC column.
-
Incorrect flow rate or gradient program.
-
-
Troubleshooting Steps:
-
Optimize the mobile phase by adjusting the organic solvent ratio and pH.
-
Try a different C18 column from another manufacturer or a column with a different chemistry.
-
Adjust the flow rate or the gradient slope to improve resolution.
-
Issue 4: Baseline Noise or Drifting in HPLC Chromatogram
-
Possible Cause:
-
Air bubbles in the system.
-
Contaminated mobile phase or detector cell.
-
Leaks in the system.
-
Fluctuations in column temperature.
-
-
Troubleshooting Steps:
Visualizations
Caption: Degradation pathway of this compound under different pH conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. sgs.com [sgs.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Racemization at the C6 Position of Penicillanic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing racemization at the C6 position of penicillanic acid and its derivatives. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during synthesis and modification.
Frequently Asked Questions (FAQs)
Q1: What is racemization at the C6 position of this compound, and why is it a concern?
A1: The C6 position of the this compound nucleus bears the acylamino side chain, and its stereochemistry is crucial for the biological activity of penicillin-based antibiotics.[1] Racemization (or more accurately, epimerization) at this position leads to the formation of the inactive C6 epimer, which can complicate purification, reduce overall yield, and compromise the therapeutic efficacy of the final product.
Q2: What is the primary mechanism that causes C6 epimerization?
A2: The principal mechanism for C6 epimerization is a base-catalyzed process. A base abstracts the acidic proton at the C6 position, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the desired C6 epimer and the undesired C6 epimer.[1]
Q3: What are the key experimental factors that influence the rate of C6 racemization?
A3: The main factors influencing C6 epimerization are:
-
Temperature: Higher temperatures increase the rate of epimerization.[1]
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), can stabilize the enolate intermediate, thereby promoting epimerization.[1]
-
Base: The strength and steric hindrance of the base used are critical. Strong, less hindered bases like triethylamine can readily abstract the C6 proton, leading to increased racemization.[1][2]
Q4: Can the choice of protecting groups influence C6 stereochemical stability?
A4: Yes, the nature of the substituent at the C6 amino group can influence the acidity of the C6 proton. For instance, silylating the amide function at the C6 position can make the C6 proton more susceptible to removal by a base.[3]
Q5: Are there enzymatic methods that can help control the stereochemistry at C6?
A5: Enzymatic synthesis of penicillins, for example using Penicillin G Acylase (PGA), can offer high diastereoselectivity.[4] However, the selectivity of these enzymatic reactions can also be temperature-dependent. Protein engineering efforts are ongoing to improve the selectivity of these enzymes.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of C6 epimer detected in the final product. | High reaction temperature. | Maintain a low reaction temperature, ideally between -40°C and -20°C, during the acylation of 6-aminothis compound (6-APA).[1] |
| Use of an inappropriate solvent. | Employ a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Avoid polar aprotic solvents like DMF.[1] | |
| Use of a strong, non-hindered base. | Utilize a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of triethylamine.[1][2] | |
| Inconsistent results in epimerization levels between batches. | Variations in reagent quality or reaction setup. | Ensure all reagents are of high purity and that solvents are anhydrous. Maintain a consistent and controlled reaction setup, including the rate of reagent addition and stirring speed. |
| Inaccurate temperature control. | Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely throughout the experiment.[1] | |
| Epimerization observed even under optimized conditions. | The specific acyl side chain being introduced is highly activating. | Further, lower the reaction temperature and consider using a base with even greater steric bulk. Alternatively, explore enzymatic coupling methods.[4] |
Quantitative Data on Factors Affecting C6 Epimerization
The following table summarizes the impact of different reaction parameters on the degree of C6 epimerization during the acylation of 6-APA.
| Parameter | Condition | Effect on C6 Epimerization | Reference |
| Temperature | Low (-40°C to -20°C) | Minimized | [1] |
| High (Room temperature and above) | Increased | [1] | |
| Solvent | Non-polar aprotic (e.g., DCM, THF) | Minimized | [1] |
| Polar aprotic (e.g., DMF) | Increased | [1] | |
| Base | Sterically hindered, non-nucleophilic (e.g., 2,6-lutidine, DIPEA) | Minimized | [1] |
| Strong, less hindered (e.g., triethylamine) | Increased | [1] |
Experimental Protocols
Protocol: Acylation of 6-Aminothis compound (6-APA) with Minimized C6 Epimerization
This protocol describes a general procedure for the acylation of 6-APA to introduce a side chain while minimizing the risk of epimerization at the C6 position.
Materials:
-
6-Aminothis compound (6-APA)
-
Anhydrous dichloromethane (DCM)
-
2,6-Lutidine (freshly distilled)
-
Side-chain acid chloride
-
Dry ice/acetone bath
-
Standard glassware for organic synthesis
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Suspend 6-APA (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to -40°C using a dry ice/acetone bath.
-
Add freshly distilled 2,6-lutidine (1.1 equivalents) to the suspension and stir for 10 minutes.
-
In a separate flask, dissolve the side-chain acid chloride (1.05 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the 6-APA suspension at -40°C over a period of 30 minutes.
-
Stir the reaction mixture at -40°C to -30°C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding cold water.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with cold 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
The crude product can then be purified by crystallization or chromatography.[1]
Visualizations
Caption: Factors leading to C6 epimerization in this compound derivatives.
Caption: A logical approach to troubleshooting high C6 epimerization.
References
Analytical methods for detecting impurities in penicillanic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for detecting impurities in penicillanic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into process-related impurities and degradation products.
-
Process-Related Impurities: These can arise from the manufacturing process and include unreacted starting materials or by-products from fermentation. An example is Isopenicillin N.[1]
-
Degradation Products: this compound is susceptible to degradation, especially through hydrolysis of its β-lactam ring. Common degradation products include penicilloic acid and penilloic acid.[2] Forced degradation studies under acidic, basic, and oxidative conditions can help identify other potential degradation products.[3][4]
Q2: Which analytical technique is most suitable for analyzing this compound impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and preferred method for the analysis of impurities in this compound and other β-lactam antibiotics.[5] This is due to its high separation efficiency, sensitivity, and ability to quantify a wide range of impurities. Reversed-phase HPLC with a C18 column is the most common approach.
Q3: What other techniques can be used to complement HPLC analysis?
A3: While HPLC is the primary technique, other methods provide valuable complementary information:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for the identification and structural elucidation of unknown impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[6]
-
Spectroscopic Methods (UV-Vis, FT-IR, NMR): These techniques can be used for the identification and characterization of isolated impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
HPLC Analysis Troubleshooting
Q4: I am observing significant peak tailing for my this compound and its impurity peaks. What could be the cause and how can I fix it?
A4: Peak tailing is a common issue when analyzing β-lactam antibiotics due to their chemical nature.
-
Possible Cause 1: Secondary Silanol Interactions. The acidic nature of residual silanol groups on the silica-based C18 column can interact with the basic functionalities of the analytes, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to around 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[7]
-
Use a Buffered Mobile Phase: Incorporating a buffer (e.g., phosphate or acetate buffer) into your mobile phase helps maintain a consistent pH and can mask silanol interactions.[7]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to reduce peak tailing for basic compounds.
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Possible Cause 3: Column Contamination or Void. Accumulation of strongly retained compounds or the formation of a void at the column inlet can disrupt the sample path.
-
Solution:
-
Use a guard column to protect your analytical column.
-
Flush the column with a strong solvent to remove contaminants.
-
If a void is suspected, replacing the column is often the best solution.[8]
-
-
Q5: My retention times are shifting between injections. What should I check?
A5: Retention time variability can compromise the reliability of your results.
-
Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.
-
Solution: Increase the equilibration time between injections. Ensure a stable baseline before injecting the next sample.[9]
-
-
Possible Cause 2: Fluctuations in Mobile Phase Composition or Temperature. Inconsistent mobile phase preparation or temperature changes can affect retention times.
-
Possible Cause 3: Changes in Mobile Phase pH. For ionizable compounds like this compound, even small shifts in mobile phase pH can lead to significant changes in retention.[7][10][11][12]
-
Solution: Use a well-buffered mobile phase and ensure its pH is accurately adjusted.
-
Q6: I am seeing split peaks for what should be a single impurity. What is happening?
A6: Split peaks can arise from several issues related to the column or sample injection.
-
Possible Cause 1: Disrupted Sample Path. A partially blocked frit or a void at the head of the column can cause the sample to travel through two different paths.
-
Possible Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[14]
-
-
Possible Cause 3: Co-elution of Isomers. Some impurities may exist as isomers that are partially separated under the current chromatographic conditions.
-
Solution: Optimize the mobile phase composition or gradient to improve the resolution between the isomers.
-
GC-MS Analysis Troubleshooting
Q7: I am analyzing for residual solvents and see broad or tailing peaks. What can I do?
A7: Peak shape issues in GC-MS can often be traced to the injection or column conditions.
-
Possible Cause 1: Active Sites in the Inlet or Column. Residual silanol groups on the inlet liner or the column can interact with polar analytes.
-
Solution:
-
Use a deactivated inlet liner.
-
Ensure you are using a column appropriate for polar analytes (e.g., a wax-type column or a column with a polar-embedded phase).
-
-
-
Possible Cause 2: Inappropriate Oven Temperature Program. A slow temperature ramp can lead to broader peaks.
-
Solution: Optimize the temperature program, potentially using a faster ramp rate.
-
Experimental Protocols
Protocol 1: HPLC Method for the Determination of this compound and its Degradation Products
This protocol is a general guideline and may require optimization for your specific application.
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic solvent.
-
Aqueous Phase (A): 0.004 M potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with phosphoric acid.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and identify the peaks based on the retention times of reference standards.
-
Quantify the impurities using an external standard method or area normalization.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3]
-
Acid Hydrolysis:
-
Dissolve the this compound sample in 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for a specified period (e.g., 30 minutes).[3]
-
Cool the solution and neutralize it with 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the sample in 0.1 M sodium hydroxide.
-
Keep the solution at 60°C for a specified period (e.g., 30 minutes).[3]
-
Cool and neutralize with 0.1 M hydrochloric acid.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve the sample in a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature or elevated temperature for a specified time.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose the solid sample to dry heat (e.g., 105°C) for a specified duration.
-
Dissolve the stressed sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid sample or a solution of the sample to UV and visible light in a photostability chamber.
-
Prepare the sample for analysis by dissolving or diluting it in the mobile phase.
-
Data Presentation
Table 1: Typical HPLC Parameters for Impurity Analysis of this compound and Related Compounds
| Parameter | Setting 1 | Setting 2 |
| Column | Spherisorb C18 (250 x 4.6 mm, 10 µm) | Inertsil C8 (250 x 4.0 mm, 5 µm)[9] |
| Mobile Phase | Methanol: 0.004 M KH2PO4 buffer (pH 4.5) (50:50, v/v) | Acetonitrile: 0.1% TFA in water (50:50, v/v)[9] |
| Flow Rate | 1.0 mL/min | 1.1 mL/min[9] |
| Detection | UV at 230 nm | UV at 240 nm[9] |
Table 2: Example Quantitative Data for this compound and its Impurities
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| 6-Aminothis compound | ~3.8 | 0.04 | 0.13 |
| Penicilloic Acid | ~5.2 | - | - |
| Penilloic Acid | ~5.1 | - | - |
| Penillic Acid | ~4.2 | - | - |
| Note: Retention times can vary significantly based on the specific HPLC method used. The data presented is illustrative and compiled from various sources.[2][15][16] |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of impurities.
Caption: Logical workflow for analytical method validation based on ICH guidelines.
References
- 1. Separation of Penicillic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. moravek.com [moravek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. realab.ua [realab.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Improving the efficiency of enzymatic hydrolysis of penicillin G.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of penicillin G.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of penicillin G, offering potential causes and solutions to improve reaction efficiency.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-APA | Suboptimal pH: The activity of penicillin G acylase (PGA) is highly dependent on pH.[1][2][3] | Maintain the reaction pH within the optimal range for the specific PGA being used, typically around pH 7.5-8.0.[4][5] Use a suitable buffer system, such as a phosphate buffer, to stabilize the pH.[2][3] |
| Suboptimal Temperature: Enzyme activity is sensitive to temperature fluctuations.[1][4] | Operate the reaction at the optimal temperature for the enzyme, generally between 28°C and 45°C.[4][6] Avoid excessive temperatures which can lead to rapid enzyme degradation.[2] | |
| Product Inhibition: The accumulation of products, 6-aminopenicillanic acid (6-APA) and phenylacetic acid (PAA), can inhibit enzyme activity.[6][7] | Implement in situ product removal techniques. This can be achieved through methods like extraction with organic solvents (e.g., methyl isobutyl ketone) or electrodialysis to continuously remove PAA.[7][8] | |
| Substrate Inhibition: High concentrations of penicillin G can inhibit the enzyme.[6] | Optimize the initial substrate concentration. A typical starting concentration is around 12% (w/v).[4] | |
| Enzyme Instability/Rapid Inactivation | Poor Enzyme Stability: The free enzyme may have limited stability under operational conditions.[9][10] | Immobilize the enzyme. Covalent attachment to carriers like porous organic or inorganic materials, or entrapment in biopolymer gels, can significantly enhance stability and allow for reuse.[5][9][11][12] |
| Presence of Organic Solvents: Some organic solvents used for product extraction can deactivate the enzyme.[8][13] | Select a biocompatible organic solvent. Methyl isobutyl ketone (MIBK) has been shown to be less detrimental to PGA activity compared to solvents like butanone.[8][14] | |
| Harsh pH or Temperature: Extreme pH or high temperatures can lead to irreversible enzyme denaturation.[2] | Strictly control pH and temperature within the enzyme's stable range. Immobilization can also broaden the enzyme's tolerance to pH and temperature changes.[5][15] | |
| Difficulty in Enzyme Recovery and Reuse | Use of Free Enzyme: Soluble enzymes are difficult to separate from the reaction mixture for subsequent use.[10] | Employ immobilized enzymes. Immobilization on magnetic nanoparticles, for example, allows for easy separation using a magnetic field.[10][15] |
| Mass Transfer Limitations | Immobilized Enzyme Characteristics: The pore size and particle size of the carrier material can limit the diffusion of substrate and products, affecting the reaction rate.[9][16] | Optimize the immobilization support. Crushing larger immobilized preparations to reduce particle size can increase the observed activity by reducing diffusion limitations.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic hydrolysis of penicillin G?
A1: The optimal pH for penicillin G acylase (PGA) is typically in the range of 7.5 to 8.0.[4][5] Penicillin G itself is most stable in a neutral pH environment (around pH 7.0), with degradation rates increasing under both acidic and alkaline conditions.[1][2][3] Therefore, maintaining a controlled pH is crucial for both enzyme activity and substrate stability.
Q2: How does temperature affect the efficiency of the hydrolysis reaction?
A2: Temperature significantly influences the reaction rate. The optimal temperature for the hydrolysis reaction is generally between 28°C and 45°C.[4][6] While higher temperatures can increase the initial reaction rate, they can also lead to faster enzyme inactivation. Penicillin G is most stable at temperatures up to 52°C, above which it degrades rapidly.[2]
Q3: What are the main products of penicillin G hydrolysis and do they affect the reaction?
A3: The enzymatic hydrolysis of penicillin G yields two main products: 6-aminothis compound (6-APA) and phenylacetic acid (PAA).[4] Both products can inhibit the activity of penicillin G acylase. PAA exhibits competitive inhibition, while 6-APA acts as a noncompetitive inhibitor.[6]
Q4: Why is enzyme immobilization recommended for this process?
A4: Enzyme immobilization is a key strategy to improve the efficiency and economic viability of penicillin G hydrolysis.[9][11] Immobilized enzymes offer several advantages over their free counterparts, including enhanced stability against changes in pH and temperature, easier recovery and reuse, and suitability for continuous industrial processes.[5][10][12][15]
Q5: What are some common methods for immobilizing penicillin G acylase?
A5: Common methods for immobilizing PGA include covalent attachment to porous carriers (both organic and inorganic), entrapment within biopolymer gels like agar-polyacrylamide, and attachment to magnetic nanoparticles.[9][11][12][15]
Q6: How can I monitor the progress of the hydrolysis reaction?
A6: The progress of the reaction can be monitored by measuring the concentration of the substrate (penicillin G) and the products (6-APA and PAA).[4] High-performance liquid chromatography (HPLC) is a commonly used analytical method for this purpose.[4] Other methods include pyrolysis-negative ion mass spectrometry and colorimetric assays.[17][18]
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of Penicillin G
This protocol outlines a general procedure for the enzymatic hydrolysis of Penicillin G. Optimal conditions may vary depending on the specific enzyme and experimental setup.
-
Preparation of Substrate Solution: Prepare an aqueous solution of penicillin G potassium salt (e.g., 4% to 12% w/v) in a suitable buffer, such as 0.1 M phosphate buffer, with the pH adjusted to the optimal range for the enzyme (typically pH 7.5-8.0).[4][19][20]
-
Enzyme Addition: Add the free or immobilized penicillin G acylase to the substrate solution. The amount of enzyme will depend on its activity.
-
Reaction Conditions: Maintain the reaction mixture at the optimal temperature (e.g., 28°C - 38°C) with constant stirring.[4][20]
-
pH Control: Throughout the reaction, monitor the pH. The formation of phenylacetic acid will cause the pH to drop.[20] Maintain the desired pH by the controlled addition of a base, such as a dilute NaOH or ammonia solution.[20]
-
Monitoring the Reaction: At regular intervals, withdraw samples from the reaction mixture. Analyze the samples using a suitable method like HPLC to determine the concentrations of penicillin G, 6-APA, and PAA.[4]
-
Reaction Termination: Once the desired conversion is achieved, terminate the reaction. If using an immobilized enzyme, it can be separated from the reaction mixture by filtration or, in the case of magnetic carriers, by applying a magnetic field.
Determination of Penicillin G Acylase Activity
This protocol describes a method for determining the activity of penicillin G acylase.
-
Reaction Mixture: Suspend a known amount of the enzyme (e.g., 0.1 g) in a defined volume of water (e.g., 30 ml) in a thermostated reaction vessel at a specific temperature (e.g., 28°C).[17]
-
Substrate Addition: Add a solution of penicillin G (e.g., 2% w/v) prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) to initiate the reaction.[19]
-
Quantification of Product: After a specific time, measure the amount of 6-APA formed. This can be done using p-dimethylaminobenzaldehyde (p-DMBA), which reacts with 6-APA to form a colored product that can be quantified spectrophotometrically.[19]
-
Activity Calculation: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 6-APA per minute under the specified conditions.[19]
Diagrams
Caption: Experimental workflow for enzymatic hydrolysis of penicillin G.
Caption: Troubleshooting logic for low 6-APA yield.
References
- 1. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monitoring of enzymatic hydrolysis of penicillin G by pyrolysis-negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Improving the industrial production of 6-APA: enzymatic hydrolysis of penicillin G in the presence of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immobilization of Penicillin G Acylase: The Key to Optimum Performance | Semantic Scholar [semanticscholar.org]
- 12. Immobilisation of PCA.pdf [slideshare.net]
- 13. Improving the Industrial Production of 6‐APA: Enzymatic Hydrolysis of Penicillin G in the Presence of Organic Solvents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 16. Evaluation of the performance of immobilized penicillin G acylase using active-site titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elearning.uniroma1.it [elearning.uniroma1.it]
- 18. Gold Nanoparticles for Colorimetric detection of hydrolysis of antibiotics by penicillin G acylase [scirp.org]
- 19. Optimization of Penicillin G Acylase Immobilization Process by Surface Response Methodology Using Central Composite Design [scirp.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Penicillanic Acid and Clavulanic Acid: Structure, Mechanism, and Therapeutic Utility
For Immediate Release
In the landscape of antibacterial therapeutics, the battle against β-lactamase-mediated resistance is a persistent challenge. This guide provides a detailed comparative analysis of two pivotal molecules in this fight: penicillanic acid, the foundational scaffold of penicillin antibiotics, and clavulanic acid, a potent β-lactamase inhibitor. This document, intended for researchers, scientists, and drug development professionals, delves into their structural nuances, mechanisms of action, and clinical applications, supported by quantitative data and detailed experimental protocols.
Structural and Physicochemical Properties: A Tale of Two Rings
At the heart of their divergent functionalities lies a key structural difference. Both molecules possess the characteristic β-lactam ring, a four-membered cyclic amide, essential for their interaction with bacterial enzymes. However, the adjacent five-membered ring distinguishes them. This compound features a thiazolidine ring, containing a sulfur atom. In contrast, clavulanic acid incorporates an oxazolidine ring, where an oxygen atom replaces the sulfur.[1][2] This seemingly subtle substitution has profound implications for their chemical reactivity and biological activity.
Another key difference lies in the side chain at position 6 of the bicyclic ring system. This compound itself lacks a side chain at this position, though its antibiotic derivatives, like penicillin G, have elaborate side chains that determine their antibacterial spectrum.[3] Clavulanic acid also lacks a 6-acylamino side chain but possesses a 2-hydroxyethylidene moiety at C-2.[4]
| Property | This compound | Clavulanic Acid |
| Molecular Formula | C₈H₁₁NO₃S | C₈H₉NO₅ |
| Molar Mass | 201.25 g/mol | 199.16 g/mol |
| Core Structure | Penam (thiazolidine ring fused to a β-lactam ring) | Clavam (oxazolidine ring fused to a β-lactam ring) |
| Key Substituents | 3,3-dimethyl group | (Z)-2-hydroxyethylidene group |
| IUPAC Name | (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Mechanism of Action: From Substrate to Suicide Inhibitor
The primary function of β-lactam antibiotics, derived from this compound, is to inhibit penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[5] However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic, has rendered many penicillins ineffective.
This is where the mechanistic pathways of this compound and clavulanic acid diverge significantly. This compound itself exhibits no significant β-lactamase inhibitory activity.[3] Its derivatives, however, have been chemically modified to act as inhibitors.
Clavulanic acid, on the other hand, is a potent "suicide inhibitor" of many β-lactamases, particularly the class A enzymes like TEM and SHV.[2][5] It acts as a competitive inhibitor, binding to the active site of the β-lactamase.[6] The enzyme then proceeds to hydrolyze the β-lactam ring of clavulanic acid, leading to the formation of a reactive intermediate that covalently and irreversibly acylates the enzyme's active site serine residue.[7] This inactivation of the β-lactamase protects the partner β-lactam antibiotic from destruction, allowing it to exert its antibacterial effect.[1]
Comparative β-Lactamase Inhibitory Activity
While this compound itself is not an effective β-lactamase inhibitor, its synthetic derivatives, particularly the this compound sulfones sulbactam and tazobactam, are clinically significant inhibitors.[5] This comparison, therefore, focuses on clavulanic acid versus these key derivatives of this compound.
Clavulanic acid is generally more potent than sulbactam against many class A β-lactamases.[8] Tazobactam often exhibits comparable or superior activity to clavulanic acid against these enzymes.[9] The choice of inhibitor is often dictated by the specific β-lactamase profile of the infecting organism.
| Inhibitor | Target β-Lactamase | IC₅₀ (µM) | Kᵢ (µM) |
| Clavulanic Acid | TEM-1 | 0.027 - 0.13 | 0.8 |
| TEM-2 | - | 0.7 | |
| SHV-1 | - | - | |
| P99 | 205.1 | - | |
| Sulbactam | TEM-1 | - | - |
| CTX-M-15 | - | 0.018 | |
| KPC-2 | - | 26 | |
| P99 | - | 19 | |
| Tazobactam | TEM-1 | 0.013 | - |
| SHV-1 | - | - | |
| P99 | 1.6 | - | |
| CTX-M-15 | - | - |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions. The data presented is a compilation from various sources for comparative purposes.[9][10][11][12]
Clinical Applications
The clinical utility of these compounds is realized in combination with β-lactam antibiotics.
Clavulanic Acid: is most famously combined with amoxicillin (co-amoxiclav) and ticarcillin (co-ticarclav).[1] These combinations are widely used to treat a variety of infections, including sinusitis, otitis media, lower respiratory tract infections, and urinary tract infections caused by β-lactamase-producing bacteria.[11][13]
This compound Derivatives:
-
Sulbactam: is typically combined with ampicillin.[5]
-
Tazobactam: is combined with piperacillin.[5] These combinations are often employed in hospital settings for more serious infections.
Experimental Protocols
Determination of IC₅₀ Values for β-Lactamase Inhibition
A common method for determining the 50% inhibitory concentration (IC₅₀) involves a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored over time.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution (e.g., 0.5 mg/mL in PBS)[14]
-
Test inhibitor (clavulanic acid or this compound derivative) at various concentrations
-
Phosphate-buffered saline (PBS), pH 7.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in PBS.
-
In a 96-well plate, add a fixed concentration of β-lactamase to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[15]
-
Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
Checkerboard Assay for Synergy Analysis
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
Two antimicrobial agents (e.g., a β-lactam antibiotic and a β-lactamase inhibitor)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the β-lactam antibiotic along the x-axis of the microplate and serial dilutions of the β-lactamase inhibitor along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate each well with the standardized bacterial suspension.
-
Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC of the combination, which is the lowest concentration of the drugs that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additivity: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Amoxicillin–clavulanic acid: Antimicrobial Activity, Susceptibility, Administration and Dosage etc._Chemicalbook [chemicalbook.com]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Mechanism of beta-lactamase inhibition: differences between sulbactam and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. toku-e.com [toku-e.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Activity of New Penicillanic Acid-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a formidable challenge in the treatment of bacterial infections. Penicillanic acid-based inhibitors, when combined with β-lactam antibiotics, offer a critical strategy to overcome this resistance. This guide provides an objective comparison of new and established this compound-based inhibitors, supported by experimental data, to aid in the research and development of novel antimicrobial therapies.
Performance Comparison of this compound-Based Inhibitors
The efficacy of β-lactamase inhibitors is primarily determined by their ability to inhibit the enzymatic activity of various β-lactamases. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following tables summarize the comparative activity of established and new this compound-based inhibitors against clinically relevant β-lactamases.
Table 1: Comparative IC50 Values (μM) of Established this compound-Based Inhibitors against Common β-Lactamases
| β-Lactamase Enzyme | Clavulanic Acid IC50 (μM) | Sulbactam IC50 (μM) | Tazobactam IC50 (μM) |
| Class A | |||
| TEM-1 | 0.08 | 4.8 | 0.1 |
| SHV-1 | 0.01 | 5.8 | 0.07 |
| CTX-M-15 | - | - | - |
| KPC-2 | - | - | - |
| Class C | |||
| AmpC | Poor | Moderate | Moderate |
| Class D | |||
| OXA-1 | Poor | Poor | Poor |
Table 2: Activity Spectrum of Enmetazobactam, a Novel this compound Sulfone Inhibitor
| β-Lactamase Class | Enmetazobactam Activity |
| Class A (ESBLs like TEM, SHV, CTX-M) | Potent Inhibitor |
| Class C (e.g., AmpC) | Less direct impact, but enhances partner β-lactam stability |
| Class D (e.g., OXA) | Less direct impact, but enhances partner β-lactam stability |
Enmetazobactam, structurally similar to tazobactam, demonstrates potent inhibition of Class A extended-spectrum β-lactamases (ESBLs).[1] While its direct impact on Class C and D enzymes is less pronounced, it effectively restores the activity of partner β-lactams like cefepime, which are inherently more stable against these enzymes.[1]
Table 3: Minimum Inhibitory Concentration (MIC) of β-Lactam/Inhibitor Combinations against ESBL-Producing E. coli
| Combination | MIC50 (mg/L) | MIC90 (mg/L) |
| Amoxicillin/Clavulanic Acid | >64 | >64 |
| Piperacillin/Tazobactam | 16 | 64 |
| Cefepime/Enmetazobactam | 0.06 | 0.5 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for Cefepime/Enmetazobactam is against ESBL-producing strains.[1]
The combination of cefepime with enmetazobactam shows significantly lower MIC values against ESBL-producing E. coli compared to older combinations, indicating superior efficacy.[1][2]
Experimental Protocols
Accurate validation of new inhibitors requires standardized and reproducible experimental methodologies. The following are detailed protocols for key assays used to determine inhibitor activity.
Determination of Half-Maximal Inhibitory Concentration (IC50)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific β-lactamase by 50%.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15)
-
This compound-based inhibitor (e.g., clavulanic acid, sulbactam, tazobactam, enmetazobactam)
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm (for nitrocefin)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the β-lactamase in assay buffer. The final concentration should be chosen to ensure a linear rate of substrate hydrolysis during the assay period.
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add a fixed volume of the β-lactamase solution.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the nitrocefin solution to each well.
-
Immediately measure the rate of hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, from the resulting dose-response curve.[3]
-
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a β-lactam/inhibitor combination that prevents visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., ESBL-producing E. coli)
-
β-lactam antibiotic
-
This compound-based inhibitor
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection for growth
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.
-
For combination testing, a fixed concentration of the inhibitor (e.g., 4 µg/mL for tazobactam) is typically added to each well containing the serially diluted β-lactam. Alternatively, a checkerboard titration with varying concentrations of both agents can be performed.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
Visualizing Mechanisms and Workflows
Mechanism of this compound-Based Inhibition
This compound-based inhibitors are classified as "suicide inhibitors" or mechanism-based inactivators.[3] They are recognized by the β-lactamase as a substrate. The enzyme proceeds with its normal catalytic mechanism, opening the β-lactam ring of the inhibitor to form a covalent acyl-enzyme intermediate. However, this intermediate is stable and undergoes further chemical rearrangements, leading to the irreversible inactivation of the enzyme.[6]
Caption: Mechanism of irreversible inhibition of β-lactamase by a this compound-based inhibitor.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a new inhibitor involves a series of sequential steps, from reagent preparation to data analysis.
Caption: A typical experimental workflow for determining the IC50 of a β-lactamase inhibitor.[3]
Logical Comparison of Established Inhibitors
The choice of an inhibitor for clinical development depends on a variety of factors beyond its raw inhibitory power. This includes its spectrum of activity, susceptibility to resistance, and pharmacokinetic properties.
Caption: Key considerations for the selection and development of β-lactamase inhibitors.
References
- 1. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of clinical infections of Escherichia coli by new β-lactam/β-lactamase inhibitor combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. This compound Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link: an Alternative Mechanism of β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Penicillanic Acid Sulfones: Sulbactam and Tazobactam
This guide provides a detailed comparison of the efficacy of two prominent penicillanic acid sulfone β-lactamase inhibitors, sulbactam and tazobactam. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance analysis, complete with detailed experimental methodologies and visual representations of key concepts.
Introduction to this compound Sulfones
The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, has necessitated the development of compounds that can protect β-lactam antibiotics from enzymatic degradation. This compound sulfones, including sulbactam and tazobactam, are crucial members of the β-lactamase inhibitor class. They are co-administered with β-lactam antibiotics to restore and expand their spectrum of activity against resistant bacterial strains. This guide focuses on a direct comparison of the in vitro and in vivo efficacy of sulbactam and tazobactam, supported by experimental data.
Mechanism of Action
Sulbactam and tazobactam function as "suicide inhibitors." Structurally similar to penicillin, they are recognized by β-lactamase enzymes. The inhibitor binds to the active site of the enzyme, forming an acyl-enzyme intermediate. This complex then undergoes a series of chemical rearrangements, leading to the formation of a stable, irreversible covalent bond that inactivates the enzyme. This prevents the β-lactamase from hydrolyzing the partner antibiotic, allowing it to exert its antibacterial effect on the penicillin-binding proteins (PBPs) involved in cell wall synthesis.
Comparative In Vitro Efficacy
The in vitro potency of β-lactamase inhibitors is primarily assessed by their 50% inhibitory concentration (IC50) against isolated enzymes and by the reduction in the minimum inhibitory concentration (MIC) of a partner antibiotic against resistant bacterial strains.
Inhibitory Concentration (IC50)
IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency. Tazobactam generally exhibits lower IC50 values, and thus higher potency, against many common plasmid-mediated β-lactamases compared to sulbactam.[1][2]
| β-Lactamase Enzyme | Inhibitor | Reported IC50 (nM) |
| TEM-1 | Tazobactam | 8 - 19 |
| Sulbactam | 320 - 4,800 | |
| SHV-1 | Tazobactam | 18 - 120 |
| Sulbactam | 10,500 | |
| Class C (AmpC) | Tazobactam | ~1,000 - 4,000 |
| Sulbactam | ~800 - 3,000 |
Note: IC50 values are compiled from multiple literature sources and can vary based on experimental conditions.[1][3][4] This table represents a synthesis of reported ranges.
Minimum Inhibitory Concentration (MIC)
The combination of these inhibitors with β-lactam antibiotics significantly lowers the MIC for many resistant organisms. Tazobactam is frequently superior to sulbactam in enhancing the spectrum and potency of piperacillin.[5][6] When combined with piperacillin, tazobactam is effective against a broader spectrum of gram-negative enteric bacteria than combinations with sulbactam.[5][7] However, sulbactam possesses intrinsic antibacterial activity, particularly against Acinetobacter species, which can make combinations like ampicillin-sulbactam or cefoperazone-sulbactam more effective against these specific pathogens.[7][8]
| Bacterial Species (Resistance Profile) | Antibiotic Combination | MIC90 (µg/mL) |
| E. coli (ESBL-producing) | Piperacillin-Tazobactam | 16 / 4 |
| Piperacillin-Sulbactam | >64 / 4 | |
| Cefoperazone-Tazobactam | 16 / 4 | |
| Cefoperazone-Sulbactam | 32 / 16 | |
| K. pneumoniae (ESBL-producing) | Piperacillin-Tazobactam | 32 / 4 |
| Piperacillin-Sulbactam | >64 / 4 | |
| Cefoperazone-Tazobactam | 32 / 4 | |
| Cefoperazone-Sulbactam | 64 / 16 | |
| A. baumannii | Piperacillin-Tazobactam | 64 / 4 |
| Piperacillin-Sulbactam | 32 / 16 |
Note: MIC90 (concentration required to inhibit 90% of isolates) values are representative and compiled from various studies.[9][10] Values are typically presented as the concentration of the β-lactam followed by the fixed concentration of the inhibitor.
Comparative In Vivo Efficacy
Animal infection models provide crucial data on the therapeutic efficacy of antibiotic combinations. Studies in mice have shown that both tazobactam and clavulanic acid were superior to sulbactam in enhancing the therapeutic efficacy of piperacillin against infections caused by β-lactamase-positive E. coli, K. pneumoniae, Proteus mirabilis, and Staphylococcus aureus.[5][6] This in vivo activity reflects the in vitro findings, where piperacillin combined with tazobactam or clavulanic acid inhibited TEM-1, TEM-2, and SHV-1 enzymes, while the combination with sulbactam did not.[5][7]
Pharmacokinetic and Pharmacodynamic Considerations
The effectiveness of a β-lactam/β-lactamase inhibitor combination is influenced by the pharmacokinetic profiles of both components. Ideally, the inhibitor and the antibiotic should have similar pharmacokinetic properties to maintain an effective concentration ratio at the site of infection. The duration of time that the concentration of the inhibitor remains above a critical threshold is a key pharmacodynamic parameter. Studies have suggested that the length of time antibacterial activity is maintained can be dictated by the pharmacokinetics of the β-lactamase inhibitor in the combination.[11] Both sulbactam and tazobactam are typically administered intravenously and have elimination half-lives that are generally compatible with their partner β-lactams.
Experimental Protocols
Reproducible and standardized experimental methods are fundamental to the comparison of antimicrobial agents.
Protocol for IC50 Determination
This protocol describes a common spectrophotometric method for determining the IC50 of a β-lactamase inhibitor using the chromogenic cephalosporin nitrocefin as a substrate.
-
Enzyme and Inhibitor Preparation : Purify the target β-lactamase enzyme. Prepare stock solutions of the inhibitor (sulbactam, tazobactam) in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Assay Setup : In a 96-well microtiter plate, add a fixed concentration of the purified β-lactamase enzyme to each well.
-
Inhibitor Addition : Add serial dilutions of the inhibitor to the wells, creating a range of concentrations. Include control wells with no inhibitor.
-
Pre-incubation : Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 30°C) to allow for binding.[12]
-
Reaction Initiation : Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin substrate (e.g., 100 µM) to all wells.
-
Spectrophotometric Reading : Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486-490 nm in a kinetic plate reader.
-
Data Analysis : Calculate the initial velocity (rate of reaction) for each inhibitor concentration. Plot the percentage of residual enzyme activity against the logarithm of the inhibitor concentration.
-
IC50 Calculation : Determine the IC50 value by fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.[13]
Protocol for MIC Determination (Broth Microdilution)
The broth microdilution method is a standard technique for determining the MIC of an antibiotic combination.[14]
-
Media and Reagent Preparation : Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Prepare stock solutions of the β-lactam antibiotic and the β-lactamase inhibitor.
-
Inoculum Preparation : Culture the test bacterial strain on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Preparation : In a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB.
-
Inhibitor Addition : Add the β-lactamase inhibitor to each well containing the antibiotic dilutions to achieve a fixed, constant concentration (e.g., 4 µg/mL for tazobactam).[14]
-
Inoculation : Inoculate each well with the prepared bacterial inoculum. Include a positive control well (broth, inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading : After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed inhibitor concentration) that completely inhibits visible growth.
Development and Comparison Logic
The development and comparative evaluation of β-lactamase inhibitors follow a logical progression from clinical need to detailed molecular and clinical analysis.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro and in vivo activities of piperacillin combined with the beta-lactamase inhibitors tazobactam, clavulanic acid, and sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic Combination as Empirical Therapy for Extended Spectrum Beta-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Importance of beta-lactamase inhibitor pharmacokinetics in the pharmacodynamics of inhibitor-drug combinations: studies with piperacillin-tazobactam and piperacillin-sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. courses.edx.org [courses.edx.org]
- 14. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Penicillanic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The penam skeleton, a core structural feature of penicillin antibiotics, continues to be a cornerstone in the development of new therapeutic agents. From the groundbreaking total synthesis of Penicillin V to the microbial biosynthesis of potent β-lactamase inhibitors, the routes to accessing penicillanic acid and its derivatives are diverse. This guide provides a detailed, head-to-head comparison of four key synthetic and biosynthetic strategies, offering insights into their methodologies, efficiencies, and underlying principles.
Total Synthesis of Penicillin V: The Landmark Achievement of Sheehan
The first total synthesis of a penicillin antibiotic, accomplished by John C. Sheehan and his team in 1957, remains a landmark in organic chemistry.[1][2] This multi-step chemical synthesis established the feasibility of constructing the strained β-lactam ring system from simple precursors, a significant challenge at the time.[3]
Logical Workflow of Sheehan's Total Synthesis of Penicillin V
Caption: Workflow of Sheehan's total synthesis of Penicillin V.
Quantitative Data
| Step | Reaction | Reagents | Yield | Reference(s) |
| 1 | Condensation | Sodium Acetate, Ethanol/Water | 24% | [4][5] |
| 2 | Phthalimide deprotection | Hydrazine, Dioxane/Water | 82% | [4] |
| 3 | Acylation | Phenoxyacetyl chloride, Triethylamine, CH2Cl2 | 70% | [4] |
| 4 | t-Butyl ester cleavage | Anhydrous HCl, CH2Cl2 | 94% | [4] |
| 5 | Cyclization | Dicyclohexylcarbodiimide (DCC), NaOH, Dioxane/Water | 11% | [4][6] |
| Overall | ~1% |
Experimental Protocol: Key Cyclization Step
The crucial step in Sheehan's synthesis is the closure of the β-lactam ring.
-
Preparation of the Penicilloic Acid Salt: The phenoxymethylpenicilloic acid is dissolved in a dioxane-water solution. The monopotassium salt is formed by the addition of one equivalent of potassium hydroxide.
-
Cyclization Reaction: To the dilute solution of the penicilloate salt at room temperature, N,N'-dicyclohexylcarbodiimide (DCC) is added.
-
Reaction Conditions: The reaction is allowed to proceed for an extended period (e.g., 33 hours) in a very dilute solution (0.37 g/L) to favor the intramolecular cyclization and maximize the yield.[6]
-
Work-up and Isolation: Following the reaction, the dicyclohexylurea byproduct is removed by filtration. The penicillin V is then isolated and purified.
Semisynthetic Approach: The Industrial Workhorse Starting from 6-Aminothis compound (6-APA)
The discovery of methods to isolate the penicillin nucleus, 6-aminothis compound (6-APA), revolutionized the production of penicillin-based antibiotics.[2] This semisynthetic approach allows for the generation of a vast library of penicillin derivatives with modified side chains, leading to improved activity spectra and pharmacokinetic properties. The industrial process typically involves the enzymatic hydrolysis of Penicillin G, produced via fermentation, to yield 6-APA.
Experimental Workflow for 6-APA Production and Derivatization
Caption: General workflow for the production of semisynthetic penicillins from 6-APA.
Quantitative Data: Enzymatic Hydrolysis of Penicillin G
| Parameter | Value | Reference(s) |
| Enzyme | Penicillin G Acylase (PGA) | [7][8] |
| Substrate | Penicillin G | [9] |
| Product | 6-Aminothis compound (6-APA) | [9] |
| pH | ~7.5 - 8.0 | [9] |
| Temperature | ~28 - 40 °C | [9] |
| Reaction Time | ~4 hours | [9] |
| Conversion Yield | ~75% | [9] |
| Isolated Yield of 6-APA | ~50% (in one reported lab-scale procedure) | [10] |
Experimental Protocol: Enzymatic Production of 6-APA
-
Enzyme Suspension: Immobilized or intact cells containing Penicillin G Acylase are suspended in a potassium phosphate buffer at the optimal pH (e.g., 7.5).[9]
-
Substrate Addition: A solution of Penicillin G potassium salt is added to the enzyme suspension. The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with gentle agitation.[9]
-
pH Control: The pH of the reaction is monitored and maintained at the optimum for the enzyme, as the production of phenylacetic acid will cause a decrease in pH.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of 6-APA.
-
Product Isolation: After the reaction is complete, the enzyme (or cells) is separated by centrifugation or filtration. The supernatant containing 6-APA is then subjected to a series of extraction and crystallization steps to isolate the final product.[9]
Synthesis of β-Lactamase Inhibitors: The Case of Tazobactam
The emergence of bacterial resistance via β-lactamase enzymes necessitated the development of inhibitors that can protect β-lactam antibiotics from degradation. Tazobactam, a this compound sulfone, is a prominent example. Its synthesis is a multi-step chemical process, often starting from 6-APA or its derivatives.
Logical Workflow for an Improved Synthesis of Tazobactam
Caption: A representative synthetic workflow for Tazobactam.
Quantitative Data: Improved Tazobactam Synthesis
| Route | Starting Material | Key Features | Overall Yield | Reference(s) |
| Improved Process | (2S,5R) 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester | Six-step process | ~40% | |
| Organosilver Approach | 6-APA | 8 steps, avoids isomeric byproducts | 50% | [11][12] |
| Patent CN102020663B | 6-APA | Phase transfer catalysis, H2O2/cobalt acetate oxidation | 50-56% (final step) | [13] |
Experimental Protocol: A Key Step in an Improved Tazobactam Synthesis
This protocol describes the azidation and subsequent oxidation steps.
-
Azidation: A solution of the chloromethylpenam derivative in N,N-Dimethylformamide is added to a cooled (0-5°C) solution of sodium azide in aqueous DMF. The reaction is stirred for approximately 2 hours at room temperature.
-
Oxidation: The resulting mixture containing the azidomethylpenam is then subjected to oxidation with potassium permanganate in aqueous acetic acid at 25-30°C.
-
Work-up and Isolation: After the reaction is complete, the product, an azidomethylpenam sulfone derivative, is extracted and purified.
Biosynthesis of Clavulanic Acid: Nature's Potent Inhibitor
Clavulanic acid, a powerful β-lactamase inhibitor, is a natural product of the bacterium Streptomyces clavuligerus. Its biosynthesis is a complex enzymatic cascade that starts from primary metabolites. Understanding this pathway is crucial for optimizing its production through fermentation.[14]
Biosynthetic Pathway of Clavulanic Acid
Caption: Simplified biosynthetic pathway of Clavulanic Acid.
Quantitative Data: Fermentative Production of Clavulanic Acid
| Parameter | Condition/Value | Reference(s) |
| Producing Organism | Streptomyces clavuligerus | [15] |
| Precursors | Glyceraldehyde-3-phosphate, L-Arginine | [15] |
| Key Enzymes | CEAS, BLS, Clavaminate synthase | [14] |
| Optimized Fermentation Yield | Up to 6.010 g/L in a 7 L bioreactor with an overexpressing strain | [16] |
| Global Yield (Y CA/X) | 0.851 g CA / g biomass under acidic stress conditions | [16] |
Experimental Protocol: General Fermentation for Clavulanic Acid Production
-
Inoculum Preparation: A spore suspension of Streptomyces clavuligerus is prepared and used to inoculate a seed culture medium.
-
Fermentation Medium: The production medium is typically rich in a suitable carbon source (e.g., glycerol) and a complex nitrogen source. Phosphate levels are often limited to induce secondary metabolite production.[16]
-
Fermentation Conditions: The fermentation is carried out in a bioreactor with controlled temperature (e.g., 20-28°C), pH (maintained slightly acidic), aeration, and agitation to ensure high biomass and product formation.[16]
-
Downstream Processing: After fermentation, the clavulanic acid is recovered from the broth through a series of extraction and purification steps.
Conclusion
The synthetic and biosynthetic routes to this compound derivatives each present distinct advantages and challenges. Sheehan's total synthesis, while groundbreaking, is not commercially viable for penicillin production but laid the foundation for synthetic β-lactam chemistry. The semisynthetic approach starting from 6-APA is the industrial cornerstone for producing a wide array of penicillin antibiotics, leveraging the efficiency of fermentation followed by chemical modification. The chemical synthesis of β-lactamase inhibitors like tazobactam is a complex but essential process for combating antibiotic resistance. Finally, the biosynthesis of clavulanic acid showcases nature's elegant enzymatic machinery for producing complex and potent molecules, with ongoing efforts to enhance yields through metabolic engineering and fermentation optimization. The choice of a particular route depends on the specific derivative being targeted, with considerations for yield, cost, scalability, and the desired level of chemical novelty.
References
- 1. Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. John C. Sheehan - Wikipedia [en.wikipedia.org]
- 3. Science: Penicillin Synthesis | TIME [time.com]
- 4. synarchive.com [synarchive.com]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. datapdf.com [datapdf.com]
- 7. How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. CN102020663B - Tazobactam synthesis method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Penicillanic Acid Probes for PBP Labeling
For researchers, scientists, and drug development professionals, the accurate detection and characterization of penicillin-binding proteins (PBPs) are crucial for understanding bacterial cell wall biosynthesis and developing novel antimicrobial agents. Fluorescently labeled penicillin probes offer a sensitive and non-radioactive method for this purpose. This guide provides an objective comparison of fluorescent penicillanic acid probes, focusing on their performance, experimental validation, and alternative options.
Performance Comparison of Fluorescent PBP Probes
The selection of a fluorescent probe for PBP labeling depends on factors such as specificity, sensitivity, and the experimental application. Bocillin FL, a derivative of penicillin V, is a widely used and commercially available fluorescent penicillin probe.[1][2] It is known for its ability to bind to and detect a broad range of PBPs.[3] Alternative probes, such as those based on cephalosporins or β-lactones, offer more selective labeling of PBP subsets.[3][4][5]
| Probe Type | Common Fluorophore | Target PBPs | Advantages | Disadvantages | Key Applications |
| This compound (e.g., Bocillin FL) | BODIPY FL | Broad-spectrum PBP labeling[3] | Commercially available, high sensitivity (detects 2-4 ng of purified PBP)[2][6], well-characterized. | May not be suitable for studying individual PBP functions due to broad reactivity. | General PBP profiling, screening for PBP inhibitors, fluorescence polarization assays.[1][2] |
| Cephalosporin-based | Fluorescein, TAMRA | Selective for high-molecular-weight PBPs[3] | Enables focused study of specific PBP subsets, can be used for dual-labeling experiments with penicillin probes.[3] | More limited commercial availability, selectivity can be altered by the conjugated fluorophore.[4] | Investigating the roles of specific PBPs in cell wall synthesis. |
| β-Lactone-based | BODIPY FL, TAMRA, Fluorescein | Can be engineered for high selectivity towards specific PBP isoforms.[4][5] | Provides tools for studying the roles and regulation of individual PBPs.[4] | Synthesis may be required, potential for non-PBP labeling depending on the fluorophore.[4] | Isoform-specific PBP targeting, activity-based protein profiling. |
| d-Amino Acid-based | NBD | Reports on the incorporation into peptidoglycan by PBPs.[7] | Powerful tools to decipher cell wall assembly, can be used to study PBP transpeptidase activity.[7] | Indirect labeling of PBPs, the chemical nature of the probe governs its effectiveness.[7] | Probing peptidoglycan biosynthesis, activity profiling of individual PBPs. |
Experimental Protocols for PBP Labeling and Validation
Accurate and reproducible data rely on well-defined experimental protocols. Below are methodologies for key experiments in the validation of fluorescent PBP probes.
In-Gel Fluorescence Detection of PBPs
This method is used to visualize the PBP profile of bacteria.
-
In Vivo PBP Labeling:
-
Grow bacterial cells to the desired optical density.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cell pellet in buffer containing the fluorescent penicillin probe (e.g., 5 µg/mL of Bocillin FL).[3]
-
Incubate for a specific time (e.g., 10 minutes at room temperature).[3]
-
Wash the cells to remove the unbound probe.[3]
-
-
Cell Lysis and Membrane Protein Extraction:
-
Lyse the labeled cells using appropriate methods (e.g., sonication, French press).
-
Isolate the membrane fraction by ultracentrifugation.
-
-
SDS-PAGE and Fluorescence Imaging:
Competition Assay for Probe Specificity
This assay confirms that the fluorescent probe binds to the same target as the unlabeled antibiotic.
-
Pre-incubation with Unlabeled Antibiotic:
-
Treat bacterial cells with an excess of the unlabeled antibiotic of interest.
-
-
Labeling with Fluorescent Probe:
-
After the pre-incubation, wash the cells to remove the unbound antibiotic.
-
Incubate the cells with the fluorescent penicillin probe.
-
-
Analysis:
-
Analyze the PBP labeling profile using in-gel fluorescence detection. A significant reduction in fluorescent signal compared to the control (no pre-incubation) indicates that the probe and the antibiotic compete for the same binding sites.[3]
-
Fluorescence Polarization (FP) Assay for PBP-Ligand Binding
FP assays are used to determine the binding affinity of compounds to PBPs in a high-throughput format.[1][2]
-
Assay Setup:
-
Incubation:
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The binding of the fluorescent probe to the PBP results in an increase in polarization. The displacement of the probe by a competing compound leads to a decrease in polarization, from which the binding affinity (e.g., IC50) of the test compound can be determined.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are essential for understanding complex biological processes and experimental procedures.
Caption: Workflow for in-gel fluorescence detection of PBPs.
Caption: Logic of a competition assay for probe validation.
Caption: Mechanism of PBP inhibition by fluorescent probes.
References
- 1. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of Penicillanic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of common penicillanic acid derivatives—clavulanic acid, sulbactam, and tazobactam—with penicillin and other β-lactam antibiotics. The information is supported by experimental data from clinical and in vitro studies, with a focus on providing researchers and drug development professionals with a comprehensive understanding of the immunological implications of these widely used β-lactamase inhibitors.
The cross-reactivity between penicillins and other β-lactam antibiotics is a significant concern in clinical practice, often rooted in the shared structural features of these molecules, namely the β-lactam ring and associated side chains.[1][2] this compound derivatives, while not possessing intrinsic antibacterial activity, are crucial in overcoming bacterial resistance by inhibiting β-lactamase enzymes. However, their structural similarity to penicillin raises questions about their potential to elicit allergic reactions in penicillin-sensitized individuals.
Structural Basis of Cross-Reactivity
The immunological cross-reactivity of β-lactam antibiotics is primarily attributed to two structural components:
-
The β-Lactam Ring: This four-membered ring is the core structure of all β-lactam antibiotics and can be a target for the immune system.
-
R1 Side Chains: These chemical groups attached to the β-lactam ring play a crucial role in determining the antibiotic's spectrum of activity and are also major antigenic determinants.[1][2]
This compound derivatives share the fundamental β-lactam ring structure with penicillins. However, variations in their overall structure, including the absence or modification of the R1 side chain, influence their cross-reactive potential.[3][4]
Comparative Analysis of Cross-Reactivity
The following tables summarize the available quantitative data from various studies on the cross-reactivity of clavulanic acid, sulbactam, and tazobactam.
Table 1: Clinical Cross-Reactivity of this compound Derivatives in Penicillin-Allergic Patients
| Derivative | Patient Population | Observed Cross-Reactivity Rate | Comments |
| Clavulanic Acid | Adults with immediate reactions to amoxicillin-clavulanate | 32.7% showed selective immediate reaction to clavulanate.[5] | A significant portion of reactions to the combination drug may be due to clavulanate itself.[5] |
| Adults with immediate reactions to amoxicillin-clavulanate | Co-sensitization to clavulanate and penicillin determinants or amoxicillin was observed in 3.8% of patients.[5] | ||
| Sulbactam | General patient population | Cross-reactivity with other β-lactams is considered likely due to its structural similarity to the penicillin nucleus.[3] | Limited specific quantitative data is available from large-scale clinical trials. |
| Tazobactam | Patients with a history of penicillin allergy | The cross-reactivity risk between piperacillin-tazobactam and penicillin is reported to be low, ranging from 2.0% to 4.8%.[2] | One study found that while one-third of patients were cross-sensitized to other penicillins, the majority (21 out of 48) were selectively sensitized to piperacillin-tazobactam.[2] |
Table 2: Performance of In Vitro Diagnostic Tests for Detecting Sensitization
| Test | Analyte | Sensitivity | Specificity | Key Findings |
| Basophil Activation Test (BAT) | Clavulanic Acid | 50% (CD203c) | 80% | BAT is a useful in vitro tool for diagnosing immediate hypersensitivity to clavulanic acid, for which commercial specific IgE assays are not widely available.[6] |
| Specific IgE (sIgE) Immunoassay | Penicillin Determinants | Low | High | While specific for penicillin allergy, it may not capture sensitization to this compound derivatives.[5][7] |
| Lymphocyte Transformation Test (LTT) | Penicillins | ~60-70% | High | Primarily used for delayed hypersensitivity reactions and can help identify the causative agent in patients with a history of reaction to combination drugs. |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to aid in the design and interpretation of cross-reactivity studies.
Basophil Activation Test (BAT)
The Basophil Activation Test is a flow cytometry-based assay that measures the activation of basophils in response to an allergen.
-
Principle: In an allergic individual, basophils express specific IgE antibodies on their surface. When exposed to the specific allergen, these IgE antibodies are cross-linked, leading to basophil degranulation and the upregulation of activation markers such as CD63 and CD203c on the cell surface.
-
Protocol Outline:
-
Blood Collection: Whole blood is collected from the patient in heparinized tubes.
-
Allergen Stimulation: Aliquots of whole blood are incubated with various concentrations of the this compound derivative, penicillin, a positive control (e.g., anti-IgE antibody), and a negative control (buffer).
-
Staining: After incubation, the cells are stained with fluorescently labeled monoclonal antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63, CD203c).
-
Flow Cytometry Analysis: The percentage of activated basophils (e.g., CD63-positive or CD203c-positive cells within the basophil gate) is quantified using a flow cytometer.
-
Data Interpretation: An increase in the percentage of activated basophils above a predetermined cutoff value in the presence of the drug, as compared to the negative control, indicates a positive result.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Specific IgE
ELISA is a plate-based immunoassay used to detect the presence of specific antibodies in a patient's serum.
-
Principle: The assay detects the presence of IgE antibodies in the serum that are specific to a particular drug hapten conjugated to a carrier protein.
-
Protocol Outline (Competitive Inhibition ELISA):
-
Coating: Microtiter plates are coated with a penicillin-protein conjugate (e.g., penicillin-poly-L-lysine).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Patient serum is pre-incubated with the this compound derivative (the inhibitor). This mixture is then added to the coated wells. If the patient has IgE antibodies that cross-react with the derivative, they will be bound and unable to bind to the coated penicillin conjugate.
-
Detection: An enzyme-linked anti-human IgE antibody is added, which binds to any patient IgE captured on the plate.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a spectrophotometer.
-
Data Interpretation: A lower signal in the presence of the this compound derivative inhibitor indicates that the patient's IgE antibodies recognize and have been blocked by the derivative, suggesting cross-reactivity.
-
Lymphocyte Transformation Test (LTT)
The LTT is a cell culture-based assay that measures the proliferation of T-lymphocytes in response to a specific antigen.
-
Principle: In individuals with a delayed-type hypersensitivity, memory T-cells will proliferate upon re-exposure to the specific drug antigen.
-
Protocol Outline:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes, are isolated from the patient's blood using density gradient centrifugation.
-
Cell Culture: The PBMCs are cultured in the presence of the this compound derivative, penicillin, a positive control (e.g., phytohemagglutinin), and a negative control (culture medium alone).
-
Proliferation Assay: After several days of incubation, lymphocyte proliferation is measured. This is typically done by adding a radiolabeled nucleotide (e.g., ³H-thymidine) and measuring its incorporation into the DNA of dividing cells, or by using a non-radioactive colorimetric assay.
-
Data Interpretation: A stimulation index (SI) is calculated by dividing the proliferation in the presence of the drug by the proliferation in the negative control. An SI above a certain threshold (typically ≥ 2 or 3) is considered a positive result.
-
Visualizations
Signaling Pathway of IgE-Mediated Hypersensitivity
References
- 1. Beta-Lactam Allergy and Cross-Reactivity | RECAPEM [recapem.com]
- 2. droracle.ai [droracle.ai]
- 3. Allergic Reactions and Cross-Reactivity Potential with Beta-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clavulanic Acid Is a Leading Culprit Beta-Lactam in Immediate Allergic Reactions to Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ferrerpharma.com.au [ferrerpharma.com.au]
- 7. The role of IgE recognition in allergic reactions to amoxicillin and clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assays to compare beta-lactamase inhibition by different compounds.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of key in vitro assays for comparing the efficacy of beta-lactamase inhibitors. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate objective evaluation of novel and established compounds.
The rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes in bacteria, presents a significant global health challenge. These enzymes inactivate beta-lactam antibiotics by hydrolyzing their characteristic four-membered ring. The development of potent beta-lactamase inhibitors that can be co-administered with beta-lactam antibiotics is a critical strategy to combat this resistance. This guide details essential in vitro assays to characterize and compare the performance of different beta-lactamase inhibitors.
Key Performance Indicators for Beta-Lactamase Inhibitors
To effectively compare beta-lactamase inhibitors, several key quantitative parameters are determined through in vitro assays:
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of a beta-lactamase by 50%. It is a common measure of inhibitor potency.
-
Ki (Inhibition Constant): This value represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme, signifying a more potent inhibitor.
-
kinact (Rate of Inactivation): For irreversible or time-dependent inhibitors, this parameter measures the maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.
Comparative Performance of Beta-Lactamase Inhibitors
The following table summarizes typical in vitro data for well-established beta-lactamase inhibitors against different classes of beta-lactamases. This data serves as a benchmark for evaluating new compounds.
| Inhibitor | Beta-Lactamase Target (Class) | Assay Type | IC50 (µM) | Ki (µM) | kinact (s⁻¹) |
| Clavulanic Acid | TEM-1 (Class A) | Spectrophotometric | 0.08 | 0.8 | 0.05 |
| KPC-2 (Class A) | Spectrophotometric | 0.12 | - | - | |
| CTX-M-15 (Class A) | Spectrophotometric | 0.05 | 0.06 | 0.04 | |
| AmpC (Class C) | Spectrophotometric | >100 | - | - | |
| OXA-48 (Class D) | Spectrophotometric | >100 | - | - | |
| NDM-1 (Class B) | Spectrophotometric | >100 | - | - | |
| Tazobactam | TEM-1 (Class A) | Spectrophotometric | 0.09 | 0.9 | 0.07 |
| CTX-M-15 (Class A) | Spectrophotometric | 0.04 | 0.1 | 0.06 | |
| AmpC (Class C) | Spectrophotometric | 15 | - | - | |
| NDM-1 (Class B) | Spectrophotometric | >100 | - | - | |
| Avibactam | TEM-1 (Class A) | Spectrophotometric | 0.005 | 0.008 | 0.004 |
| CTX-M-15 (Class A) | Spectrophotometric | 0.004 | - | - | |
| KPC-2 (Class A) | Spectrophotometric | 0.004 | 0.009 | 0.005 | |
| AmpC (Class C) | Spectrophotometric | 0.02 | 0.2 | 0.01 | |
| OXA-48 (Class D) | Spectrophotometric | 0.15 | - | - | |
| NDM-1 (Class B) | Spectrophotometric | >100 | - | - | |
| Vaborbactam | KPC-2 (Class A) | Spectrophotometric | 0.06 | 0.09 | - |
| NDM-1 (Class B) | Spectrophotometric | >100 | - | - | |
| Aspergillomarasmine A | NDM-1 (Class B) | Spectrophotometric | 4.2 | - | - |
| VIM-2 (Class B) | Spectrophotometric | 9.8 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific beta-lactamase and inhibitor being studied.
IC50 Determination using a Chromogenic Substrate (Nitrocefin)
This assay is a widely used high-throughput method for screening and determining the potency of beta-lactamase inhibitors. The hydrolysis of the yellow substrate, nitrocefin, by beta-lactamase results in a red-colored product, which can be measured spectrophotometrically.[1][2]
Materials:
-
Purified beta-lactamase enzyme
-
Test inhibitor compounds
-
Nitrocefin solution (typically 100 µM in assay buffer)[2]
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). For metallo-beta-lactamases (Class B), the buffer should be supplemented with ZnCl2 (typically 50 µM).[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control well with enzyme and no inhibitor, and a blank well with buffer only.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486-492 nm over time (kinetic read).[1][2]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Inhibition Constant (Ki)
This assay provides a more detailed understanding of the inhibitor's affinity for the enzyme. It involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Design a matrix of experiments with varying concentrations of both the substrate (nitrocefin) and the inhibitor.
-
For each inhibitor concentration (including zero), measure the initial reaction velocity (rate of absorbance change) at different substrate concentrations.
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics. The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined from Lineweaver-Burk or Dixon plots.
-
The Ki value is calculated from the global fit of the data to the appropriate Michaelis-Menten equation for the observed inhibition model.
Determination of Inactivation Rate (kinact)
This assay is crucial for characterizing irreversible or time-dependent inhibitors, often referred to as "suicide inhibitors."
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Incubate the beta-lactamase enzyme with a saturating concentration of the inhibitor.
-
At various time points, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing the substrate (nitrocefin) to measure the residual enzyme activity.
-
Plot the natural logarithm of the residual enzyme activity against the pre-incubation time.
-
The slope of this plot will be the negative of the observed inactivation rate constant (kobs).
-
Repeat this procedure for several different inhibitor concentrations.
-
Plot the kobs values against the inhibitor concentrations. The data should fit a hyperbolic curve.
-
The kinact is the maximum value of kobs at a saturating inhibitor concentration.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
Comparative Docking Analysis of Penicillanic Acid Analogs in Penicillin-Binding Protein Active Sites
A Guide for Researchers in Drug Discovery
Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall.[1][2][3] Their inhibition by β-lactam antibiotics, such as penicillin and its derivatives, disrupts cell wall formation, ultimately leading to bacterial cell lysis and death.[2][3][4] As antibiotic resistance continues to be a major global health threat, the development of novel and more effective PBP inhibitors is of paramount importance.[2] Computational docking studies have become an indispensable tool in this endeavor, providing valuable insights into the binding interactions between potential inhibitors and the PBP active site, thereby guiding the design of new drug candidates.[4]
This guide provides a comparative overview of docking studies involving penicillanic acid analogs and other inhibitors targeting PBP active sites. It summarizes quantitative data from various studies, details common experimental protocols, and visualizes key processes to aid researchers in this field.
Data Presentation: Comparative Docking Scores
The following tables summarize the binding affinities of various ligands, including this compound analogs and other inhibitors, with different PBPs. The docking score, typically expressed in kcal/mol, represents the predicted binding affinity, with more negative values indicating a stronger interaction.
| Ligand | Target PBP | Docking Score (kcal/mol) | Software/Method | Reference |
| This compound Analog 4c | PBP (PDB ID: 1CEF) | -9.2 | AutoDock Vina | [4] |
| This compound Analog 4e | PBP (PDB ID: 1CEF) | -8.9 | AutoDock Vina | [4] |
| ZINC95911396 | PBP from S. aureus | -10.12 | Schrodinger Suite | [1] |
| Screened Lead Compound | PBP from S. aureus | -9.87 | Schrodinger Suite | [1][5] |
| 2-deoxyglucose | PBP from S. aureus | -5.88 | Schrodinger Suite | [1] |
| Lonidamine | PBP from S. aureus | -6.33 | Schrodinger Suite | [1] |
| 3-bromopyruvate | PBP from S. aureus | -7.44 | Schrodinger Suite | [1] |
| Imatinib | PBP from S. aureus | -6.44 | Schrodinger Suite | [1] |
| Oxythiamine | PBP from S. aureus | -5.99 | Schrodinger Suite | [1] |
| Cefepime | TEM β-lactamase (1n9b) | -8.24 | AutoDock | [6] |
| Cefepime | SHV β-lactamase (2zd8) | -8.54 | AutoDock | [6] |
Experimental Protocols: A Look into the Methodology
The accuracy and reliability of docking studies are heavily dependent on the methodologies employed. Below are detailed protocols commonly used in the in silico analysis of PBP-ligand interactions.
Protein and Ligand Preparation
-
Protein Structure Acquisition and Preparation: The three-dimensional structure of the target PBP is typically retrieved from the Protein Data Bank (PDB).[6] The protein structure then undergoes a preparation phase, which involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[6] This step is crucial for ensuring the protein is in a chemically correct state for docking.
-
Ligand Structure Preparation: The 2D or 3D structures of the this compound analogs or other ligands are prepared using software like ChemDraw or retrieved from databases such as ZINC.[7] Ligand preparation involves generating 3D coordinates, assigning correct bond orders, and minimizing their energy to obtain a stable conformation.
Molecular Docking Procedure
-
Active Site Identification: The binding site on the PBP is identified. This is often the active site containing the catalytic serine residue, which is the primary target of β-lactam antibiotics.[8][9] The location can be determined from the co-crystallized ligand in the PDB structure or from published literature.[8]
-
Grid Generation: A grid box is defined around the identified active site. This grid is used by the docking algorithm to calculate the potential energy of the ligand at different positions and orientations within the binding pocket.[8]
-
Docking Simulation: A docking program, such as AutoDock, Glide (Schrödinger), or MOE, is used to explore the conformational space of the ligand within the PBP's active site.[4] The algorithm samples numerous poses and scores them based on a scoring function that estimates the binding affinity.
-
Pose Selection and Analysis: The docking results provide a set of possible binding poses, each with a corresponding docking score.[8] The pose with the lowest energy is generally considered the most probable binding mode.[8] This pose is then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the PBP.[4]
Post-Docking Analysis
-
Binding Free Energy Calculation: To refine the prediction of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.[10] This method provides a more accurate estimation of the binding free energy by considering solvation effects.
-
Molecular Dynamics (MD) Simulation: MD simulations can be performed on the docked protein-ligand complex to assess its stability and observe the dynamic behavior of the interaction over time.[1]
Mandatory Visualizations
Mechanism of PBP Inhibition by β-Lactam Antibiotics
The following diagram illustrates the signaling pathway of PBP inhibition. β-lactam antibiotics mimic the natural D-Ala-D-Ala substrate of the PBP.[2] This mimicry allows them to bind to the active site and form a stable acyl-enzyme intermediate, thereby inactivating the enzyme and halting peptidoglycan synthesis.[2][3]
Caption: Mechanism of PBP inhibition by β-lactam antibiotics.
General Workflow for Comparative Docking Studies
This diagram outlines the typical workflow for conducting a comparative docking study of this compound analogs against a PBP target.
Caption: A generalized workflow for in silico docking studies.
References
- 1. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Natural Compounds as CTX-M-15 Inhibitors for the Management of Multidrug-Resistant Bacteria: An in-silico study | Alam | Advancements in Life Sciences [submission.als-journal.com]
- 8. benchchem.com [benchchem.com]
- 9. Combined Structural Analysis and Molecular Dynamics Reveal Penicillin-Binding Protein Inhibition Mode with β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico exploration of phenolics as modulators of penicillin binding protein (PBP) 2× of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Penicillanic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Penicillanic acid, the core structural component of penicillins, requires meticulous disposal procedures to mitigate risks and prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This substance is considered a hazardous chemical waste.
Essential PPE includes:
-
Gloves: To prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: To protect clothing from contamination.
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The preferred method for the disposal of this compound, particularly for stock solutions and solid waste, involves chemical inactivation followed by disposal as hazardous waste. This two-pronged approach ensures that the biological activity of the β-lactam ring is neutralized before final disposal.
1. Waste Segregation and Collection:
-
All solid waste, including unused or expired this compound powder, contaminated weigh boats, and filter papers, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Aqueous solutions of this compound should be collected in a separate, clearly labeled, and sealed container.
2. Chemical Inactivation (Hydrolysis): The β-lactam ring of this compound can be effectively hydrolyzed and inactivated using a sodium hydroxide solution.[1][2] Studies have shown that a 1 M sodium hydroxide solution can effectively inactivate β-lactam residues.[1][2] Another study suggests that sodium hydroxide and hydroxylamine are effective in degrading β-lactam antibiotics.[3]
Experimental Protocol for Inactivation:
-
Work in a well-ventilated area, preferably a fume hood.
-
For each volume of this compound solution, slowly add an equal volume of 1 M sodium hydroxide (NaOH) solution.
-
Allow the mixture to react for at least one hour to ensure complete hydrolysis of the β-lactam ring.
-
After the reaction, the resulting solution will be basic. Neutralize the solution by slowly adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
3. Final Disposal:
-
The neutralized, inactivated solution should be collected in a properly labeled hazardous waste container.
-
Solid waste and the container with the neutralized liquid waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not pour this compound or the inactivated solution down the drain.[4]
-
High-temperature incineration is the preferred final disposal method for this type of waste.[5]
Quantitative Data for Disposal Procedures
For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the chemical inactivation of this compound.
| Parameter | Value | Source(s) |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) | [1][2] |
| Reaction Time | At least 1 hour | N/A |
| Final pH of Solution | 6.0 - 8.0 | [6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Safeguarding Your Research: A Guide to Handling Penicillanic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Penicillanic acid. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This compound is a hazardous substance and should be handled with care. It is considered toxic by inhalation, in contact with skin, and if swallowed.[1]
Personal Protective Equipment (PPE)
The primary method of exposure control should always be engineering controls, such as working within a certified chemical fume hood. The following PPE is mandatory as a secondary barrier to prevent exposure.
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2][3] Double-gloving is recommended. | Prevents skin contact with this compound. Regular glove changes are crucial to avoid breakthrough. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a ventilated enclosure or when airborne dust may be generated.[1][2] | Prevents inhalation of toxic dust particles. |
| Protective Clothing | A lab coat with long sleeves and a solid front should be worn. | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key procedural steps.
Detailed Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Weighing and Solution Preparation:
-
All manipulations of solid this compound that could generate dust, such as weighing, must be performed within a certified chemical fume hood or a ventilated balance enclosure.
-
When preparing solutions, slowly add the solvent to the powder to prevent splashing.
General Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable lab coats, weighing papers, and contaminated labware, must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Method:
-
The preferred method for the disposal of this compound and associated contaminated waste is high-temperature incineration by a licensed hazardous waste disposal facility.
-
Consult and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
